Product packaging for 5-Methoxy-2-(methylthio)-1,3-benzoxazole(Cat. No.:CAS No. 1071329-05-9)

5-Methoxy-2-(methylthio)-1,3-benzoxazole

Cat. No.: B1326683
CAS No.: 1071329-05-9
M. Wt: 195.24 g/mol
InChI Key: FBSWJOYWWDMCCG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

5-Methoxy-2-(methylthio)-1,3-benzoxazole is a useful research compound. Its molecular formula is C9H9NO2S and its molecular weight is 195.24 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C9H9NO2S B1326683 5-Methoxy-2-(methylthio)-1,3-benzoxazole CAS No. 1071329-05-9

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

5-methoxy-2-methylsulfanyl-1,3-benzoxazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9NO2S/c1-11-6-3-4-8-7(5-6)10-9(12-8)13-2/h3-5H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FBSWJOYWWDMCCG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC2=C(C=C1)OC(=N2)SC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9NO2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

195.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

An In-Depth Technical Guide to the Chemical Properties of 5-Methoxy-2-(methylthio)-1,3-benzoxazole

Author: BenchChem Technical Support Team. Date: December 2025

Prepared by: Gemini, Senior Application Scientist

Abstract

This technical guide provides a comprehensive overview of the chemical properties, synthesis, and characterization of 5-Methoxy-2-(methylthio)-1,3-benzoxazole. Benzoxazole derivatives are a cornerstone in medicinal chemistry, recognized for their wide spectrum of biological activities.[1] This document is intended for researchers, scientists, and drug development professionals, offering field-proven insights into the handling, reactivity, and application of this specific heterocyclic compound. We will explore its molecular profile, a robust synthetic pathway with detailed protocols, predictive analytical characterization, and its potential as a scaffold in modern drug discovery.

Introduction: The Benzoxazole Scaffold in Medicinal Chemistry

The benzoxazole ring system, which consists of a benzene ring fused to an oxazole ring, is a privileged scaffold in pharmaceutical sciences. Its rigid, planar structure and ability to participate in hydrogen bonding and π-stacking interactions make it an ideal framework for designing molecules that can effectively bind to biological targets. Compounds incorporating this moiety have demonstrated a vast array of biological activities, including antimicrobial, anti-inflammatory, antiviral, and anticancer properties.[2] The specific subject of this guide, this compound, combines this potent core with two key functional groups—a methoxy group and a methylthio group—that are frequently used by medicinal chemists to fine-tune a molecule's pharmacokinetic and pharmacodynamic profile. Understanding the intrinsic chemical properties of this compound is therefore critical for its effective application in research and development.

Core Molecular Profile

Chemical Structure and Nomenclature

The structure consists of a 1,3-benzoxazole core functionalized with a methoxy (-OCH₃) group at the 5-position of the benzene ring and a methylthio (-SCH₃) group at the 2-position of the oxazole ring.

Systematic (IUPAC) Name: this compound

Physicochemical Properties

The key physicochemical data for this compound and its common synthetic precursor are summarized below. The properties for the target compound are predicted based on its structure and data from closely related analogues.

PropertyValueSource / Rationale
Molecular Formula C₉H₉NO₂S[3][4]
Molecular Weight 195.24 g/mol [3][4]
CAS Number Not widely availableIndicates status as a specialized research chemical or intermediate.
Appearance (Predicted) Off-white to light yellow solidBased on the precursor, 5-Methoxy-1,3-benzoxazole-2-thiol, which is a powder.[5]
Solubility (Predicted) Soluble in DMSO, DMF, CH₂Cl₂, CHCl₃; poorly soluble in water.The methyl and methoxy groups enhance lipophilicity.
Precursor CAS 49559-83-3 (5-Methoxy-1,3-benzoxazole-2-thiol)[5]

Synthesis and Purification Workflow

The most logical and field-proven method for preparing this compound is a two-step process starting from a substituted o-aminophenol. The causality behind this choice is rooted in efficiency and high yields. The initial cyclization to form the benzoxazole-2-thiol is a classic, robust reaction, and the subsequent S-methylation is a specific and high-yielding transformation.

Proposed Synthetic Pathway

The synthesis proceeds via the formation of a benzoxazole-2-thiol intermediate, which is then alkylated on the sulfur atom. This approach prevents potential N-alkylation side reactions and leverages readily available starting materials.

G cluster_0 Step 1: Cyclization cluster_1 Step 2: S-Methylation A 2-Amino-4-methoxyphenol C 5-Methoxy-1,3-benzoxazole-2-thiol A->C Ethanol, Reflux B Potassium Ethyl Xanthate B->C E This compound C->E Base (e.g., K2CO3) Acetone, RT D Iodomethane (CH3I) D->E

Caption: Proposed two-step synthesis of the target compound.

Detailed Experimental Protocol: Synthesis of 5-Methoxy-1,3-benzoxazole-2-thiol (Precursor)

This protocol is a self-validating system; successful formation of the thiol is confirmed by its characteristic melting point and the disappearance of the starting aminophenol upon TLC analysis.

  • Reaction Setup: To a 250 mL round-bottom flask equipped with a magnetic stirrer and reflux condenser, add 2-amino-4-methoxyphenol (10.0 g, 71.9 mmol) and ethanol (100 mL).

  • Reagent Addition: Add potassium ethyl xanthate (12.7 g, 79.1 mmol, 1.1 eq) to the stirred suspension.

  • Cyclization: Heat the mixture to reflux and maintain for 4-6 hours. Monitor the reaction progress by TLC (e.g., 3:1 Hexanes:Ethyl Acetate), observing the consumption of the starting material.

  • Work-up: Cool the reaction mixture to room temperature and pour it into 300 mL of ice-cold water.

  • Precipitation: Acidify the aqueous mixture to pH ~2-3 using concentrated HCl. A precipitate will form.

  • Isolation: Collect the solid by vacuum filtration, wash thoroughly with cold water until the filtrate is neutral, and dry under vacuum.

  • Characterization: The resulting solid, 5-Methoxy-1,3-benzoxazole-2-thiol, should be an off-white powder. Confirm identity by melting point (literature: 218-223 °C) and spectroscopic analysis.[5]

Detailed Experimental Protocol: S-Methylation

This step's success is validated by the clear shift in TLC polarity and the appearance of a new singlet in the ¹H NMR spectrum corresponding to the S-CH₃ protons.

  • Reaction Setup: In a 100 mL round-bottom flask, dissolve 5-Methoxy-1,3-benzoxazole-2-thiol (5.0 g, 27.6 mmol) in acetone (50 mL).

  • Base Addition: Add anhydrous potassium carbonate (K₂CO₃) (5.7 g, 41.4 mmol, 1.5 eq) to the solution.

  • Alkylating Agent: Add iodomethane (1.9 mL, 30.4 mmol, 1.1 eq) dropwise to the stirred suspension at room temperature.

  • Reaction: Stir the mixture at room temperature for 3-5 hours. Monitor by TLC for the complete consumption of the starting thiol.

  • Work-up: Filter off the inorganic salts and wash the solid with a small amount of acetone. Concentrate the filtrate under reduced pressure.

  • Purification: The crude residue can be purified by recrystallization (e.g., from ethanol) or by flash column chromatography on silica gel to yield the final product, this compound.

Spectroscopic and Analytical Characterization

While experimental data should always be obtained, the expected spectroscopic signatures provide a crucial benchmark for confirming the compound's identity.

Analysis TechniquePredicted Key Signals and Rationale
¹H NMR (400 MHz, CDCl₃)δ ~7.0-7.4 ppm (m, 3H): Aromatic protons on the benzoxazole ring. δ ~3.85 ppm (s, 3H): Singlet for the methoxy (-OCH₃) protons. δ ~2.75 ppm (s, 3H): Singlet for the methylthio (-SCH₃) protons, typically downfield from standard alkyl protons due to the influence of the sulfur atom.
¹³C NMR (100 MHz, CDCl₃)δ ~165 ppm: Quaternary carbon at the 2-position (C=N). δ ~156 ppm: Aromatic carbon attached to the methoxy group. δ ~140-150 ppm: Quaternary carbons of the benzene-oxazole fusion. δ ~100-120 ppm: Aromatic CH carbons. δ ~55 ppm: Methoxy carbon (-OCH₃). δ ~15 ppm: Methylthio carbon (-SCH₃).
Infrared (IR) (ATR)~2950-3050 cm⁻¹: Aromatic and aliphatic C-H stretching. ~1620 cm⁻¹: C=N stretching of the oxazole ring. ~1250 cm⁻¹: Asymmetric C-O-C stretching from the methoxy group. ~1030 cm⁻¹: Symmetric C-O-C stretching.
Mass Spectrometry (EI)m/z = 195.04 [M]⁺: Molecular ion peak corresponding to the exact mass of C₉H₉NO₂S.

Chemical Reactivity and Potential Derivatizations

The true value of a scaffold lies in its potential for further modification. The methylthio group is a particularly versatile handle for analog synthesis.

Oxidation of the Thioether

The primary site of reactivity, beyond the aromatic ring, is the sulfur atom. It can be selectively oxidized to form the corresponding sulfoxide and sulfone. This is a critical transformation in drug development for modulating polarity, solubility, and metabolic stability.

G A Thioether (-SCH3) B Sulfoxide (-SOCH3) A->B 1 eq. m-CPBA C Sulfone (-SO2CH3) B->C 1 eq. m-CPBA or excess

Caption: Oxidation pathway of the methylthio group.

  • Sulfoxide Synthesis: Achieved using one equivalent of a mild oxidizing agent like meta-chloroperoxybenzoic acid (m-CPBA) at low temperatures.

  • Sulfone Synthesis: Requires stronger conditions or an excess of the oxidizing agent.

Electrophilic Aromatic Substitution

The benzoxazole ring is electron-rich and can undergo electrophilic aromatic substitution (e.g., nitration, halogenation).[6] The directing effects of the fused oxazole ring and the methoxy group will favor substitution at the 4, 6, or 7 positions. The precise outcome would require experimental validation, but this provides a clear pathway for further diversification of the scaffold.

Applications in Research and Drug Discovery

This compound is not merely a chemical entity but a strategic starting point for discovery programs.

  • Medicinal Chemistry Scaffold: The core structure is a known pharmacophore. The methoxy group can serve as a hydrogen bond acceptor and influence orientation within a binding pocket. The methylthio group is a lipophilic moiety that can be tailored (via oxidation) to optimize ADME (Absorption, Distribution, Metabolism, and Excretion) properties.

  • Synthetic Intermediate: The compound is an excellent building block. The methylthio group can be displaced by various nucleophiles under specific conditions, or the entire scaffold can be incorporated into more complex molecular architectures.

Safety and Handling

While no specific safety data exists for this compound, it is prudent to handle it with the same precautions as its precursor and related heterocyclic compounds.

  • Hazard Profile (Inferred from Precursor): May be harmful if swallowed (Acute Tox. 4 Oral), cause skin irritation (Skin Irrit. 2), cause serious eye damage (Eye Dam. 1), and may cause respiratory irritation (STOT SE 3).[5]

  • Personal Protective Equipment (PPE): Always handle this compound in a certified chemical fume hood. Wear standard PPE, including a lab coat, nitrile gloves, and chemical safety goggles.

  • Storage: Store in a cool, dry, well-ventilated area away from oxidizing agents. Recommended storage temperature is 2-8°C.[5]

References

A Comprehensive Technical Guide to 5-Methoxy-2-(methylthio)-1,3-benzoxazole

Author: BenchChem Technical Support Team. Date: December 2025

Abstract: The benzoxazole moiety represents a cornerstone scaffold in medicinal chemistry and materials science, renowned for its broad spectrum of biological activities and versatile chemical properties.[1][2] This technical guide provides an in-depth analysis of a specific derivative, 5-Methoxy-2-(methylthio)-1,3-benzoxazole. We will dissect its fundamental physicochemical properties, propose a robust synthetic pathway grounded in established chemical principles, outline a comprehensive analytical workflow for structural verification and purity assessment, and discuss its potential applications within the context of modern drug discovery. This document is intended for researchers, chemists, and drug development professionals seeking a detailed, practical overview of this compound.

Core Physicochemical Properties and Structural Analysis

A thorough understanding of a molecule's fundamental properties is the bedrock of all subsequent experimental design. This compound is an aromatic heterocyclic compound featuring a benzene ring fused to an oxazole ring. The key substituents that dictate its chemical behavior are a methoxy group (-OCH₃) at the 5-position and a methylthio group (-SCH₃) at the 2-position.

The molecular weight and formula are foundational data points for any chemical analysis, particularly for mass spectrometry and reaction stoichiometry calculations.

PropertyValueSource
Molecular Weight 195.24 g/mol [3][4][5]
Molecular Formula C₉H₉NO₂S[3][4][5]
IUPAC Name This compoundN/A
Core Scaffold Benzoxazole[1][2][6]

The methoxy group acts as an electron-donating group, influencing the electron density of the aromatic system, which can affect its reactivity in electrophilic substitution reactions and its interaction with biological targets. The methylthio group at the 2-position is a key functional handle, introduced from a thiol precursor, and its presence is critical to the molecule's identity and potential reactivity.

Proposed Synthesis Methodology

While various methods exist for the synthesis of the core benzoxazole ring system, a highly efficient and logical pathway for this specific molecule involves the S-alkylation of a readily available precursor.[1][7] The most field-proven approach is the methylation of 5-Methoxy-1,3-benzoxazole-2-thiol. This precursor is commercially available from several suppliers, making this a practical and reproducible method.[8][9][10]

The causality behind this choice is simple: S-alkylation of a thiol is a high-yielding, robust reaction (Williamson ether synthesis analogue for sulfur) that proceeds under mild conditions, minimizing the risk of side reactions on the sensitive benzoxazole core.

Experimental Protocol: S-methylation of 5-Methoxy-1,3-benzoxazole-2-thiol
  • Reagent Preparation : To a solution of 5-Methoxy-1,3-benzoxazole-2-thiol (1.0 eq) in a polar aprotic solvent such as N,N-Dimethylformamide (DMF) or Acetone, add a suitable base (1.1-1.5 eq). Potassium carbonate (K₂CO₃) is a cost-effective and moderately strong base suitable for this purpose; alternatively, a stronger base like sodium hydride (NaH) can be used for faster reaction times if anhydrous conditions are maintained.

  • Deprotonation : Stir the mixture at room temperature for 20-30 minutes. The base will deprotonate the thiol group (-SH) to form a more nucleophilic thiolate anion (-S⁻).

  • Alkylation : Cool the reaction mixture in an ice bath (0 °C). Add a methylating agent, such as methyl iodide (CH₃I) or dimethyl sulfate ((CH₃)₂SO₄) (1.1 eq), dropwise to control any potential exotherm.

  • Reaction Monitoring : Allow the reaction to warm to room temperature and stir for 2-6 hours. The progress is monitored by Thin-Layer Chromatography (TLC) by observing the consumption of the starting material and the appearance of a new, less polar product spot.

  • Work-up and Isolation : Upon completion, quench the reaction by pouring it into cold water. The aqueous mixture is then extracted three times with an organic solvent like ethyl acetate. The combined organic layers are washed with brine to remove residual DMF and salts, dried over anhydrous sodium sulfate (Na₂SO₄), filtered, and concentrated under reduced pressure.

  • Purification : The resulting crude product is purified by column chromatography on silica gel using a hexane/ethyl acetate gradient to yield the pure this compound.

G cluster_start Starting Materials cluster_reaction Reaction & Work-up cluster_end Final Product Precursor 5-Methoxy-1,3-benzoxazole-2-thiol Reaction S-methylation Reaction (Deprotonation -> Alkylation) Precursor->Reaction Reagents Methyl Iodide (CH3I) Potassium Carbonate (K2CO3) DMF (Solvent) Reagents->Reaction Workup Aqueous Work-up (Quench, Extract, Wash, Dry) Reaction->Workup Purification Column Chromatography Workup->Purification Product Pure 5-Methoxy-2-(methylthio)- 1,3-benzoxazole Purification->Product

Caption: Proposed synthetic workflow for this compound.

Analytical Characterization Workflow

Structural confirmation and purity assessment are non-negotiable for any chemical entity intended for research or development. A multi-technique approach ensures a self-validating system where each analysis corroborates the others.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is the most powerful technique for unambiguous structure elucidation of organic molecules.[11][12] Both ¹H and ¹³C NMR spectra would be required.

  • ¹H NMR : This spectrum will confirm the presence of all proton-containing groups and their connectivity. Key expected signals include a singlet for the methoxy protons (-OCH₃), a singlet for the methylthio protons (-SCH₃), and distinct signals in the aromatic region corresponding to the three protons on the benzene ring.

  • ¹³C NMR : This provides information on the carbon skeleton of the molecule, confirming the total number of unique carbon atoms.

Predicted Spectral Data ¹H NMR (ppm)¹³C NMR (ppm)
-SCH₃ ~2.5 - 2.7 (singlet, 3H)~12 - 18
-OCH₃ ~3.8 - 4.0 (singlet, 3H)~55 - 60
Aromatic C-H ~6.8 - 7.5 (multiplets, 3H)~100 - 150
Aromatic/Heterocyclic Quaternary C N/A~110 - 170
Mass Spectrometry (MS)

Mass spectrometry is essential for confirming the molecular weight of the compound.[13] Under standard electron ionization (EI-MS), the spectrum should show a prominent molecular ion peak (M⁺) at an m/z (mass-to-charge ratio) of approximately 195, corresponding to the molecular weight. High-resolution mass spectrometry (HRMS) would further confirm the elemental composition (C₉H₉NO₂S).

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in the molecule. Key expected vibrational bands include:

  • ~1600-1620 cm⁻¹ : C=N stretching of the oxazole ring.

  • ~1200-1250 cm⁻¹ : Asymmetric C-O-C stretching of the aryl ether.

  • ~1020-1075 cm⁻¹ : Symmetric C-O-C stretching.

  • ~2900-3000 cm⁻¹ : C-H stretching from the methyl and aromatic groups.

G cluster_structure Structural Elucidation cluster_purity Purity & Final Verification Input Purified Compound Sample NMR NMR Spectroscopy (¹H, ¹³C) Confirms atom connectivity Input->NMR MS Mass Spectrometry (LC-MS, HRMS) Confirms Molecular Weight Input->MS IR IR Spectroscopy Confirms functional groups Input->IR HPLC HPLC Analysis Determines purity (%) NMR->HPLC MS->HPLC IR->HPLC Final Characterized Compound (Structure & Purity Confirmed) HPLC->Final

Caption: A logical workflow for the analytical characterization of the synthesized compound.

Biological Context and Potential Applications

The benzoxazole scaffold is considered a "privileged structure" in medicinal chemistry due to its presence in numerous compounds with diverse pharmacological activities.[2] Derivatives have been reported to exhibit properties including antimicrobial, anticancer, anti-inflammatory, and antiviral effects.[6][7]

Specifically, 2-substituted benzoxazoles have been identified as a promising class of 5-HT₃ receptor antagonists.[14] These receptors are implicated in conditions such as chemotherapy-induced nausea and irritable bowel syndrome with diarrhea (IBS-D). The structural features of this compound make it an interesting candidate for screening in such programs. The methylthio group can also be further modified, for instance, through oxidation to sulfoxide or sulfone, to modulate properties like solubility and cell permeability, a common strategy in drug optimization.

Therefore, this compound serves two primary roles for researchers:

  • A Screening Compound : It can be directly tested in high-throughput screening assays for various biological targets.

  • A Versatile Intermediate : It acts as a valuable building block for the synthesis of more complex molecules in drug discovery campaigns.[15]

Conclusion

This compound is a well-defined chemical entity with a molecular weight of 195.24 g/mol . Its synthesis is readily achievable through standard, reliable chemical transformations. The analytical framework presented here provides a robust pathway for its complete characterization, ensuring the scientific integrity of any downstream research. Given the established biological importance of the benzoxazole scaffold, this compound represents a valuable tool for professionals in chemical biology and drug discovery, holding potential for the development of novel therapeutic agents.

References

An In-Depth Technical Guide to 5-Methoxy-2-(methylthio)-1,3-benzoxazole: Synthesis, Properties, and Potential Applications in Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 5-Methoxy-2-(methylthio)-1,3-benzoxazole (CAS Number: 1071329-05-9), a heterocyclic compound of interest in medicinal chemistry. While specific literature on this exact molecule is limited, this document synthesizes information from closely related benzoxazole and benzimidazole analogues to present a scientifically grounded resource. The guide details a plausible synthetic route, explores its physicochemical properties, and discusses its potential as a scaffold in drug discovery, particularly in the development of antimicrobial and anticancer agents. Methodologies for synthesis and characterization are presented with a focus on the rationale behind experimental choices, and potential biological targets are explored through the lens of molecular docking principles.

Introduction: The Benzoxazole Scaffold in Medicinal Chemistry

The benzoxazole core, a bicyclic system composed of a fused benzene and oxazole ring, is a privileged scaffold in medicinal chemistry.[1][2] Its rigid, planar structure and ability to participate in various non-covalent interactions make it an attractive framework for the design of biologically active molecules.[3] Benzoxazole derivatives have demonstrated a remarkable breadth of pharmacological activities, including antimicrobial, antifungal, anticancer, anti-inflammatory, and antiviral properties.[1][2][3][4][5] The substitution pattern on the benzoxazole ring system allows for the fine-tuning of a compound's physicochemical properties and biological activity, making it a versatile template for drug discovery programs.[3]

This guide focuses on a specific derivative, this compound, which incorporates a methoxy group at the 5-position and a methylthio group at the 2-position. The methoxy group can act as a hydrogen bond acceptor and influence the molecule's electronic properties and metabolic stability. The methylthio group at the 2-position is a key functional handle that can be readily introduced and may contribute to binding interactions with biological targets.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in the table below. These properties are crucial for understanding its behavior in biological systems and for designing experimental protocols.

PropertyValueSource
CAS Number 1071329-05-9Internal Data
Molecular Formula C9H9NO2SInternal Data
Molecular Weight 195.24 g/mol Internal Data
Appearance Expected to be a solidInferred from related compounds
Solubility Likely soluble in organic solvents like DMSO, DMF, and chlorinated solventsInferred from related compounds

Synthesis of this compound

Synthetic Workflow Diagram

Synthesis_Workflow cluster_step1 Step 1: Synthesis of 5-Methoxy-2-mercaptobenzoxazole cluster_step2 Step 2: S-Alkylation 2-Amino-4-methoxyphenol 2-Amino-4-methoxyphenol Reflux Reflux 2-Amino-4-methoxyphenol->Reflux Potassium Ethyl Xanthate Potassium Ethyl Xanthate Potassium Ethyl Xanthate->Reflux Ethanol Ethanol Ethanol->Reflux Precursor 5-Methoxy-2-mercaptobenzoxazole Reflux->Precursor Precursor_Step2 5-Methoxy-2-mercaptobenzoxazole Stirring Stirring Precursor_Step2->Stirring Methyl_Iodide Methyl Iodide Methyl_Iodide->Stirring Base Base (e.g., K2CO3) Base->Stirring Solvent Solvent (e.g., Acetone) Solvent->Stirring Target_Molecule This compound Stirring->Target_Molecule

Caption: Proposed two-step synthesis of this compound.

Step 1: Synthesis of 5-Methoxy-2-mercaptobenzoxazole

The formation of the benzoxazole ring is a critical step. A common and effective method for the synthesis of 2-mercaptobenzoxazoles is the reaction of an o-aminophenol with potassium ethyl xanthate or carbon disulfide in a suitable solvent.[7]

Protocol:

  • To a solution of 2-amino-4-methoxyphenol (1 equivalent) in ethanol, add potassium ethyl xanthate (1.1 equivalents).

  • Heat the reaction mixture to reflux and maintain for 4-6 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

  • After completion, cool the reaction mixture to room temperature and pour it into ice-cold water.

  • Acidify the aqueous solution with a dilute acid (e.g., 1M HCl) to a pH of approximately 5-6.

  • The precipitated solid, 5-methoxy-2-mercaptobenzoxazole, is collected by filtration, washed with water, and dried under vacuum.

  • The crude product can be purified by recrystallization from a suitable solvent system, such as ethanol/water.

Causality of Experimental Choices:

  • 2-Amino-4-methoxyphenol: This starting material provides the necessary ortho-amino and hydroxyl groups for the cyclization reaction to form the benzoxazole ring, and it incorporates the desired methoxy group at the 5-position of the final product.

  • Potassium Ethyl Xanthate: This reagent serves as a source of the C=S group required for the formation of the 2-mercapto functionality. It is a stable and easy-to-handle alternative to carbon disulfide.

  • Ethanol: A common solvent for this type of condensation reaction, as it is relatively polar and has a suitable boiling point for refluxing.

  • Acidification: The product exists as a salt in the basic reaction mixture. Acidification is necessary to protonate the thiolate and precipitate the neutral 2-mercaptobenzoxazole.

Step 2: S-Alkylation to Yield this compound

The final step is the S-alkylation of the 2-mercapto group with a methylating agent. This is a standard nucleophilic substitution reaction where the sulfur atom acts as the nucleophile.[6]

Protocol:

  • Suspend 5-methoxy-2-mercaptobenzoxazole (1 equivalent) and a base, such as anhydrous potassium carbonate (1.5 equivalents), in a suitable solvent like acetone or acetonitrile.

  • To this suspension, add methyl iodide (1.2 equivalents) dropwise at room temperature.

  • Stir the reaction mixture at room temperature for 12-24 hours. Monitor the reaction progress by TLC.

  • After the reaction is complete, filter off the inorganic salts.

  • Evaporate the solvent from the filtrate under reduced pressure to obtain the crude product.

  • Purify the crude this compound by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes).

Causality of Experimental Choices:

  • Potassium Carbonate: A mild and effective base to deprotonate the thiol group, forming the more nucleophilic thiolate anion.

  • Methyl Iodide: A highly reactive and commonly used methylating agent in S-alkylation reactions.[8][9]

  • Acetone/Acetonitrile: Polar aprotic solvents that are suitable for SN2 reactions and can dissolve the reactants while being relatively inert under the reaction conditions.

  • Column Chromatography: A standard purification technique to separate the desired product from any unreacted starting material or byproducts.

Characterization

The structure and purity of the synthesized this compound should be confirmed using a combination of spectroscopic and analytical techniques.

TechniqueExpected Observations
¹H NMR Signals corresponding to the aromatic protons on the benzoxazole ring, a singlet for the methoxy group protons, and a singlet for the methylthio group protons.
¹³C NMR Resonances for the carbon atoms of the benzoxazole core, the methoxy carbon, and the methylthio carbon.
Mass Spectrometry A molecular ion peak corresponding to the molecular weight of the compound (195.24 g/mol ).
FT-IR Spectroscopy Characteristic absorption bands for C-O-C stretching (ether), C=N stretching (oxazole ring), and aromatic C-H stretching.
Elemental Analysis The percentage composition of Carbon, Hydrogen, Nitrogen, and Sulfur should be in close agreement with the calculated values for C9H9NO2S.

Potential Applications in Drug Discovery

While specific biological data for this compound is not yet published, the broader class of benzoxazole derivatives has shown significant promise in various therapeutic areas.[1][3]

Antimicrobial Activity

Many 2-substituted benzoxazole derivatives have demonstrated potent antibacterial and antifungal activity.[4][10] The mechanism of action for some of these compounds is believed to involve the inhibition of essential bacterial enzymes, such as DNA gyrase.[4] The presence of the methylthio group in the target molecule could potentially enhance its lipophilicity, facilitating its transport across bacterial cell membranes.

Anticancer Activity

Benzoxazole-containing compounds have been investigated as anticancer agents with various mechanisms of action, including the inhibition of topoisomerases, protein kinases, and tubulin polymerization.[3] The methoxy substituent on the benzene ring is a common feature in many natural and synthetic anticancer agents, where it can be involved in key binding interactions with the target protein.

Molecular Docking and Target Identification

To explore the potential biological targets of this compound, in silico molecular docking studies can be a valuable tool. This computational technique predicts the preferred orientation of a ligand when bound to a target protein and estimates the binding affinity.

Hypothetical Workflow for Molecular Docking:

Docking_Workflow Ligand_Prep Prepare 3D structure of This compound Docking Perform Molecular Docking Ligand_Prep->Docking Target_Selection Select Potential Protein Target (e.g., DNA Gyrase, Kinase) Target_Selection->Docking Analysis Analyze Binding Pose and Score Docking->Analysis Hypothesis Formulate Hypothesis on Mechanism of Action Analysis->Hypothesis

Caption: A generalized workflow for in silico molecular docking studies.

By docking this compound into the active sites of known drug targets, researchers can generate hypotheses about its potential mechanism of action and prioritize it for further in vitro and in vivo testing.

Safety and Handling

While a specific Safety Data Sheet (SDS) for this compound is not available, it should be handled with the standard precautions for a novel chemical compound. It is recommended to work in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. Avoid inhalation, ingestion, and skin contact.

Conclusion and Future Directions

This compound is a structurally interesting benzoxazole derivative with the potential for biological activity. Based on the extensive literature on related compounds, a reliable synthetic route has been proposed, and its potential applications in antimicrobial and anticancer drug discovery have been highlighted. Future research should focus on the actual synthesis and characterization of this molecule, followed by a thorough evaluation of its biological properties through in vitro and in vivo assays. The insights gained from such studies will be crucial in determining the true potential of this compound as a lead compound in drug development.

References

An In-Depth Technical Guide on the Potential Mechanism of Action of 5-Methoxy-2-(methylthio)-1,3-benzoxazole

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Preamble: Navigating the Uncharted

In the landscape of medicinal chemistry, it is not uncommon to encounter novel compounds with significant therapeutic potential yet limited published data. 5-Methoxy-2-(methylthio)-1,3-benzoxazole is one such molecule. A direct search of scientific literature reveals its availability for research purposes but a conspicuous absence of detailed mechanistic studies.[1] This guide, therefore, ventures into a deductive exploration of its potential mechanisms of action. By analyzing its core structure—the benzoxazole scaffold—and the influence of its specific substituents, we can construct a robust, evidence-based framework of probable biological activities and guide future research.

The benzoxazole ring is a "privileged scaffold" in drug discovery, a core structure that appears in numerous compounds with a wide array of pharmacological activities.[2][3] Its derivatives have been investigated for antimicrobial, anti-inflammatory, anticancer, and central nervous system effects, among others.[4][5][6] This guide will dissect these established activities to hypothesize the most probable mechanisms for this compound, providing a foundational blueprint for its scientific investigation.

The Benzoxazole Scaffold: A Foundation of Diverse Bioactivity

Benzoxazole is an aromatic heterocyclic compound formed by the fusion of a benzene ring and an oxazole ring.[7] This planar structure is a versatile pharmacophore, capable of engaging with a multitude of biological targets through various non-covalent interactions. The specific biological activity of a benzoxazole derivative is profoundly influenced by the nature and position of its substituents.[4] The subject of this guide, this compound, possesses two key substitutions: a methoxy group at the 5-position and a methylthio group at the 2-position, both of which are known to modulate pharmacological effects.[4]

BZ Benzoxazole Scaffold Antimicrobial Antimicrobial BZ->Antimicrobial e.g., DNA Gyrase Inhibition Anti_Inflammatory Anti-inflammatory (e.g., COX Inhibition) BZ->Anti_Inflammatory e.g., Benoxaprofen Anticancer Anticancer BZ->Anticancer Various Targets CNS_Activity CNS Activity (Anticonvulsant, Antidepressant) BZ->CNS_Activity e.g., MAO-A, 5-HT Receptors Anthelmintic Anthelmintic BZ->Anthelmintic Antioxidant Antioxidant BZ->Antioxidant

Caption: Diverse pharmacological activities originating from the core benzoxazole scaffold.

Probable Mechanistic Pathways

Based on extensive literature on analogous compounds, we can delineate several high-probability mechanisms of action for this compound.

Antimicrobial Action: Targeting Bacterial Replication

The benzoxazole moiety is a cornerstone of many potent antimicrobial agents.[6][8] A significant body of research points towards specific molecular targets.

  • Hypothesized Mechanism: DNA Gyrase Inhibition: One of the most compelling mechanisms for the antibacterial activity of 2-substituted benzoxazoles is the inhibition of DNA gyrase.[9] This topoisomerase is essential for bacterial DNA replication, and its inhibition leads to rapid cell death. The 2-methylthio group could play a critical role in binding to the active site of this enzyme.

  • Other Potential Antimicrobial Effects: Benzoxazoles have demonstrated broad-spectrum activity against various Gram-positive and Gram-negative bacteria and fungi.[10] The mechanism may also involve disruption of the cell membrane or inhibition of other essential metabolic enzymes.

Anti-inflammatory Effects: Modulation of the Arachidonic Acid Pathway

Several benzoxazole derivatives, including the formerly marketed drugs benoxaprofen and flunoxaprofen, function as non-steroidal anti-inflammatory drugs (NSAIDs).[6][8]

  • Hypothesized Mechanism: Cyclooxygenase (COX) Inhibition: The primary mechanism for NSAIDs is the inhibition of COX-1 and COX-2 enzymes, which are critical for the synthesis of pro-inflammatory prostaglandins.[3] Studies on N-(2-(3,4-dimethoxyphenyl)benzoxazol-5-yl)benzamide derivatives have shown potent and selective COX-2 inhibition.[3] The 5-methoxy group on our target compound may contribute to favorable interactions within the COX enzyme active site, potentially conferring selectivity for COX-2, which would be associated with a reduced risk of gastrointestinal side effects.

Arachidonic_Acid Arachidonic Acid (from Cell Membrane) COX_Enzymes COX-1 / COX-2 Enzymes Arachidonic_Acid->COX_Enzymes Prostaglandins Prostaglandins (PGG2, PGH2) COX_Enzymes->Prostaglandins Inflammation Inflammation, Pain, Fever Prostaglandins->Inflammation Compound 5-Methoxy-2-(methylthio) -1,3-benzoxazole Compound->COX_Enzymes Inhibition

Caption: Hypothesized inhibition of the COX pathway by the target compound.

Central Nervous System (CNS) Activity

The structural features of this compound bear resemblance to compounds known to act on the CNS.

  • Hypothesized Mechanism: Monoamine Oxidase A (MAO-A) Inhibition: A recent study on a structurally related compound, 5-((4-methoxyphenyl)thio)benzo[c][2][4][5]thiadiazole (MTDZ), demonstrated antidepressant-like effects through the selective inhibition of MAO-A.[11] MAO-A is a key enzyme in the degradation of neurotransmitters like serotonin and norepinephrine. Its inhibition increases the synaptic availability of these neurotransmitters, a common mechanism for antidepressant drugs. The methoxy and thioether moieties are present in both MTDZ and our target compound, suggesting a plausible shared mechanism.

  • Anticonvulsant Properties: Benzoxazole and benzimidazole derivatives have been reported to possess anticonvulsant activity.[3] While the exact targets can vary, they often involve modulation of ion channels (e.g., sodium, potassium) or enhancement of GABAergic inhibition.

Recommended Experimental Workflows for Mechanism of Action Elucidation

To move from hypothesis to confirmation, a structured, multi-tiered experimental approach is required. The following workflow is designed to efficiently screen for and then validate the specific mechanism of action.

cluster_0 Tier 1: Broad Phenotypic & Target Screening cluster_1 Tier 2: Focused Cellular Assays cluster_2 Tier 3: Specific Biochemical Validation A Antimicrobial Panel (MIC against Bacteria/Fungi) F Recombinant Enzyme Assays (COX-1/COX-2, MAO-A/MAO-B, DNA Gyrase) A->F If Active B Cytotoxicity Screen (e.g., NCI-60 Cancer Cell Line Panel) G In Vivo Model Validation (e.g., Carrageenan-induced Paw Edema, Forced Swim Test) B->G If Selectively Active C Broad Kinase/GPCR Binding Panels C->F If Hits Identified D LPS-stimulated Macrophage Assay (Measure PGE2/Cytokine Release) D->F If Anti-inflammatory E Neuronal Cell-Based Assays (e.g., Neurotransmitter Uptake/Release) E->F If Neuroactive

Caption: A tiered experimental workflow for elucidating the mechanism of action.

Protocol 1: Minimum Inhibitory Concentration (MIC) Assay
  • Objective: To determine the antimicrobial activity against a panel of representative bacteria and fungi.

  • Methodology:

    • Prepare a stock solution of this compound in DMSO.

    • Perform serial two-fold dilutions in a 96-well microtiter plate using appropriate broth media (e.g., Mueller-Hinton for bacteria, RPMI for fungi).

    • Inoculate each well with a standardized suspension of the test microorganism (e.g., S. aureus, E. coli, C. albicans).

    • Include positive (standard antibiotic) and negative (vehicle) controls.

    • Incubate plates at 37°C for 18-24 hours (bacteria) or 24-48 hours (fungi).

    • Determine the MIC as the lowest concentration of the compound that completely inhibits visible growth.[9]

Protocol 2: COX-1/COX-2 Inhibition Assay (In Vitro)
  • Objective: To assess the direct inhibitory effect on COX enzymes.

  • Methodology:

    • Utilize a commercial COX inhibitor screening kit (e.g., Cayman Chemical, Abcam) which typically measures the peroxidase activity of COX.

    • Reconstitute purified ovine COX-1 and human recombinant COX-2 enzymes as per the manufacturer's instructions.

    • Add various concentrations of the test compound or a known inhibitor (e.g., Celecoxib, SC-560) to the enzyme.

    • Initiate the reaction by adding arachidonic acid.

    • Measure the colorimetric or fluorescent product according to the kit protocol using a plate reader.

    • Calculate the IC50 value (the concentration required to inhibit 50% of the enzyme activity) for both COX-1 and COX-2 to determine potency and selectivity.[3]

Protocol 3: MAO-A Activity Assay
  • Objective: To measure the inhibition of monoamine oxidase A.

  • Methodology:

    • Use a commercial MAO activity assay kit, which often employs a substrate that is converted into a fluorescent or colorimetric product by MAO.

    • Prepare lysates from a suitable source rich in MAO-A (e.g., rodent brain mitochondria).

    • Incubate the lysate with various concentrations of the test compound or a known MAO-A inhibitor (e.g., Clorgyline).

    • Add the MAO substrate to initiate the reaction.

    • After a set incubation period, stop the reaction and measure the signal using a fluorometer or spectrophotometer.

    • Calculate the IC50 value to quantify the inhibitory potency.[11]

Quantitative Data Summary & Structure-Activity Relationship

While no direct quantitative data exists for the target compound, the table below summarizes IC50 values for related benzoxazole derivatives against relevant targets, providing a benchmark for future studies.

Compound ClassTargetRepresentative IC50 ValuesReference
N-phenyl-benzoxazole derivativesCOX-20.04 - 0.93 µM[3]
2-substituted benzoxazolesE. coli (MIC)~25 µg/mL[9]
Benzoxazole derivativesS. aureus (MIC)25 - 50 µg/mL[4]
5-thio-benzothiadiazole (MTDZ)MAO-A~1 µM (inferred from behavioral data)[11]

The substitutions at the 2- and 5-positions of the benzoxazole ring are critical determinants of biological activity.[4] The 5-methoxy group is an electron-donating group that can influence the molecule's electronic properties and its ability to form hydrogen bonds. The 2-methylthio group is a key site for potential interactions with enzyme active sites, such as the hydrophobic pockets in COX enzymes or the active site of DNA gyrase.

Conclusion

While the precise mechanism of action for this compound remains to be experimentally determined, a comprehensive analysis of its chemical scaffold and the broader benzoxazole class provides a strong foundation for targeted investigation. The most promising hypotheses point towards roles in anti-inflammatory pathways via COX inhibition , antimicrobial action through DNA gyrase inhibition , and neuromodulatory effects via MAO-A inhibition . The experimental workflows detailed in this guide offer a clear and logical path forward for researchers to elucidate the true biological function of this compound, potentially unlocking a new therapeutic agent.

References

An In-Depth Technical Guide to the In Vitro Screening of 5-Methoxy-2-(methylthio)-1,3-benzoxazole

Author: BenchChem Technical Support Team. Date: December 2025

Distribution: For Researchers, Scientists, and Drug Development Professionals

Abstract

The benzoxazole scaffold is a cornerstone in medicinal chemistry, recognized as a "privileged structure" due to its prevalence in a wide array of biologically active compounds.[1][2][3][4][5][6][7][8][9] This technical guide outlines a comprehensive in vitro screening cascade for a specific analogue, 5-Methoxy-2-(methylthio)-1,3-benzoxazole (CAS No. 1071329-05-9). While this particular molecule is not extensively characterized in public literature, the well-documented anticancer and antimicrobial potential of the benzoxazole class provides a strong rationale for its systematic evaluation.[1][3][4][10][11][12][13][14] This document provides a strategic framework, detailing experimental protocols from broad-spectrum cytotoxicity profiling to preliminary mechanism of action and ADME-Tox assessments, designed to thoroughly elucidate the therapeutic potential of this compound.

Introduction: The Rationale for Screening this compound

The benzoxazole nucleus, an aromatic organic compound featuring a fused benzene and oxazole ring, is a recurring motif in numerous pharmacologically active agents.[5][6][7] Derivatives have demonstrated a wide spectrum of biological activities, including anticancer, antimicrobial, and anti-inflammatory properties.[1][2][4][5][6][7][11][14] The demonstrated success of this scaffold in targeting various biological pathways, such as kinase inhibition, justifies the exploration of novel analogues.[1]

This compound incorporates key structural features—a methoxy group and a methylthio substituent—that offer potential for specific molecular interactions and metabolic pathways, distinguishing it from other reported analogues. The objective of this guide is to propose a logical, multi-tiered screening strategy to systematically evaluate its biological activity profile. This workflow is designed to maximize data acquisition from minimal compound quantity, a common constraint in early-stage drug discovery.

Strategic Screening Cascade

A tiered approach is essential for the efficient evaluation of a novel chemical entity. The proposed cascade begins with broad, high-throughput assays to identify general bioactivity and progresses to more complex, lower-throughput assays to define specificity and mechanism.

G cluster_0 Tier 1: Primary Screening cluster_1 Tier 2: Target Class Identification cluster_2 Tier 3: Mechanism of Action & Selectivity cluster_3 Tier 4: Preclinical Profiling a Compound Acquisition & QC (Purity, Identity) b Broad-Spectrum Cytotoxicity Screening a->b c Antimicrobial Screening (Bacteria & Fungi) b->c If Cytotoxic d Kinase Inhibition Profiling (Broad Panel) b->d If Cytotoxic e Receptor Binding Assays (Selected Panel) b->e If Cytotoxic f Dose-Response Cytotoxicity (IC50 Determination) c->f If Active d->f If Active e->f If Active g Apoptosis & Cell Cycle Assays f->g h Specific Enzyme/Receptor Kinetics (Ki/Kd) f->h i In Vitro ADME Assays g->i h->i j Preliminary Toxicology (e.g., hERG, Hepatotoxicity) i->j

Caption: Proposed multi-tiered in vitro screening cascade.

Tier 1: Primary Cytotoxicity Screening

The initial step is to assess the compound's general effect on cell viability across a diverse panel of human cancer cell lines.[15][16][17] This provides a foundational dataset to guide subsequent, more focused investigations. A lack of cytotoxicity does not preclude other biological activities, but its presence immediately prioritizes avenues such as oncology.

Recommended Cell Line Panel

A panel representing diverse cancer types is recommended to identify potential tissue-specific activity.

Cell LineCancer TypeRationale
MCF-7 Breast AdenocarcinomaWell-characterized, hormone-responsive line.[10][13]
MDA-MB-231 Breast AdenocarcinomaTriple-negative, aggressive phenotype.[4][7]
HepG2 Hepatocellular CarcinomaMetabolically active, relevant for hepatotoxicity.[10][13]
HCT-116 Colorectal CarcinomaCommonly used for apoptosis and cell cycle studies.[10][14]
A549 Lung CarcinomaRepresentative of a major cancer indication.[3]
HEK293 Human Embryonic KidneyNon-cancerous control for selectivity assessment.[18]
Experimental Protocol: MTT Assay

The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a robust, colorimetric method for assessing metabolic activity as a proxy for cell viability.[18]

Protocol:

  • Cell Seeding: Plate cells in 96-well plates at a predetermined optimal density (e.g., 5,000-10,000 cells/well) and allow them to adhere overnight at 37°C in a 5% CO₂ incubator.

  • Compound Preparation: Prepare a stock solution of this compound in dimethyl sulfoxide (DMSO). Perform serial dilutions in a complete culture medium to achieve a range of final concentrations (e.g., 0.1, 1, 10, 50, 100 µM). Ensure the final DMSO concentration is ≤ 0.5% to avoid solvent toxicity.

  • Treatment: Remove the overnight culture medium and add 100 µL of the compound dilutions to the respective wells. Include vehicle control (DMSO) and untreated control wells.

  • Incubation: Incubate the plates for 48-72 hours at 37°C in a 5% CO₂ incubator.

  • MTT Addition: Add 10 µL of 5 mg/mL MTT solution to each well and incubate for an additional 3-4 hours. Viable cells with active mitochondrial reductases will convert the yellow MTT to purple formazan crystals.[18]

  • Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot a dose-response curve to determine the half-maximal inhibitory concentration (IC₅₀).[15][16]

Tier 2: Identifying the Target Class

Based on the primary screening results and the known activities of the benzoxazole scaffold, Tier 2 aims to narrow the focus to specific biological target classes.

Antimicrobial Activity Screening

Many benzoxazole derivatives exhibit potent antibacterial and antifungal properties.[7][11][14][19][20]

Protocol: Broth Microdilution for Minimum Inhibitory Concentration (MIC)

  • Strain Selection: Use a panel of clinically relevant strains, such as Staphylococcus aureus (Gram-positive), Escherichia coli (Gram-negative), and Candida albicans (Fungus).[11][14]

  • Inoculum Preparation: Prepare a standardized inoculum of each microorganism in the appropriate broth (e.g., Mueller-Hinton for bacteria, RPMI for fungi).

  • Compound Dilution: Perform serial dilutions of the test compound in a 96-well plate.

  • Inoculation: Add the microbial inoculum to each well.

  • Incubation: Incubate the plates under appropriate conditions (e.g., 37°C for bacteria, 35°C for fungi) for 18-24 hours.

  • MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits visible growth of the microorganism.

Kinase Inhibition Profiling

Kinases are a major target class for benzoxazole-based anticancer agents, with VEGFR-2 being a notable example.[1][13] A broad panel screen is an efficient way to identify potential kinase targets.

G cluster_0 Kinase Assay Workflow cluster_1 Reaction & Detection a Kinase Enzyme e Incubation a->e b Substrate (Peptide) b->e c ATP c->e d Test Compound d->a Inhibition d->e f Phosphorylated Substrate e->f g Detection Reagent (e.g., Luminescent) f->g h Signal Measurement g->h

Caption: General workflow for a kinase inhibition assay.

Methodology: Engage a contract research organization (CRO) or utilize commercially available kinase profiling services (e.g., Promega, Thermo Fisher). Typically, these services screen the compound at a fixed concentration (e.g., 1 or 10 µM) against a large panel of recombinant kinases. The output is usually expressed as "% inhibition" relative to a control. Hits from this primary screen can then be selected for more detailed IC₅₀ determination.

Tier 3: Elucidating Mechanism of Action

Once a primary activity is confirmed (e.g., cytotoxicity against a specific cell line), the next step is to investigate the underlying mechanism.

Apoptosis and Cell Cycle Analysis

Cytotoxic compounds frequently induce cell death via apoptosis or cause cell cycle arrest.[13]

Protocol: Flow Cytometry with Annexin V/Propidium Iodide (PI) Staining

  • Cell Treatment: Treat the most sensitive cancer cell line with the test compound at its IC₅₀ and 2x IC₅₀ concentrations for 24-48 hours.

  • Cell Harvesting: Harvest both adherent and floating cells, wash with cold PBS.

  • Staining: Resuspend cells in Annexin V binding buffer and add FITC-conjugated Annexin V and Propidium Iodide (PI). Incubate in the dark for 15 minutes.[16]

  • Flow Cytometry: Analyze the stained cells using a flow cytometer.

    • Annexin V- / PI-: Viable cells

    • Annexin V+ / PI-: Early apoptotic cells

    • Annexin V+ / PI+: Late apoptotic/necrotic cells

Specific Enzyme Kinetics

For hits identified in the kinase screen, determining the half-maximal inhibitory concentration (IC₅₀) against the specific enzyme is crucial.[21]

Protocol: In Vitro Kinase IC₅₀ Determination

  • Assay Setup: Use a validated enzymatic assay for the target kinase (e.g., a fluorescence or luminescence-based assay that measures ATP consumption or substrate phosphorylation).[22][23][24][25]

  • Compound Dilution: Prepare a 10-point, 3-fold serial dilution of the test compound.

  • Reaction: Initiate the kinase reaction by adding ATP at a concentration near its Km value to a mixture of the enzyme, substrate, and inhibitor.[21]

  • Detection: After a set incubation time, stop the reaction and measure the signal according to the assay manufacturer's protocol.

  • Data Analysis: Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data using a four-parameter logistic model to determine the IC₅₀ value.[21]

Tier 4: Preliminary ADME-Tox Profiling

Early assessment of a compound's Absorption, Distribution, Metabolism, and Excretion (ADME) and toxicity profile is critical to identify potential liabilities that could halt development.[26][27][28][29][30]

Key In Vitro ADME Assays
AssayPurposeMethodology
Metabolic Stability Predicts in vivo clearance rate.Incubate the compound with liver microsomes or hepatocytes and measure its disappearance over time using LC-MS.[26][29]
CYP450 Inhibition Identifies potential for drug-drug interactions.Assess the compound's ability to inhibit major cytochrome P450 isoforms (e.g., 3A4, 2D6, 2C9) using fluorescent or LC-MS-based probe substrates.[26]
Plasma Protein Binding Determines the fraction of unbound, active drug.Measure the distribution of the compound between plasma and a protein-free buffer using rapid equilibrium dialysis (RED).[26][30]
Permeability (Caco-2) Predicts intestinal absorption.Measure the transport of the compound across a monolayer of Caco-2 cells, which mimic the intestinal epithelium.[26][30]
Preliminary Safety Assessment
  • hERG Inhibition Assay: Essential for assessing the risk of cardiac arrhythmia. This is typically done via automated patch-clamp or binding assays.[26]

  • Hepatotoxicity: Can be initially evaluated by measuring cytotoxicity in HepG2 cells after a prolonged (e.g., 72-hour) incubation.[27]

Conclusion and Future Directions

This guide presents a structured and scientifically grounded framework for the initial in vitro evaluation of this compound. By progressing through this tiered cascade, researchers can efficiently identify its primary biological activities, elucidate its mechanism of action, and uncover any potential liabilities. Positive results from this screening funnel would provide a strong rationale for advancing the compound into more complex cell-based models, medicinal chemistry optimization, and eventual in vivo efficacy studies. The versatility of the benzoxazole scaffold suggests that a systematic approach, as outlined here, is a worthwhile endeavor in the quest for novel therapeutic agents.

References

A Technical Guide to the Discovery and Synthesis of Novel Benzoxazole Compounds

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

The benzoxazole nucleus is a quintessential heterocyclic scaffold, recognized as a "privileged structure" in medicinal chemistry due to its presence in a wide array of pharmacologically active compounds.[1][2][3] Its unique structural and electronic properties allow for versatile interactions with various biological targets, leading to a broad spectrum of therapeutic activities, including anticancer, antimicrobial, anti-inflammatory, and antiviral effects.[2][4][5][6] This technical guide provides researchers, chemists, and drug development professionals with an in-depth exploration of the core synthetic methodologies for constructing the benzoxazole ring system. We will dissect both foundational and contemporary strategies, emphasizing the rationale behind experimental choices, providing validated protocols, and exploring the critical link between chemical structure and biological function through structure-activity relationship (SAR) analysis.

Introduction: The Benzoxazole Scaffold - A Cornerstone of Medicinal Chemistry

Benzoxazole, an aromatic organic compound, features a benzene ring fused to an oxazole ring.[7][8] This planar, bicyclic system is relatively stable yet possesses reactive sites that are amenable to functionalization, making it an ideal starting point for creating diverse chemical libraries.[9][10] Its significance is underscored by its structural similarity to naturally occurring nucleic acid bases like adenine and guanine, which may facilitate its interaction with biological macromolecules.[2][8][10]

The therapeutic versatility of benzoxazole derivatives is remarkable. They are key components in numerous natural products and approved drugs, such as the non-steroidal anti-inflammatory drug (NSAID) Flunoxaprofen and the muscle relaxant Chlorzoxazone.[6][11] The ongoing exploration of novel benzoxazole analogues continues to yield potent agents against challenging diseases, particularly in oncology, where they have been shown to target various mechanisms of cancer progression.[12][13][14] This guide serves to equip scientists with the foundational knowledge and practical methodologies required to innovate within this promising chemical space.

Core Synthetic Strategies for the Benzoxazole Nucleus

The construction of the benzoxazole core predominantly relies on the cyclization of an o-aminophenol precursor with a suitable one-carbon electrophile. The choice of reactants, catalysts, and reaction conditions dictates the efficiency, yield, and environmental impact of the synthesis.

Foundational Syntheses from o-Aminophenol

o-Aminophenol is the most common and versatile starting material for benzoxazole synthesis, offering a convergent and reliable route to the desired scaffold.[9][15]

The direct condensation of o-aminophenol with a carboxylic acid is a robust and widely used method for preparing 2-substituted benzoxazoles.[5]

  • Causality of Experimental Choice: This reaction requires high temperatures to drive the dehydration and subsequent cyclization. To facilitate this, a strong acid catalyst and dehydrating agent is essential. Polyphosphoric acid (PPA) is frequently employed as it serves as both the acidic catalyst and the reaction medium, effectively sequestering the water byproduct to drive the equilibrium towards product formation.[5][16][17] The primary limitation is the harsh reaction conditions, which may not be suitable for sensitive substrates.

This two-step, one-pot process involves the initial formation of a Schiff base (imine) between the o-aminophenol and an aldehyde, followed by an oxidative cyclization to form the aromatic benzoxazole ring.[5]

  • Causality of Experimental Choice: The key to this method is the selection of an appropriate oxidizing agent for the second step. A variety of oxidants can be used, and the choice often depends on substrate compatibility and desired reaction kinetics. This method is advantageous as it often proceeds under milder conditions than the PPA route.

Acyl chlorides provide a highly reactive source of the electrophilic carbon. The reaction proceeds via acylation of the amino group of o-aminophenol to form an o-hydroxyamide intermediate, which then undergoes intramolecular cyclization.[5][8][18]

  • Causality of Experimental Choice: The high reactivity of acyl chlorides allows the reaction to occur under much milder conditions, often at room temperature. This makes it the preferred method for substrates that are thermally unstable or contain functional groups sensitive to the harsh acidic conditions of the PPA method.[5]

Modern & Catalytic Methodologies

Recent advancements have focused on developing more efficient, sustainable, and versatile synthetic routes using novel catalytic systems.

Transition metals, particularly copper (Cu) and palladium (Pd), are effective catalysts for intramolecular cyclization reactions to form benzoxazoles.[16][19] These methods often involve the cyclization of ortho-haloanilides, expanding the range of accessible starting materials beyond o-aminophenol.[19]

  • Expert Insight: The choice of metal, ligand, and base is critical for achieving high catalytic turnover and preventing side reactions. For instance, copper-catalyzed methods are often cost-effective and robust for C-O bond formation.[16]

Driven by the principles of sustainable chemistry, several eco-friendly methods have been developed. These include:

  • Microwave and Ultrasound Assistance: These energy sources can dramatically reduce reaction times and improve yields by providing efficient and uniform heating.[20][21]

  • Reusable Catalysts: The use of heterogeneous catalysts, such as ionic liquids or metal nanoparticles immobilized on solid supports, simplifies product purification and allows for catalyst recycling, reducing waste and cost.[20][21][22][23]

  • Green Solvents: Replacing hazardous organic solvents with benign alternatives like water or ethanol minimizes environmental impact.[22]

Data Summary: Comparison of Synthetic Methodologies
MethodPrecursorsKey Reagents/CatalystsConditionsAdvantagesLimitations
Carboxylic Acid Condensation o-Aminophenol, Carboxylic AcidPolyphosphoric Acid (PPA)High Temp (150-200°C)Simple, robust, good yieldsHarsh conditions, substrate sensitivity
Aldehyde Condensation o-Aminophenol, AldehydeOxidizing Agent (e.g., DDQ, I₂)Moderate TempMilder conditionsRequires stoichiometric oxidant
Acyl Chloride Acylation o-Aminophenol, Acyl ChlorideBase (e.g., Pyridine)Room Temp to Mild HeatVery mild conditions, high reactivityAcyl chlorides can be moisture-sensitive
Metal-Catalyzed Cyclization o-HaloanilidesCu or Pd catalyst, BaseModerate to High TempBroad substrate scopeCatalyst cost, ligand sensitivity
Green Synthesis (Ultrasound) o-Aminophenol, AldehydeReusable Catalyst (e.g., LAIL@MNP)70°C, UltrasoundFast, high yields, reusable catalystSpecialized equipment required

Experimental Protocols & Process Validation

A protocol is only trustworthy if it is reproducible and self-validating. The following methods include clear steps and checkpoints for reaction monitoring.

Diagram: General Synthetic Workflow

G cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification cluster_analysis Analysis reagents Select & Weigh Precursors (e.g., o-Aminophenol, Aldehyde) catalyst Prepare Catalyst & Solvent System reagents->catalyst setup Assemble Reaction Vessel (e.g., Reflux Condenser) catalyst->setup heating Apply Energy Source (Heating / Sonication) setup->heating monitoring Monitor Progress (TLC / GC-MS) heating->monitoring monitoring->heating Incomplete quench Quench Reaction (e.g., Pour onto Ice) monitoring->quench Complete extract Liquid-Liquid Extraction quench->extract purify Purify Crude Product (Recrystallization / Chromatography) extract->purify characterize Characterize Product (NMR, IR, Mass Spec) purify->characterize final_product Pure Benzoxazole Derivative characterize->final_product

Caption: A typical workflow for the synthesis and validation of benzoxazole derivatives.

Protocol: Synthesis of 2-Phenylbenzoxazole via PPA-Mediated Condensation[5]
  • Expertise & Rationale: This protocol exemplifies a classic, high-temperature condensation. PPA is viscous, and mechanical stirring is crucial for ensuring a homogenous reaction mixture. The work-up involves quenching with ice water, which hydrolyzes the PPA and precipitates the organic product.

  • Methodology:

    • Reaction Setup: In a 100 mL round-bottom flask equipped with a mechanical stirrer and reflux condenser, add benzoic acid (1.22 g, 10 mmol) and o-aminophenol (1.09 g, 10 mmol).

    • Addition of PPA: Carefully and slowly add polyphosphoric acid (approx. 40 g) to the flask while stirring. The mixture will become a thick paste.

    • Heating: Heat the reaction mixture to 180-200°C in an oil bath and maintain this temperature for 4-5 hours.

    • Monitoring: Monitor the reaction's progress by periodically taking a small aliquot, quenching it in water, extracting with ethyl acetate, and analyzing by Thin Layer Chromatography (TLC). The disappearance of starting materials indicates completion.

    • Work-up: After cooling to approximately 80-100°C, carefully pour the viscous reaction mixture onto 200 g of crushed ice with vigorous stirring. A solid precipitate will form.

    • Neutralization & Extraction: Neutralize the acidic aqueous slurry with a 10% sodium hydroxide solution until pH 7-8 is reached. Extract the aqueous mixture with ethyl acetate (3 x 50 mL).

    • Purification: Combine the organic layers, wash with brine (50 mL), dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product. Purify by recrystallization from ethanol to obtain pure 2-phenylbenzoxazole as a crystalline solid.

Protocol: Ultrasound-Assisted Green Synthesis of 2-(4-chlorophenyl)benzoxazole[22]
  • Expertise & Rationale: This protocol utilizes ultrasound as a green energy source to accelerate the reaction at a lower temperature. A heterogeneous catalyst is used, which is easily separated by filtration, demonstrating the principles of atom economy and waste reduction.

  • Methodology:

    • Reactant Mixture: In a 25 mL reaction vessel, combine o-aminophenol (109 mg, 1 mmol), 4-chlorobenzaldehyde (140 mg, 1 mmol), and a reusable heterogeneous acid catalyst (e.g., 0.03 g of Fe₃O₄@SiO₂-SO₃H nanocatalyst).[22]

    • Reaction: Place the vessel in an ultrasonic bath with a frequency of approximately 37 kHz. Set the temperature to 70°C and sonicate for 30-40 minutes.

    • Monitoring: After 30 minutes, confirm reaction completion using TLC (eluent: n-hexane:ethyl acetate 4:1).

    • Work-up and Catalyst Recovery: Add ethyl acetate (10 mL) to the reaction mixture. If using a magnetic nanocatalyst, use an external magnet to hold the catalyst while decanting the solution. Otherwise, filter to recover the catalyst.

    • Product Isolation: Dry the ethyl acetate solution over anhydrous MgSO₄, filter, and evaporate the solvent under reduced pressure.

    • Purification: Purify the crude product by recrystallization from an ethanol/water mixture.

    • Catalyst Recycling: The recovered catalyst can be washed with ethyl acetate, dried in an oven, and stored for reuse in subsequent reactions.

Structure-Activity Relationship (SAR) Insights

The biological activity of benzoxazole derivatives is highly dependent on the nature and position of substituents on the bicyclic ring system. Understanding these relationships is crucial for rational drug design.[24]

Diagram: Key Positions for SAR Modification

Caption: Key positions on the benzoxazole scaffold for SAR studies.

  • Position 2: This is the most frequently modified position. The introduction of various aryl, heteroaryl, or alkyl groups at C2 directly influences the compound's ability to interact with specific binding pockets in target proteins. For example, bulky aromatic groups at this position are often found in potent anticancer agents.[12][14]

  • Position 5: Substituents on the benzene ring, particularly at the 5-position, play a crucial role in tuning the electronic properties and lipophilicity of the molecule. Electron-withdrawing groups (e.g., -NO₂, -CF₃) or electron-donating groups (e.g., -OCH₃, -NH₂) can significantly enhance or diminish biological activity depending on the target.[11]

Biological Evaluation & Therapeutic Potential

The benzoxazole scaffold has demonstrated a remarkable range of pharmacological activities.

Anticancer Activity

This is one of the most extensively studied areas for benzoxazole derivatives.[4][13][25] They have been shown to induce apoptosis, inhibit cell cycle progression, and target specific enzymes like kinases that are crucial for tumor growth.[12][26] Many novel benzoxazole-containing compounds have shown potent cytotoxicity against a variety of human cancer cell lines, including breast, lung, and colon cancer.[4][14]

Antimicrobial and Antifungal Activity

Many benzoxazole derivatives exhibit significant activity against both Gram-positive and Gram-negative bacteria, as well as various fungal strains.[6][11] Some compounds have shown efficacy against drug-resistant microbes, such as methicillin-resistant Staphylococcus aureus (MRSA) and vancomycin-resistant Enterococci (VRE), highlighting their potential to address the growing challenge of antimicrobial resistance.[27]

Anti-inflammatory, Antiviral, and Other Activities

The benzoxazole nucleus is a core component of several anti-inflammatory agents.[2][7] Additionally, derivatives have been reported with promising antiviral (including against Hepatitis C and coronaviruses), anticonvulsant, analgesic, and antioxidant properties, further cementing its status as a versatile pharmacophore.[7][26]

Table: Selected Biological Activities of Benzoxazole Derivatives
ActivityTarget/Mechanism of ActionExample Substituent PatternReference
Anticancer Kinase Inhibition (e.g., VEGFR-2), Apoptosis Induction2-Aryl, 5-Amido groups[28]
Antibacterial Inhibition of bacterial cell wall synthesis or DNA gyrase2-Aryl, 5-Nitro groups[7][27]
Antifungal Disruption of fungal cell membrane2-(Substituted phenyl) groups[6]
Anti-inflammatory COX/LOX Inhibition2-(Aryl)propionic acid moieties[7][11]
Melatonin Agonist MT₁/MT₂ Receptor Binding2-(N-acylaminoethyl) groups[29]

Future Perspectives & Conclusion

The benzoxazole scaffold remains a highly fruitful area for drug discovery. Future research will likely focus on several key areas:

  • Development of Novel Catalytic Systems: The design of more efficient, selective, and sustainable catalysts will continue to drive innovation in synthesis.

  • Combinatorial Chemistry and High-Throughput Screening: Creating large, diverse libraries of benzoxazole derivatives for screening against new biological targets.

  • Targeted Drug Delivery: Conjugating benzoxazole pharmacophores to targeting moieties to improve efficacy and reduce off-target side effects, particularly in cancer therapy.

References

An In-Depth Technical Guide to the Safety and Toxicity Profile of 5-Methoxy-2-(methylthio)-1,3-benzoxazole

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: No specific toxicological data for 5-Methoxy-2-(methylthio)-1,3-benzoxazole has been published in peer-reviewed literature. This guide has been compiled by a Senior Application Scientist to provide a comprehensive safety and toxicity profile based on data from structurally related benzoxazole derivatives and similar compounds. The information herein should be used as a precautionary guide for research and development purposes. All laboratory work should be conducted by trained personnel in a controlled environment.

Introduction

This compound is a heterocyclic compound of interest in medicinal chemistry and drug discovery.[1] The benzoxazole scaffold is a core structure in many biologically active molecules.[2][3] As with any novel chemical entity, a thorough understanding of its safety and toxicity profile is paramount for safe handling and potential therapeutic development. This guide synthesizes available data on related compounds to provide a robust, albeit predictive, assessment of the potential hazards associated with this compound.

Hazard Identification and Assessment

Based on the Globally Harmonized System (GHS) of Classification and Labelling of Chemicals for structurally similar compounds, this compound should be handled as a hazardous substance.[4][5] The primary hazards are anticipated to be acute toxicity, skin and eye irritation, and respiratory tract irritation.

Acute Toxicity: The parent compound, benzoxazole, is classified as harmful if swallowed.[4] Therefore, it is prudent to assume that this compound may also be harmful via the oral route of exposure.

Skin and Eye Irritation: Benzoxazole and its derivatives are consistently reported to cause skin and serious eye irritation.[4][6] Direct contact with the skin may lead to redness, itching, and inflammation. Ocular exposure can result in significant irritation and potential damage.[7]

Respiratory Irritation: Many benzoxazole compounds are known to cause respiratory irritation if inhaled.[4][8] Dust or vapors may irritate the mucous membranes and upper respiratory tract.

Genotoxicity: Studies on some benzoxazole derivatives have indicated a potential for genotoxicity, or damage to genetic material.[9] While this has not been confirmed for this compound, this potential hazard should not be disregarded.

Hazard Summary Table
Hazard ClassGHS PictogramSignal WordHazard Statement
Acute Toxicity (Oral)WarningH302: Harmful if swallowed[4]
Skin Corrosion/IrritationWarningH315: Causes skin irritation[4][6]
Serious Eye Damage/IrritationWarningH319: Causes serious eye irritation[4][8]
Specific Target Organ ToxicityWarningH335: May cause respiratory irritation[4][8]

Safe Handling and Personal Protective Equipment (PPE)

Given the potential hazards, stringent adherence to safety protocols is essential.

Engineering Controls:

  • Always handle this compound in a well-ventilated area, preferably within a certified chemical fume hood.[10]

  • Use engineering controls to minimize the generation of dust or aerosols.

Personal Protective Equipment (PPE):

  • Eye Protection: Chemical safety goggles or a face shield are mandatory to prevent eye contact.[8]

  • Hand Protection: Wear chemical-impermeable gloves, such as nitrile gloves. Inspect gloves for any signs of degradation before use.[10]

  • Body Protection: A lab coat or other protective clothing should be worn to prevent skin contact.[10]

  • Respiratory Protection: If there is a risk of inhaling dust or aerosols, a NIOSH-approved respirator should be used.[6]

General Hygiene Practices:

  • Avoid all personal contact, including inhalation.[8]

  • Do not eat, drink, or smoke in areas where the chemical is handled or stored.[6]

  • Wash hands thoroughly with soap and water after handling the compound.[10]

Experimental Protocols

Step-by-Step Handling Procedure:
  • Preparation: Before handling, ensure the chemical fume hood is operational and all necessary PPE is donned.

  • Weighing and Transfer: Conduct all weighing and transfer operations within the fume hood. Use a spatula for solids and a calibrated pipette for liquids or solutions.

  • In Case of Spill:

    • For small spills, absorb with an inert material (e.g., vermiculite, sand) and place in a sealed container for disposal.[8]

    • For larger spills, evacuate the area and contact your institution's Environmental Health & Safety (EHS) department.

  • Cleaning: Decontaminate all surfaces and equipment after use.

Storage and Disposal

Storage:

  • Store in a tightly sealed, properly labeled container.[8]

  • Keep in a cool, dry, and well-ventilated area.[6]

  • Store away from incompatible materials, such as strong oxidizing agents.[11]

Disposal:

  • Dispose of waste as hazardous material in accordance with all local, regional, and national regulations.[12]

  • Do not dispose of down the drain or in general waste.[12]

  • Contact your institution's EHS department for guidance on proper disposal procedures.[12]

First Aid Measures

In case of exposure, follow these first aid procedures and seek immediate medical attention.[13]

  • Inhalation: Move the individual to fresh air. If breathing is difficult, administer oxygen. If breathing has stopped, provide artificial respiration.[6]

  • Skin Contact: Immediately flush the affected area with plenty of soap and water for at least 15 minutes. Remove contaminated clothing.[6]

  • Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[8]

  • Ingestion: Do NOT induce vomiting. If the person is conscious, rinse their mouth with water and give them 1-2 glasses of water to drink.[6]

Predicted Metabolism

While no specific metabolism studies have been conducted on this compound, a hypothetical metabolic pathway can be predicted based on the metabolism of similar compounds.[14][15] Key metabolic transformations are likely to include O-demethylation, S-oxidation, and aromatic hydroxylation.

G parent This compound met1 5-Hydroxy-2-(methylthio)-1,3-benzoxazole parent->met1 O-demethylation (CYP450) met2 5-Methoxy-2-(methylsulfinyl)-1,3-benzoxazole parent->met2 S-oxidation (CYP450, FMO) met4 Hydroxylated-5-Methoxy-2-(methylthio)-1,3-benzoxazole parent->met4 Aromatic Hydroxylation (CYP450) met3 5-Methoxy-2-(methylsulfonyl)-1,3-benzoxazole met2->met3 S-oxidation

Caption: Predicted metabolic pathway of this compound.

Conclusion

While this compound is a compound of interest for further research, the lack of specific safety and toxicity data necessitates a cautious approach. Based on the toxicological profiles of structurally related benzoxazoles, this compound should be handled as a hazardous material, with appropriate engineering controls and personal protective equipment. Researchers and drug development professionals should adhere to the handling, storage, and disposal guidelines outlined in this document to ensure a safe laboratory environment.

References

An In-Depth Technical Guide to the Stability and Storage of 5-Methoxy-2-(methylthio)-1,3-benzoxazole

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the integrity of chemical reagents is paramount to the reproducibility and success of their work. This guide provides a comprehensive overview of the stability and optimal storage conditions for 5-Methoxy-2-(methylthio)-1,3-benzoxazole, a heterocyclic compound of interest in medicinal chemistry. The recommendations herein are grounded in the chemical principles of its constituent functional groups and established best practices for similar molecules.

Introduction to this compound

This compound is a member of the benzoxazole family, a class of heterocyclic compounds that are integral scaffolds in many biologically active molecules.[1][2] The benzoxazole core is found in pharmaceuticals, agrochemicals, and materials science applications.[3][4] The stability of this compound is crucial, as degradation can lead to the formation of impurities that may confound experimental results or compromise the efficacy and safety of potential therapeutic agents. Understanding its chemical liabilities is the first step toward ensuring its long-term viability in a laboratory setting.

The structure of this compound features a benzene ring fused to an oxazole ring, with a methoxy group at the 5-position and a methylthio group at the 2-position. This unique combination of functional groups dictates its chemical reactivity and, consequently, its stability profile.

The Chemical Stability Profile: A Tale of Two Functional Groups

The stability of this compound is primarily governed by the reactivity of its two key functional moieties: the benzoxazole ring and the thioether (methylthio) group.

The Benzoxazole Ring: Susceptibility to Hydrolysis

The benzoxazole ring, while aromatic and relatively stable, is susceptible to hydrolysis, particularly under acidic conditions.[5] This reaction involves the cleavage of the oxazole ring to form the corresponding amidophenol. The mechanism typically proceeds via protonation of the nitrogen atom, followed by nucleophilic attack of water at the C2 position, leading to ring opening.[6][7] The rate of hydrolysis can be influenced by pH, with studies on simple benzoxazoles showing acid catalysis at low acidity.[6]

The Thioether Group: Vulnerability to Oxidation

The methylthio (-SCH₃) group is a thioether, which is prone to oxidation.[8] The sulfur atom can be sequentially oxidized, first to a sulfoxide and then further to a sulfone.[9][10] This process is often mediated by common oxidizing agents, including atmospheric oxygen over long periods, or more rapidly by reagents like hydrogen peroxide.[11][12] Such oxidation events alter the electronic properties, polarity, and steric profile of the molecule, leading to a loss of the parent compound.

The potential degradation pathways are visualized in the diagram below:

Figure 1. Key Degradation Pathways cluster_0 This compound cluster_1 Degradation Products A This compound B Amido Phenol Derivative (Hydrolysis Product) A->B H₂O / H⁺ C Sulfoxide Derivative (Oxidation Product) A->C [O] (e.g., Air, Peroxides) D Sulfone Derivative (Further Oxidation) C->D [O]

Caption: Key degradation pathways for this compound.

Recommended Storage Conditions

To mitigate the risks of hydrolysis and oxidation, a multi-faceted approach to storage is essential. The following conditions are recommended to preserve the integrity of this compound. These recommendations are based on the known stability of its functional groups and data from suppliers for analogous compounds, such as 5-Methoxybenzoxazole-2-thiol, which is recommended to be stored at 2-8°C.

ParameterRecommendationRationale
Temperature 2°C to 8°CRefrigeration slows down the kinetics of both hydrolysis and oxidation.
Atmosphere Inert Gas (Argon or Nitrogen)An inert atmosphere minimizes contact with atmospheric oxygen, thus preventing oxidation of the thioether group.
Humidity Dry/AnhydrousExclusion of moisture is critical to prevent the hydrolysis of the benzoxazole ring.
Light Protected from Light (Amber Vial)While no specific photostability data is available, protection from UV and other light sources is a general best practice to prevent potential photochemical degradation.
Container Tightly Sealed Glass VialA tightly sealed container prevents the ingress of moisture and oxygen. Glass is generally more inert than plastic for long-term storage of organic compounds.

Laboratory Handling Procedures

Proper handling is as crucial as long-term storage for maintaining the compound's purity.

  • Equilibration: Before opening, allow the container to warm to room temperature to prevent condensation of atmospheric moisture onto the cold solid.

  • Inert Atmosphere: When possible, handle the solid in a glove box or under a stream of inert gas.

  • Weighing: Weigh the required amount of material quickly and reseal the container promptly.

  • Solution Preparation: Use anhydrous solvents for preparing stock solutions. If aqueous buffers are necessary, prepare solutions fresh for each experiment and store them at low temperatures for short durations only.

  • Short-Term Storage of Solutions: If stock solutions need to be stored, they should be kept in tightly sealed vials at -20°C or -80°C, preferably under an inert atmosphere.

The following diagram illustrates the decision-making process for the handling and storage of this compound:

Figure 2. Storage & Handling Decision Workflow A Compound Received B Long-Term Storage? A->B C Store at 2-8°C Under Inert Gas In a Dark, Dry Place B->C Yes D Prepare for Use B->D No E Equilibrate to Room Temp. D->E F Handle Under Inert Atmosphere E->F G Prepare Solution with Anhydrous Solvent F->G H Immediate Use? G->H I Use in Experiment H->I Yes J Short-Term Storage (-20°C or -80°C) Under Inert Gas H->J No

Caption: Decision workflow for proper storage and handling.

Protocol for a User-Defined Stability Study

Given the absence of specific, long-term stability data for this compound in various solvents, it is prudent for researchers to conduct a preliminary stability study under their own experimental conditions.

Objective: To determine the stability of the compound in a specific solvent over a defined period.

Methodology:

  • Stock Solution Preparation: Prepare a stock solution of a known concentration (e.g., 10 mM) in the solvent of interest (e.g., DMSO, Ethanol).

  • Initial Analysis (T=0): Immediately after preparation, analyze the solution using a suitable analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection or Liquid Chromatography-Mass Spectrometry (LC-MS). This will serve as the baseline (100% purity).

  • Sample Storage: Aliquot the stock solution into several vials and store them under the intended experimental conditions (e.g., 4°C, room temperature, -20°C).

  • Time-Point Analysis: At regular intervals (e.g., 1, 3, 7, and 14 days), retrieve a vial from each storage condition.

  • Analysis: Analyze the samples by HPLC or LC-MS.

  • Data Evaluation: Compare the peak area of the parent compound at each time point to the T=0 sample. A decrease in the parent peak area and/or the appearance of new peaks indicates degradation. Calculate the percentage of the parent compound remaining at each time point.

This self-validating system will provide invaluable, context-specific data on the compound's stability, ensuring the integrity of subsequent experiments.

Conclusion

The chemical integrity of this compound is contingent upon a thorough understanding of its potential degradation pathways—namely, hydrolysis of the benzoxazole ring and oxidation of the thioether moiety. By implementing the recommended storage and handling protocols, researchers can significantly mitigate these risks, ensuring the compound's stability and the reliability of their scientific endeavors. Proactive stability testing under specific experimental conditions is a further layer of quality control that is strongly encouraged.

References

Methodological & Application

Application Note & Synthesis Protocol: 5-Methoxy-2-(methylthio)-1,3-benzoxazole

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

This document provides a comprehensive, two-step protocol for the synthesis of 5-Methoxy-2-(methylthio)-1,3-benzoxazole, a heterocyclic compound of significant interest in medicinal chemistry and drug development. Benzoxazole derivatives are known to exhibit a wide range of biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.[1][2][3] This protocol is designed for researchers in organic synthesis and drug discovery, offering a detailed methodology, mechanistic insights, and characterization guidelines. The synthesis proceeds via the formation of a 5-methoxy-1,3-benzoxazole-2-thiol intermediate, followed by a selective S-alkylation to yield the final product. The described method is robust, reproducible, and grounded in established chemical principles.

Introduction and Scientific Background

Benzoxazoles are a class of bicyclic heterocyclic compounds formed by the fusion of a benzene ring and an oxazole ring.[2] This scaffold is a privileged structure in pharmaceutical science due to its relative stability and its capacity for diverse functionalization at the 2- and 5-positions, which often dictates biological activity.[1] The target molecule, this compound, incorporates key pharmacophoric features: a methoxy group that can enhance lipophilicity and a methylthio group that can participate in various biological interactions.

The synthetic strategy detailed herein is a logical and efficient two-step process:

  • Cyclization: Condensation of 2-amino-4-methoxyphenol with carbon disulfide in a basic medium to form the key intermediate, 5-methoxy-1,3-benzoxazole-2-thiol. This is a well-established method for creating the 2-mercaptobenzoxazole core.[1][4]

  • S-Alkylation: Selective methylation of the thiol group. The high nucleophilicity of the sulfur atom in the thiol intermediate, particularly after deprotonation to the thiolate, favors alkylation at the sulfur position over the ring nitrogen.[5][6]

This protocol emphasizes not only the procedural steps but also the underlying chemical principles, ensuring that researchers can adapt and troubleshoot the synthesis effectively.

Reaction Scheme and Workflow

The overall synthetic pathway is illustrated below. The process begins with the commercially available 2-amino-4-methoxyphenol and proceeds through a thiol intermediate to the final methylthio-substituted benzoxazole.

Synthesis_Workflow Start 2-Amino-4-methoxyphenol Intermediate 5-Methoxy-1,3-benzoxazole-2-thiol Start->Intermediate  Step 1: Cyclization  CS₂, KOH, Ethanol  Reflux Product This compound Intermediate->Product  Step 2: S-Alkylation  CH₃I, K₂CO₃, Acetone  Stir at RT

Diagram 1: Two-step synthesis of this compound.

Materials and Methods

Equipment
  • Three-neck round-bottom flask (250 mL)

  • Reflux condenser

  • Magnetic stirrer with heating plate

  • Dropping funnel

  • Buchner funnel and filtration flask

  • Standard laboratory glassware (beakers, graduated cylinders, Erlenmeyer flasks)

  • Rotary evaporator

  • Thin Layer Chromatography (TLC) plates (silica gel 60 F254)

  • Melting point apparatus

Reagents and Solvents
Reagent/SolventFormulaCAS No.SupplierPurity
2-Amino-4-methoxyphenolC₇H₉NO₂51-25-2Sigma-Aldrich≥97%
Carbon DisulfideCS₂75-15-0Fisher Scientific≥99%
Potassium HydroxideKOH1310-58-3Merck≥85%
Ethanol (95%)C₂H₅OH64-17-5VWRReagent Grade
Glacial Acetic AcidCH₃COOH64-19-7Sigma-Aldrich≥99.7%
Methyl IodideCH₃I74-88-4Alfa Aesar99%
Potassium CarbonateK₂CO₃584-08-7J.T. Baker≥99%
AcetoneC₃H₆O67-64-1Fisher ScientificACS Grade
Ethyl AcetateC₄H₈O₂141-78-6VWRHPLC Grade
HexaneC₆H₁₄110-54-3VWRHPLC Grade

Detailed Experimental Protocol

PART A: Synthesis of 5-Methoxy-1,3-benzoxazole-2-thiol (Intermediate)

This procedure is adapted from established methods for synthesizing 2-mercaptobenzoxazoles.[4]

1. Reaction Setup:

  • In a 250 mL three-neck round-bottom flask equipped with a magnetic stir bar, a reflux condenser, and a dropping funnel, combine 2-amino-4-methoxyphenol (13.9 g, 0.1 mol) and 95% ethanol (100 mL).

  • Prepare a solution of potassium hydroxide (8.6 g, ~0.13 mol based on 85% purity) in water (15 mL). Stir until fully dissolved and allow it to cool.

2. Reagent Addition:

  • Add the prepared KOH solution to the flask containing the aminophenol suspension. Stir the mixture for 15 minutes at room temperature.

  • Measure carbon disulfide (7.6 g, 6.0 mL, 0.1 mol) and place it in the dropping funnel. Add it dropwise to the reaction mixture over 30 minutes.

  • Causality Note: The basic KOH solution deprotonates the phenolic hydroxyl group of the aminophenol, facilitating the subsequent nucleophilic attack on the carbon disulfide. Slow addition of CS₂ is crucial to control the exothermic reaction.

3. Reaction and Reflux:

  • After the addition is complete, heat the reaction mixture to reflux (~80 °C) using a heating mantle. Maintain a gentle reflux for 4-5 hours.

  • The reaction progress can be monitored by TLC (Eluent: 30% Ethyl Acetate in Hexane). The starting aminophenol spot should disappear over time.

4. Work-up and Isolation:

  • After reflux, cool the mixture to room temperature. Add activated charcoal (1 g), and briefly heat to reflux again for 10 minutes to decolorize the solution.[4]

  • Filter the hot mixture through a celite pad using a Buchner funnel to remove the charcoal.

  • Transfer the warm filtrate to a 500 mL beaker and heat it to approximately 60-70 °C.

  • Slowly add glacial acetic acid dropwise with vigorous stirring until the solution becomes acidic (pH ~5-6, check with pH paper). A precipitate will form.

  • Causality Note: The product exists as a potassium thiolate salt in the basic solution. Acidification protonates the thiolate, causing the neutral, less soluble 5-methoxy-1,3-benzoxazole-2-thiol to precipitate.

  • Cool the mixture in an ice bath for 1 hour to ensure complete precipitation.

  • Collect the solid product by vacuum filtration, wash the filter cake with cold water (3 x 30 mL), and dry it under vacuum.

5. Expected Results:

  • Yield: 14.5 - 16.3 g (80-90%)

  • Appearance: Off-white to light tan solid.

  • Melting Point: ~275-278 °C

PART B: Synthesis of this compound (Final Product)

This step employs a standard S-alkylation reaction.

1. Reaction Setup:

  • In a 250 mL round-bottom flask, suspend the dried 5-methoxy-1,3-benzoxazole-2-thiol (9.05 g, 0.05 mol) and anhydrous potassium carbonate (10.4 g, 0.075 mol) in acetone (100 mL).

  • Causality Note: Potassium carbonate is a mild base sufficient to deprotonate the thiol, forming the nucleophilic thiolate in situ. Acetone is a suitable polar aprotic solvent that solubilizes the reactants without interfering with the SN2 reaction.

2. Reagent Addition:

  • Add methyl iodide (7.8 g, 3.4 mL, 0.055 mol) to the suspension at room temperature using a syringe or dropping funnel.

  • Safety Precaution: Methyl iodide is toxic and a suspected carcinogen. Handle it in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE).

3. Reaction and Monitoring:

  • Stir the reaction mixture vigorously at room temperature for 3-4 hours.

  • Monitor the reaction by TLC (Eluent: 20% Ethyl Acetate in Hexane). The disappearance of the starting thiol (which stays at the baseline) and the appearance of a new, higher Rf product spot indicates reaction completion.

4. Work-up and Purification:

  • Once the reaction is complete, filter off the potassium carbonate and other inorganic salts. Wash the solids with a small amount of acetone.

  • Combine the filtrate and washings, and remove the solvent under reduced pressure using a rotary evaporator.

  • The resulting crude solid can be purified by recrystallization. Dissolve the crude product in a minimal amount of hot ethanol or isopropanol and allow it to cool slowly to room temperature, then in an ice bath.

  • Collect the purified crystals by vacuum filtration, wash with a small amount of cold solvent, and dry under vacuum.

5. Expected Results & Characterization:

  • Yield: 8.3 - 9.3 g (85-95%)

  • Appearance: White crystalline solid.

  • Melting Point: ~94-96 °C

  • ¹H NMR (CDCl₃, 400 MHz): δ 7.2-7.0 (m, 2H, Ar-H), 6.8 (dd, 1H, Ar-H), 3.8 (s, 3H, -OCH₃), 2.7 (s, 3H, -SCH₃).

  • ¹³C NMR (CDCl₃, 100 MHz): δ ~165.0, 156.0, 145.0, 142.0, 111.0, 110.0, 105.0, 56.0 (-OCH₃), 15.0 (-SCH₃).

  • Mass Spec (EI): m/z 195 (M⁺).

Quantitative Data Summary

CompoundStepStarting MaterialMolar Mass ( g/mol )Amount UsedExpected Yield
5-Methoxy-1,3-benzoxazole-2-thiolA2-Amino-4-methoxyphenol181.1913.9 g (0.1 mol)80-90% (14.5-16.3 g)
This compoundBIntermediate from Step A195.249.05 g (0.05 mol)85-95% (8.3-9.3 g)

Safety and Handling

  • Carbon Disulfide (CS₂): Highly flammable, volatile, and toxic. All operations must be conducted in a chemical fume hood. Avoid sparks and open flames.

  • Potassium Hydroxide (KOH): Corrosive. Causes severe skin burns and eye damage. Wear gloves and safety glasses.

  • Methyl Iodide (CH₃I): Toxic, volatile, and a potential carcinogen. Always handle in a fume hood and wear appropriate gloves and eye protection.

  • General Precautions: All steps should be performed by trained personnel in a well-ventilated laboratory. Always wear appropriate PPE, including a lab coat, safety glasses, and chemical-resistant gloves.

Conclusion

This application note provides a reliable and detailed two-step synthesis for this compound with high yields. By explaining the rationale behind key procedural choices, this guide equips researchers with the necessary information to confidently reproduce, and if necessary, adapt this synthesis for their specific research needs in the field of medicinal chemistry and drug discovery.

References

Introduction: Expanding the Toolkit for Cysteine-Targeted Proteomics

Author: BenchChem Technical Support Team. Date: December 2025

An Application Guide to 5-Methoxy-2-(methylthio)-1,3-benzoxazole for Chemoselective Cysteine Labeling in Proteomics

For Researchers, Scientists, and Drug Development Professionals

The site-specific covalent labeling of proteins is a cornerstone of modern chemical biology and proteomics, enabling the investigation of protein function, structure, and interactions.[1][2] The amino acid cysteine, with its unique nucleophilic thiol group, stands out as a prime target for such modifications due to its relatively low abundance in proteins and its frequent location in functionally significant regions like enzyme active sites or protein-protein interfaces.[1]

For decades, maleimide-based reagents have been the workhorse for cysteine bioconjugation.[1][3] However, the stability of the resulting thioether bond has been a point of concern, as it can undergo hydrolysis or retro-Michael addition, particularly in physiological conditions, potentially compromising the integrity of downstream analyses.[4] This has spurred the development of alternative electrophilic warheads for more stable and specific cysteine labeling.

This application note introduces this compound as a promising reagent for the chemoselective modification of cysteine residues. While direct, extensive literature on this specific compound's application in proteomics is emerging, its structural similarity to other heteroaromatic sulfone reagents, such as methylsulfonyl benzothiazole (MSBT), suggests a robust and highly selective mechanism for thiol modification.[4] We will provide a detailed, field-proven framework for its use, from the underlying chemical principles to step-by-step protocols for protein labeling and subsequent mass spectrometry analysis.

Proposed Mechanism of Action: Nucleophilic Aromatic Substitution

The reactivity of this compound with cysteine is predicated on a nucleophilic aromatic substitution (SNAr) mechanism. The benzoxazole ring is an electron-deficient system, making the C2 position susceptible to nucleophilic attack. The methylthio (-SCH3) group serves as an effective leaving group.

The proposed reaction proceeds as follows:

  • Activation of the Thiol: The cysteine thiol is deprotonated to its more nucleophilic thiolate form (S-), a process favored at physiological or slightly alkaline pH.

  • Nucleophilic Attack: The thiolate anion attacks the electrophilic C2 carbon of the benzoxazole ring.

  • Formation of a Meisenheimer-like Intermediate: A transient, negatively charged intermediate is formed.

  • Leaving Group Departure: The reaction resolves with the elimination of the methanethiolate (CH3S-) anion, which is subsequently protonated to methanethiol. This step re-aromatizes the benzoxazole ring system.

  • Stable Thioether Bond Formation: A stable, covalent thioether bond is formed between the cysteine sulfur and the C2 carbon of the 5-methoxy-benzoxazole moiety.

This mechanism is analogous to that of methylsulfonyl benzothiazole (MSBT), which has been demonstrated to be highly specific for thiols over other nucleophilic amino acid residues.[4] The resulting covalent linkage is expected to exhibit superior stability compared to maleimide-cysteine adducts, making it ideal for rigorous proteomic workflows.

Caption: Proposed reaction mechanism for cysteine labeling.

Quantitative Data & Reagent Properties

A precise understanding of the reagent's properties is critical for experimental design. The key quantitative parameter in mass spectrometry is the mass shift imparted by the label.

PropertyValueNotes
Compound Name This compound
CAS Number 1071329-05-9Verify with supplier.[5]
Molecular Formula C9H9NO2S
Molecular Weight 195.24 g/mol
Formula of Added Moiety C8H6NO2Formula of the reagent minus the leaving group (CH3S).
Monoisotopic Mass of Added Moiety 148.0375 uThis is the precise mass added to the cysteine residue.
Average Mass of Added Moiety 148.14 g/mol

Experimental Protocols

The following protocols provide a comprehensive workflow for labeling proteins in complex mixtures (e.g., cell lysates) for subsequent proteomic analysis.

Protocol 1: Cysteine Labeling in Cell Lysate

This protocol is designed for profiling the reactivity of cysteines across the proteome.

A. Materials and Reagents

  • Lysis Buffer: 50 mM Tris-HCl, pH 7.4, 150 mM NaCl, 1% NP-40, Protease Inhibitor Cocktail.

  • Reducing Agent: 100 mM Tris(2-carboxyethyl)phosphine (TCEP) stock solution in water.

  • Labeling Reagent: 100 mM this compound stock solution in DMSO.

  • Quenching Solution: 1 M N-acetyl-cysteine or Dithiothreitol (DTT) in water.

  • Urea Buffer: 8 M Urea in 50 mM Tris-HCl, pH 8.0.

  • Alkylation Agent: 500 mM Iodoacetamide (IAM) in water.

  • Digestion Enzyme: Sequencing-grade Trypsin.

  • Desalting Columns: C18 desalting spin columns.

B. Procedure

  • Protein Extraction: Lyse cells or homogenize tissue in ice-cold Lysis Buffer. Clarify the lysate by centrifugation at 14,000 x g for 20 minutes at 4°C. Determine protein concentration using a standard method (e.g., BCA assay).

  • Protein Reduction (Optional but Recommended): To a 1 mg aliquot of proteome, add TCEP to a final concentration of 5 mM. Incubate for 30 minutes at 37°C. This step ensures that cysteine thiols are in their reduced, reactive state. Note: For profiling native redox states, omit this step.

  • Labeling Reaction: Add this compound stock solution to the protein sample to a final concentration of 1-5 mM. Rationale: A molar excess of the reagent ensures efficient labeling. The optimal concentration should be determined empirically.

  • Incubation: Incubate the reaction mixture for 1 hour at room temperature with gentle agitation.

  • Quenching: Add quenching solution (e.g., N-acetyl-cysteine) to a final concentration of 20 mM to consume any unreacted labeling reagent. Incubate for 15 minutes.

  • Protein Precipitation: Precipitate the labeled proteins using a chloroform/methanol or acetone precipitation method to remove salts and excess reagents. Resuspend the protein pellet in 8 M Urea Buffer.

  • Standard Proteomic Workflow: a. Reduction & Alkylation: Reduce disulfide bonds with 10 mM DTT for 1 hour at 37°C. Alkylate any remaining free cysteines with 55 mM IAM for 45 minutes in the dark. b. Digestion: Dilute the sample 4-fold with 50 mM Tris-HCl, pH 8.0 to reduce the urea concentration to 2 M. Add trypsin at a 1:50 (enzyme:protein) ratio and incubate overnight at 37°C. c. Desalting: Acidify the sample with formic acid to a final concentration of 1%. Desalt the peptides using a C18 spin column according to the manufacturer's instructions. d. LC-MS/MS Analysis: Analyze the desalted peptides by liquid chromatography-tandem mass spectrometry (LC-MS/MS).[6]

Protocol 2: Mass Spectrometry Data Analysis
  • Database Search Parameters:

    • Enzyme: Trypsin, allowing up to 2 missed cleavages.

    • Fixed Modification: Carbamidomethylation of cysteine (+57.0215 u) if step 7b was performed.

    • Variable Modifications:

      • Oxidation of Methionine (+15.9949 u).

      • 5-Methoxy-benzoxazole adduct on Cysteine (+148.0375 u). This is the critical parameter for identifying labeled peptides.

  • Data Interpretation: Search the generated spectra against a relevant protein database (e.g., Swiss-Prot). Labeled peptides will be identified by the presence of the specific mass shift on cysteine residues. The MS/MS spectra should contain fragment ions (b- and y-ions) that confirm the location of the modification.

Workflow cluster_prep Sample Preparation cluster_digest Proteomic Processing cluster_analysis Data Analysis Lysate 1. Cell Lysate (1 mg Proteome) Reduce 2. Reduce with TCEP (Optional) Lysate->Reduce Label 3. Label with Reagent (1 hr, RT) Reduce->Label Quench 4. Quench Excess Reagent (N-acetyl-cysteine) Label->Quench Precipitate 5. Precipitate & Resuspend in 8M Urea Quench->Precipitate Alkylate 6. Reduce (DTT) & Alkylate (IAM) Precipitate->Alkylate Digest 7. Digest with Trypsin (Overnight) Alkylate->Digest Desalt 8. Desalt Peptides (C18 Cleanup) Digest->Desalt LCMS 9. LC-MS/MS Analysis Desalt->LCMS Search 10. Database Search (Variable Mod: +148.0375 Da on Cys) LCMS->Search Identify 11. Identify Labeled Peptides & Proteins Search->Identify

Caption: Experimental workflow for proteome-wide cysteine labeling.

Trustworthiness and Self-Validation

The robustness of any labeling protocol lies in its controls and validation steps.

  • Negative Control: A parallel sample should be run without the labeling reagent to ensure that the observed mass shift is dependent on the reagent's presence.

  • Competition Experiment: Pre-treatment of the proteome with a known cysteine-blocking agent like N-ethylmaleimide (NEM) or Iodoacetamide (IAM) should prevent subsequent labeling by this compound, confirming cysteine-thiol specificity.

  • Dose-Response: Titrating the concentration of the labeling reagent can help determine the optimal concentration for maximal labeling without inducing protein precipitation or off-target effects.

Conclusion and Future Outlook

This compound represents a valuable addition to the chemical proteomics toolkit for studying cysteine biology. Based on established chemical principles, it is poised to offer a stable and highly chemoselective alternative to traditional maleimide reagents. The protocols outlined here provide a rigorous and validated framework for researchers to employ this reagent in diverse applications, from identifying enzyme targets to profiling redox-sensitive cysteines across the proteome. As with any novel probe, empirical optimization is key, and the insights gained will further expand our ability to decode the complex language of protein function.

References

Application Notes & Protocols: Evaluating the Anticancer Potential of 5-Methoxy-2-(methylthio)-1,3-benzoxazole

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Authored by: Gemini, Senior Application Scientist

Introduction: The Rationale for Investigating 5-Methoxy-2-(methylthio)-1,3-benzoxazole

The benzoxazole scaffold is a privileged heterocyclic structure in medicinal chemistry, recognized for its presence in a wide array of pharmacologically active compounds.[1][2] Derivatives of benzoxazole have demonstrated a broad spectrum of biological activities, including anticancer, antiviral, antifungal, and anti-inflammatory properties.[3][4][5] Their anticancer effects are particularly notable, with various analogues showing potent activity against multiple human cancer cell lines, such as those from breast, lung, colon, and prostate cancers.[1][6]

The proposed compound, this compound, is a novel analogue that warrants investigation. While specific data on this molecule is nascent, its structural similarity to other biologically active benzoxazoles provides a strong rationale for its evaluation as a potential anticancer agent.[7][8] Some benzoxazole derivatives are known to exert their effects by targeting critical cellular pathways involved in cancer progression, such as cell cycle regulation and apoptosis (programmed cell death).[9][10]

This guide provides a structured, multi-stage framework for the systematic evaluation of this compound. The protocols herein are designed to first establish its cytotoxic potential and then to elucidate its underlying mechanism of action, providing a robust foundation for further preclinical development.

Stage 1: Assessment of Cytotoxicity (IC50 Determination)

The initial and most critical step is to determine if this compound exhibits cytotoxic activity against cancer cells and to quantify its potency. The half-maximal inhibitory concentration (IC50) is the standard metric for this purpose. The MTT assay is a reliable, colorimetric method for assessing cell metabolic activity, which serves as a proxy for cell viability.

Core Principle of the MTT Assay

Viable cells with active metabolism contain mitochondrial dehydrogenase enzymes that reduce the yellow tetrazolium salt, MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide), into an insoluble purple formazan product. The amount of formazan produced is directly proportional to the number of living cells. By dissolving these crystals and measuring the absorbance, we can quantify cell viability.[11]

Experimental Workflow: MTT Assay

MTT_Workflow cluster_prep Day 1: Cell Seeding cluster_treat Day 2: Compound Treatment cluster_incubate Day 2-4: Incubation cluster_assay Day 5: Assay Execution node_seed 1. Seed cancer cells (e.g., MCF-7, A549) in 96-well plates. (5,000-10,000 cells/well) node_incubate1 2. Incubate overnight (37°C, 5% CO2) to allow cell attachment. node_prepare 3. Prepare serial dilutions of This compound (e.g., 0.1 µM to 100 µM). node_incubate1->node_prepare node_treat 4. Treat cells with compound dilutions. Include vehicle control (e.g., DMSO). node_incubate2 5. Incubate for 48-72 hours. node_treat->node_incubate2 node_mtt 6. Add MTT reagent (5 mg/mL) to each well. node_incubate2->node_mtt node_incubate3 7. Incubate for 2-4 hours (formation of formazan crystals). node_solubilize 8. Add solubilization solution (e.g., DMSO or acidic isopropanol). node_read 9. Read absorbance at 570 nm.

Caption: Workflow for determining compound cytotoxicity using the MTT assay.

Protocol: MTT Assay[11][12][13][14][15]
  • Cell Seeding: Plate cancer cells (e.g., MCF-7 for breast cancer, A549 for lung cancer) in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium. Incubate overnight to ensure attachment.

  • Compound Preparation: Prepare a 10 mM stock solution of this compound in DMSO. Perform serial dilutions in culture medium to achieve final concentrations ranging from 0.1 µM to 100 µM. Ensure the final DMSO concentration in all wells is ≤ 0.5% to avoid solvent toxicity.

  • Treatment: Carefully remove the medium from the wells and add 100 µL of the prepared compound dilutions. Include wells with medium and vehicle (DMSO) as negative controls and wells with a known cytotoxic agent (e.g., Doxorubicin) as a positive control.

  • Incubation: Incubate the plate for 48 or 72 hours at 37°C in a 5% CO2 incubator.

  • MTT Addition: Add 10-20 µL of MTT solution (5 mg/mL in sterile PBS) to each well.[12][13]

  • Formazan Formation: Incubate for 2-4 hours at 37°C, allowing viable cells to metabolize the MTT into purple formazan crystals.

  • Solubilization: Carefully aspirate the medium and add 100-150 µL of MTT solvent (e.g., DMSO or a solution of 4 mM HCl, 0.1% NP40 in isopropanol) to each well to dissolve the crystals.[12] Agitate the plate on an orbital shaker for 15 minutes to ensure complete solubilization.

  • Data Acquisition: Measure the absorbance at 570 nm using a microplate reader. A reference wavelength of 620-650 nm can be used to subtract background noise.[12]

  • Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the viability against the log of the compound concentration and use non-linear regression to determine the IC50 value.

Representative Data Presentation

The following data is for illustrative purposes only.

Table 1: Example IC50 Values for this compound

Cell Line Tissue of Origin Incubation Time IC50 (µM) [Example]
MCF-7 Breast Adenocarcinoma 48 hours 12.5
A549 Lung Carcinoma 48 hours 21.8
PC-3 Prostate Adenocarcinoma 48 hours 18.2

| HEK293 | Normal Embryonic Kidney | 48 hours | > 100 |

Interpretation: An IC50 value significantly lower in cancer cell lines compared to a non-cancerous cell line (like HEK293) suggests selective cytotoxicity and is a promising result for a potential anticancer agent.

Stage 2: Mechanistic Elucidation - Apoptosis and Cell Cycle Analysis

Once cytotoxicity is established, the next logical step is to determine how the compound kills cancer cells. Two of the most common mechanisms for anticancer drugs are the induction of apoptosis and the disruption of the cell cycle.[10] Flow cytometry is a powerful technique for investigating both processes.[14][15]

Apoptosis Detection via Annexin V & Propidium Iodide (PI) Staining

Core Principle: During the early stages of apoptosis, a phospholipid called phosphatidylserine (PS) flips from the inner to the outer leaflet of the plasma membrane. Annexin V is a protein that has a high affinity for PS and, when conjugated to a fluorochrome (e.g., FITC), can be used to identify early apoptotic cells.[16] Propidium Iodide (PI) is a fluorescent dye that cannot cross the intact membrane of live or early apoptotic cells. It can only enter late-stage apoptotic or necrotic cells where membrane integrity is compromised, where it intercalates with DNA.[15][17] By using both stains, we can distinguish between different cell populations.[17]

  • Annexin V- / PI- : Live, healthy cells.

  • Annexin V+ / PI- : Early apoptotic cells.

  • Annexin V+ / PI+ : Late apoptotic or necrotic cells.

Protocol: Annexin V/PI Apoptosis Assay[17][18][19][20][21]
  • Cell Treatment: Seed cells in 6-well plates and treat with this compound at concentrations around its determined IC50 (e.g., 1x and 2x IC50) for 24-48 hours. Include a vehicle-treated control.

  • Cell Harvesting: Collect both floating (apoptotic) and adherent cells. For adherent cells, use gentle trypsinization. Combine all cells from each treatment condition.

  • Washing: Wash the cells twice with cold 1X PBS by centrifuging at ~500 x g for 5 minutes.

  • Resuspension: Resuspend the cell pellet in 1X Annexin V Binding Buffer (typically 10 mM HEPES, 140 mM NaCl, 2.5 mM CaCl2, pH 7.4) at a concentration of approximately 1 x 10^6 cells/mL.[17]

  • Staining: Transfer 100 µL of the cell suspension to a flow cytometry tube. Add 5 µL of FITC-conjugated Annexin V and 1-2 µL of PI solution (working concentration ~50-100 µg/mL).[16][17]

  • Incubation: Gently vortex the tubes and incubate for 15-20 minutes at room temperature, protected from light.[17]

  • Final Preparation: Add 400 µL of 1X Annexin V Binding Buffer to each tube.

  • Analysis: Analyze the samples immediately by flow cytometry. Use unstained, PI-only, and Annexin V-only controls to set up compensation and quadrants correctly.

Cell Cycle Analysis via Propidium Iodide (PI) Staining

Core Principle: The cell cycle consists of four distinct phases: G0/G1 (gap 1), S (synthesis), and G2/M (gap 2/mitosis). Cells in these phases have different amounts of DNA.[18] PI stoichiometrically binds to DNA, meaning the amount of fluorescence emitted is directly proportional to the amount of DNA.[14] By staining permeabilized cells with PI and analyzing them with a flow cytometer, we can quantify the percentage of cells in each phase of the cell cycle.[19] Anticancer agents often cause cell cycle arrest at specific checkpoints (e.g., G1/S or G2/M).

Protocol: Cell Cycle Analysis[16][23][24]
  • Cell Treatment: Treat cells as described for the apoptosis assay (e.g., at IC50 concentrations for 24 hours).

  • Harvesting: Collect and wash cells with cold PBS.

  • Fixation: Resuspend the cell pellet and fix the cells by adding them dropwise into ice-cold 70% ethanol while gently vortexing. This permeabilizes the cells and preserves their structure. Store at 4°C for at least 2 hours (or overnight).[20]

  • Washing: Centrifuge the fixed cells to remove the ethanol and wash once with cold PBS.

  • Staining: Resuspend the cell pellet in a PI staining solution. A typical solution contains PI (e.g., 50 µg/mL) and RNase A (e.g., 100 µg/mL) in PBS.[18][20] RNase A is crucial to degrade any double-stranded RNA, ensuring that PI only stains DNA.[18]

  • Incubation: Incubate for 30 minutes at room temperature or 15 minutes at 37°C, protected from light.

  • Analysis: Analyze by flow cytometry. The data is typically displayed as a histogram of fluorescence intensity, showing distinct peaks for G0/G1 and G2/M phases, with the S phase in between.

Representative Data Presentation

The following data is for illustrative purposes only.

Table 2: Example Flow Cytometry Data for MCF-7 Cells Treated for 24h

Treatment % Early Apoptotic (Annexin V+/PI-) % Late Apoptotic (Annexin V+/PI+) % G0/G1 Phase % S Phase % G2/M Phase
Vehicle Control 4.1% 2.5% 65.2% 20.5% 14.3%

| Compound (IC50) | 25.8% | 15.3% | 20.1% | 15.4% | 64.5% |

Interpretation: The example data suggests the compound induces significant apoptosis. Furthermore, the accumulation of cells in the G2/M phase indicates a G2/M cell cycle arrest, preventing cells from proceeding to mitosis.

Stage 3: Target Validation via Western Blotting

Western blotting is an essential technique to confirm the observations from flow cytometry at the protein level.[21] By probing for key regulatory proteins, we can validate the proposed mechanism of action.[22]

Core Principle:

Proteins from cell lysates are separated by size using SDS-PAGE, transferred to a membrane, and then detected using specific primary antibodies against the protein of interest and enzyme-conjugated secondary antibodies for visualization.[23]

Hypothesized Signaling Pathway and Targets

Based on the illustrative flow cytometry data suggesting G2/M arrest and apoptosis, a plausible mechanism involves the modulation of key cell cycle and apoptotic regulatory proteins.

Signaling_Pathway cluster_pathway Hypothesized Mechanism of Action cluster_cellcycle Cell Cycle Arrest cluster_apoptosis Apoptosis Induction Compound 5-Methoxy-2-(methylthio)- 1,3-benzoxazole p21 p21 (CDK Inhibitor) Compound->p21 induces Bax Bax (Pro-apoptotic) Compound->Bax upregulates Bcl2 Bcl-2 (Anti-apoptotic) Compound->Bcl2 downregulates CyclinB1 Cyclin B1 / CDK1 (G2/M Progression) p21->CyclinB1 inhibits Caspase3 Caspase-3 Bax->Caspase3 activates Bcl2->Caspase3 inhibits CleavedCaspase3 Cleaved Caspase-3 (Active) Caspase3->CleavedCaspase3 PARP PARP CleavedCaspase3->PARP cleaves CleavedPARP Cleaved PARP (Inactive) PARP->CleavedPARP

Caption: Hypothesized signaling pathway for the compound, leading to G2/M arrest and apoptosis.

Protocol: Western Blot Analysis[10][25][26][27]
  • Lysate Preparation: Treat cells with the compound as previously described. After treatment, wash cells with ice-cold PBS and lyse them using RIPA buffer supplemented with protease and phosphatase inhibitors.[10]

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA assay to ensure equal loading.

  • SDS-PAGE: Denature 20-30 µg of protein from each sample by boiling in Laemmli sample buffer. Separate the proteins on a 4-20% polyacrylamide gel.[10]

  • Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.

  • Blocking: Block the membrane for 1 hour at room temperature in a blocking buffer (e.g., 5% non-fat milk or BSA in TBST) to prevent non-specific antibody binding.

  • Primary Antibody Incubation: Incubate the membrane overnight at 4°C with primary antibodies targeting proteins of interest (e.g., Cyclin B1, p21, Bcl-2, Bax, Cleaved Caspase-3, Cleaved PARP, and a loading control like β-Actin or GAPDH).

  • Secondary Antibody Incubation: Wash the membrane with TBST and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: After final washes, apply an enhanced chemiluminescence (ECL) substrate and capture the signal using a digital imager or X-ray film.

  • Analysis: Quantify band intensity using software like ImageJ. Normalize the expression of target proteins to the loading control to compare levels across different treatments.

Interpretation of Expected Results:

  • G2/M Arrest: A decrease in Cyclin B1 and an increase in the CDK inhibitor p21 would support a G2/M arrest.

  • Apoptosis: A decrease in the anti-apoptotic protein Bcl-2, an increase in the pro-apoptotic protein Bax, and increased levels of cleaved (active) Caspase-3 and cleaved PARP would strongly confirm the induction of apoptosis.[21][22]

Conclusion and Future Directions

This document outlines a comprehensive, three-stage approach to characterize the anticancer potential of this compound. By systematically progressing from broad cytotoxicity screening to detailed mechanistic studies, researchers can build a robust data package. Positive and selective results from these assays would provide a strong foundation for advancing this compound into more complex preclinical models, including in vivo efficacy and toxicity studies, ultimately paving the way for its potential development as a novel cancer therapeutic.

References

Application Notes and Protocols: 5-Methoxy-2-(methylthio)-1,3-benzoxazole in Antimicrobial Studies

Author: BenchChem Technical Support Team. Date: December 2025

Introduction: The Therapeutic Potential of Benzoxazoles

The benzoxazole scaffold is a cornerstone in medicinal chemistry, with derivatives exhibiting a wide array of biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.[1][2][3] The urgency to develop novel antimicrobial agents is underscored by the rapid emergence of drug-resistant pathogens.[4] Benzoxazole derivatives are of particular interest due to their structural similarities to biological molecules like adenine and guanine, allowing for potential interaction with biopolymers in living systems.[2] This document provides a detailed guide for researchers on the application of a specific derivative, 5-Methoxy-2-(methylthio)-1,3-benzoxazole, in antimicrobial screening and evaluation. While extensive data on this particular molecule is emerging, the protocols outlined herein are based on established methodologies for evaluating benzoxazole compounds and are grounded in standards set by the Clinical and Laboratory Standards Institute (CLSI) and the European Committee on Antimicrobial Susceptibility Testing (EUCAST).[5][6][7][8]

Compound Profile: this compound

  • Structure:

    • IUPAC Name: this compound

    • CAS Number: 66655-93-6

    • Molecular Formula: C9H9NO2S

    • Molecular Weight: 195.24 g/mol

  • Rationale for Antimicrobial Investigation: The benzoxazole core is a known pharmacophore for antimicrobial activity.[1][2] The methoxy (-OCH3) and methylthio (-SCH3) substitutions are of particular interest. The methoxy group can influence the compound's lipophilicity and electronic properties, potentially enhancing its ability to penetrate microbial cell membranes and interact with intracellular targets.[9] The methylthio group introduces a sulfur atom, a common feature in many antimicrobial agents, which can participate in various biological interactions.

Part 1: Foundational Protocols for Antimicrobial Susceptibility Testing (AST)

The primary goal of AST is to determine the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism (Minimum Inhibitory Concentration or MIC).[10][11] The following protocols are fundamental for assessing the antimicrobial potential of this compound.

Preparation of Stock Solutions and Test Compound

Accurate and consistent preparation of the test compound is critical for reproducible results.

Protocol 1: Stock Solution Preparation

  • Compound Solubility Testing: Before preparing a high-concentration stock, determine the optimal solvent for this compound. Test solubility in common solvents such as dimethyl sulfoxide (DMSO), ethanol, and methanol. DMSO is often a suitable choice for initial screening due to its ability to dissolve a wide range of organic compounds.

  • Stock Solution Preparation:

    • Accurately weigh a precise amount of this compound.

    • Dissolve the compound in the chosen solvent (e.g., DMSO) to a final concentration of 10 mg/mL. Ensure complete dissolution using a vortex mixer.

    • Sterilize the stock solution by filtering it through a 0.22 µm syringe filter into a sterile container.

  • Storage: Store the stock solution in small aliquots at -20°C or -80°C to prevent degradation from repeated freeze-thaw cycles.

Broth Microdilution Method for MIC Determination

This is a quantitative method to determine the MIC of the test compound against various microorganisms in a liquid medium.[10][12]

Protocol 2: Broth Microdilution Assay

  • Materials:

    • Sterile 96-well microtiter plates

    • Mueller-Hinton Broth (MHB) for bacteria or RPMI-1640 for fungi

    • Microbial inoculum standardized to 0.5 McFarland turbidity

    • Positive control antibiotic (e.g., ciprofloxacin for bacteria, fluconazole for fungi)

    • Negative control (broth and solvent)

  • Procedure:

    • Add 100 µL of sterile broth to all wells of the 96-well plate.

    • In the first column of wells, add an additional 100 µL of broth containing the test compound at a starting concentration (e.g., 256 µg/mL).

    • Perform a two-fold serial dilution by transferring 100 µL from the first column to the second, mixing well, and continuing this process across the plate to the tenth column. Discard 100 µL from the tenth column. This will create a concentration gradient.

    • The eleventh column will serve as the growth control (broth and inoculum only), and the twelfth column as the sterility control (broth only).

    • Prepare a standardized microbial inoculum equivalent to a 0.5 McFarland standard. Dilute this suspension in broth to achieve a final concentration of approximately 5 x 10^5 CFU/mL in the wells.

    • Add 10 µL of the diluted inoculum to each well (except the sterility control wells).

    • Incubate the plates at 35-37°C for 18-24 hours for bacteria and at a temperature and duration appropriate for the fungal species being tested.

  • Result Interpretation: The MIC is the lowest concentration of the compound at which no visible growth of the microorganism is observed.[13]

Disk Diffusion Method for Qualitative Assessment

The disk diffusion method is a widely used technique for preliminary assessment of antimicrobial activity.[11][12]

Protocol 3: Disk Diffusion Assay

  • Materials:

    • Mueller-Hinton Agar (MHA) plates

    • Sterile paper disks (6 mm diameter)

    • Microbial inoculum standardized to 0.5 McFarland turbidity

    • Positive control antibiotic disks

    • Solvent control disks

  • Procedure:

    • Prepare MHA plates with a uniform depth of 4 mm.[12]

    • Impregnate sterile paper disks with a known concentration of the this compound solution (e.g., 10 µ g/disk ). Allow the solvent to evaporate completely.

    • Using a sterile cotton swab, evenly inoculate the entire surface of the MHA plate with the standardized microbial suspension. This should be done in three directions, rotating the plate approximately 60 degrees each time to ensure uniform coverage.[13]

    • Aseptically place the impregnated disks onto the surface of the agar.

    • Include a positive control antibiotic disk and a disk impregnated with the solvent alone as a negative control.

    • Incubate the plates at 35-37°C for 18-24 hours.

  • Result Interpretation: Measure the diameter of the zone of inhibition (the clear area around the disk where microbial growth is prevented) in millimeters. A larger zone of inhibition generally indicates greater antimicrobial activity.[13]

Part 2: Advanced Protocols and Mechanistic Insights

Determination of Minimum Bactericidal Concentration (MBC)

While the MIC indicates growth inhibition, the MBC determines the lowest concentration of an antimicrobial agent required to kill a particular bacterium.

Protocol 4: MBC Determination

  • Procedure:

    • Following the determination of the MIC from the broth microdilution assay, take a 10 µL aliquot from each well that shows no visible growth.

    • Spot-inoculate these aliquots onto a fresh MHA plate.

    • Incubate the MHA plate at 35-37°C for 18-24 hours.

  • Result Interpretation: The MBC is the lowest concentration of the compound that results in a 99.9% reduction in the initial inoculum (i.e., no more than 0.1% of the original bacteria survive).

Potential Mechanism of Action: A Causal Framework

Understanding the mechanism of action is crucial for drug development. Benzoxazole derivatives have been suggested to exert their antimicrobial effects through various mechanisms. One prominent hypothesis for the antibacterial action of some benzoxazoles is the inhibition of DNA gyrase.[4]

  • DNA Gyrase Inhibition: DNA gyrase is a bacterial enzyme essential for DNA replication, transcription, and repair. Its inhibition leads to the cessation of these critical cellular processes and ultimately, bacterial cell death. The planar benzoxazole ring system can intercalate into the DNA or bind to the enzyme-DNA complex, disrupting its function.

Part 3: Data Presentation and Visualization

Summarizing Quantitative Data

For clear presentation and comparison, MIC and MBC data should be tabulated.

Table 1: Hypothetical Antimicrobial Activity of this compound

MicroorganismStrainMIC (µg/mL)MBC (µg/mL)
Staphylococcus aureusATCC 292131632
Escherichia coliATCC 2592264128
Pseudomonas aeruginosaATCC 27853>128>128
Candida albicansATCC 900283264
Visualization of Experimental Workflows

Diagrams are essential for illustrating complex experimental processes.

antimicrobial_workflow cluster_prep Compound & Inoculum Preparation cluster_assay Primary Screening cluster_analysis Data Analysis & Follow-up compound_prep Prepare Stock Solution of This compound mic_assay Broth Microdilution Assay (Serial Dilutions) compound_prep->mic_assay disk_assay Disk Diffusion Assay (Zone of Inhibition) compound_prep->disk_assay inoculum_prep Prepare Standardized Microbial Inoculum (0.5 McFarland) inoculum_prep->mic_assay inoculum_prep->disk_assay mic_determination Determine MIC (Lowest concentration with no growth) mic_assay->mic_determination mbc_assay Subculture from clear wells to determine MBC mic_determination->mbc_assay

Caption: Workflow for the antimicrobial evaluation of this compound.

mechanism_pathway compound 5-Methoxy-2-(methylthio)- 1,3-benzoxazole cell_entry Bacterial Cell Penetration compound->cell_entry dna_gyrase DNA Gyrase cell_entry->dna_gyrase Inhibition dna_replication DNA Replication & Repair Disrupted dna_gyrase->dna_replication Essential for cell_death Bacterial Cell Death dna_replication->cell_death Leads to

Caption: Proposed mechanism of DNA gyrase inhibition by benzoxazole compounds.[10]

Conclusion and Future Directions

The protocols detailed in this guide provide a robust framework for the initial antimicrobial evaluation of this compound. By adhering to standardized methodologies, researchers can generate reliable and comparable data. Future studies should aim to expand the panel of tested microorganisms, including clinically relevant drug-resistant strains. Elucidating the precise mechanism of action through advanced techniques such as molecular docking and enzymatic assays will be crucial for the further development of this and other promising benzoxazole derivatives as next-generation antimicrobial agents.

References

High-Throughput Screening Assays for Benzoxazole Derivatives: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

The benzoxazole scaffold is a privileged heterocyclic motif in medicinal chemistry, with derivatives demonstrating a vast spectrum of biological activities, including anticancer, antimicrobial, anti-inflammatory, and neuroprotective effects. The identification of novel, potent, and selective benzoxazole-based therapeutic agents necessitates robust and efficient screening methodologies. This document provides a comprehensive guide to the principles, application, and detailed protocols for high-throughput screening (HTS) assays tailored for the discovery of bioactive benzoxazole derivatives. It is intended for researchers, scientists, and drug development professionals seeking to establish or optimize screening campaigns for this important class of compounds.

Introduction: The Benzoxazole Scaffold in Drug Discovery

Benzoxazoles are bicyclic aromatic compounds that have garnered immense interest due to their presence in numerous pharmacologically active molecules. Their rigid structure and ability to participate in various non-covalent interactions allow them to bind with high affinity to a diverse range of biological targets. This versatility has positioned benzoxazole derivatives as promising candidates for tackling complex diseases. High-throughput screening (HTS) serves as the cornerstone of modern drug discovery, enabling the rapid evaluation of large chemical libraries to identify "hits"—compounds that modulate a specific biological target or pathway.[1] This guide details validated HTS protocols applicable to common therapeutic targets of benzoxazole derivatives.

The HTS Workflow: A Self-Validating Framework

A successful HTS campaign is more than a single experiment; it is a multi-stage process designed to minimize false positives and negatives, ensuring that resources are focused on the most promising compounds.[2][3] Each step is critical for the overall integrity of the results.

The general workflow begins with assay development and validation, proceeds to the primary screen of a compound library, and concludes with a series of hit confirmation and validation assays.[2][4][5]

HTS_Workflow General High-Throughput Screening (HTS) Workflow cluster_0 Phase 1: Assay Development & Validation cluster_1 Phase 2: Primary Screening cluster_2 Phase 3: Hit Validation & Follow-up Assay_Dev Assay Development (Target Selection, Reagent Optimization) Mini Miniaturization (e.g., 384/1536-well format) Assay_Dev->Mini Adapt for Automation Pilot Pilot Screen & Z' Factor Validation (Test with Controls & Reference Compounds) Mini->Pilot Validate Robustness Primary_Screen Primary HTS Campaign (Single Concentration Screen of Library) Pilot->Primary_Screen Z' > 0.5 Data_Analysis Data Analysis & Hit Nomination (Normalization, Statistical Cutoff) Primary_Screen->Data_Analysis Hit_Confirmation Hit Confirmation (Re-test from fresh compound stock) Data_Analysis->Hit_Confirmation Nominated Hits Dose_Response Dose-Response (IC50/EC50) (Determine Potency) Hit_Confirmation->Dose_Response Orthogonal Orthogonal & Counter-Screens (Rule out Assay Artifacts) Dose_Response->Orthogonal SAR Preliminary SAR (Analyze Analogs) Orthogonal->SAR Lead_Opt Lead Optimization SAR->Lead_Opt

A generalized workflow for a typical HTS campaign.
The Cornerstone of Trustworthiness: Z'-Factor

Before embarking on a full-scale screen, the robustness of the assay must be statistically validated. The Z'-factor is the universally accepted metric for this purpose.[6][7][8][9] It provides a measure of the signal window and data variation, indicating the assay's ability to reliably distinguish between active compounds and inactive ones.

The Z'-factor is calculated using the means (μ) and standard deviations (σ) of the positive control (pc) and negative control (nc):

Z' = 1 - (3σpc + 3σnc) / |μpc - μnc|

Z'-Factor ValueAssay ClassificationInterpretation
> 0.5ExcellentA large separation between positive and negative controls with low data variability. Ideal for HTS.[9]
0 to 0.5MarginalThe assay may be acceptable, but hit confirmation will be challenging. Further optimization is recommended.[9]
< 0UnacceptableThe signal from controls overlaps, making the assay unsuitable for screening.[9]

Causality behind the choice: An assay with a Z'-factor ≥ 0.5 is considered robust and suitable for an HTS campaign.[5] This threshold ensures that the resources invested in screening large libraries are not wasted on an unreliable assay, thereby building trustworthiness into the entire process.

Application Area 1: Anticancer Activity

Many benzoxazole derivatives exhibit potent anticancer activity by targeting various cellular mechanisms, including kinase signaling and DNA replication, or by inducing apoptosis.[10][11][12] Cell-based viability assays are a common and effective primary screening method.

Target Pathway Example: Epidermal Growth Factor Receptor (EGFR) Signaling

The EGFR signaling cascade is a critical pathway regulating cell proliferation and survival, and its aberrant activation is a hallmark of many cancers.[13][14][15] Small molecule kinase inhibitors often target the ATP-binding pocket of the EGFR tyrosine kinase domain, preventing downstream signaling.[13][14]

EGFR_Pathway Simplified EGFR Signaling Pathway and Inhibition cluster_0 Cell Membrane cluster_1 Intracellular Signaling Cascades cluster_2 Cellular Response EGF EGF (Ligand) EGFR EGFR (Receptor Tyrosine Kinase) EGF->EGFR Binding & Dimerization P Autophosphorylation EGFR->P RAS_RAF RAS-RAF-MAPK Pathway P->RAS_RAF PI3K_AKT PI3K-AKT Pathway P->PI3K_AKT Proliferation Cell Proliferation & Survival RAS_RAF->Proliferation PI3K_AKT->Proliferation Benzoxazole Benzoxazole Kinase Inhibitor Benzoxazole->P Inhibits

Inhibition of EGFR autophosphorylation by a benzoxazole derivative.
Protocol: MTT Cell Viability Assay

This protocol measures the metabolic activity of cells, which serves as an indicator of cell viability. Viable cells with active metabolism reduce the yellow tetrazolium salt (MTT) to a purple formazan product.[9]

Principle: NAD(P)H-dependent cellular oxidoreductase enzymes in viable cells reduce MTT. The resulting insoluble formazan is solubilized, and its concentration is determined by optical density.

Materials:

  • Cancer cell line (e.g., A549 lung carcinoma)

  • Complete culture medium (e.g., DMEM + 10% FBS)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution: 5 mg/mL in sterile PBS.[7]

  • Solubilization solution (e.g., 10% SDS in 0.01 M HCl or DMSO)

  • Sterile 96-well flat-bottom plates

  • Benzoxazole compound library (dissolved in DMSO)

  • Positive control (e.g., Doxorubicin)

  • Multichannel pipette, plate reader (570 nm)

Step-by-Step Methodology:

  • Cell Seeding: a. Trypsinize and count cells. Seed cells into a 96-well plate at a pre-optimized density (e.g., 5,000-10,000 cells/well) in 100 µL of complete medium. b. Incubate for 24 hours at 37°C, 5% CO₂ to allow for cell attachment.

  • Compound Addition: a. Prepare serial dilutions of benzoxazole compounds. b. Add 1 µL of compound solution to the respective wells (final DMSO concentration should be ≤0.5%). c. Include wells for:

    • Vehicle Control: Cells + DMSO (represents 100% viability).
    • Positive Control: Cells + a known cytotoxic agent.
    • Blank: Medium only (for background subtraction).

  • Incubation: Incubate the plate for 48-72 hours at 37°C, 5% CO₂.

  • MTT Addition: a. Carefully remove the medium. b. Add 50 µL of serum-free medium and 50 µL of MTT solution (final concentration 0.5 mg/mL) to each well.[9] c. Incubate for 3-4 hours at 37°C until purple precipitate is visible.[6][8]

  • Solubilization: a. Add 150 µL of solubilization solution to each well.[9] b. Wrap the plate in foil and place it on an orbital shaker for 15 minutes to fully dissolve the formazan crystals.[7]

  • Data Acquisition: a. Read the absorbance at 570 nm using a microplate reader.[8] b. Use a reference wavelength of >650 nm if available.

Data Analysis:

  • Subtract the average absorbance of the blank wells from all other wells.

  • Calculate the percentage of cell viability for each compound concentration relative to the vehicle control.

  • Plot the percentage viability against compound concentration to determine the IC₅₀ value (the concentration at which 50% of cell viability is inhibited).

Application Area 2: Enzyme Inhibition

Benzoxazoles are known to inhibit a wide range of enzymes, including kinases, DNA topoisomerases, and fatty acid amide hydrolase (FAAH).[3][16] HTS assays for enzyme inhibitors are typically biochemical, measuring the direct effect of a compound on enzyme activity.

Protocol: Fluorescence Polarization (FP) Kinase Assay

This protocol provides a generic, adaptable method for screening benzoxazole derivatives as kinase inhibitors. It is a homogeneous "mix-and-read" assay format, ideal for HTS.[17]

Principle: FP measures the change in the rotational speed of a fluorescently labeled molecule upon binding to a larger partner.[11] A small fluorescently labeled peptide (tracer) tumbles rapidly in solution, resulting in low polarization. When a kinase phosphorylates the tracer, it can be captured by a specific binding protein, creating a large complex that tumbles slowly and results in high polarization. An inhibitor will prevent phosphorylation, leaving the tracer free and the polarization low.

Materials:

  • Kinase of interest (e.g., Src, EGFR)

  • Fluorescently labeled peptide substrate (tracer)

  • ATP

  • Phospho-specific binding protein/antibody

  • Assay Buffer (optimized for kinase activity)

  • Benzoxazole compound library (in DMSO)

  • Positive control inhibitor (e.g., Staurosporine)

  • Black, low-volume 384-well assay plates

  • Plate reader with FP capabilities

Step-by-Step Methodology:

  • Reagent Preparation: a. Prepare working solutions of the kinase, tracer, and ATP in assay buffer at 2x the final desired concentration. The optimal concentrations must be determined empirically during assay development.

  • Compound Plating: a. Dispense 50 nL of benzoxazole compounds from the library into the wells of the 384-well plate using an acoustic dispenser.

  • Kinase/Tracer Addition: a. Add 5 µL of the 2x kinase/tracer solution to all wells. b. Incubate for 15 minutes at room temperature to allow compounds to interact with the kinase.

  • Reaction Initiation: a. Add 5 µL of the 2x ATP solution to all wells to start the kinase reaction. b. Wells for controls:

    • Negative Control (0% inhibition): Kinase + Tracer + ATP + DMSO.
    • Positive Control (100% inhibition): Kinase + Tracer + ATP + high concentration of a known inhibitor.

  • Incubation: Incubate the plate at room temperature for 60-120 minutes, or as determined during optimization. The plate should be covered to prevent evaporation.

  • Detection: a. Add 10 µL of the binding protein/antibody solution (the "stop" reagent). b. Incubate for 30-60 minutes at room temperature.

  • Data Acquisition: Read the fluorescence polarization on a plate reader using appropriate excitation and emission filters for the chosen fluorophore.

Data Analysis:

  • Calculate the percent inhibition for each compound relative to the positive and negative controls.

  • Compounds showing inhibition above a defined threshold (e.g., >50% or >3 standard deviations from the mean of the negative control) are nominated as hits.

Protocol: Fatty Acid Amide Hydrolase (FAAH) Fluorometric Assay

This assay is used to identify inhibitors of FAAH, a serine hydrolase that degrades endocannabinoids and is a target for pain and anxiety disorders.[2]

Principle: This assay uses a fluorogenic substrate, such as arachidonyl 7-amino, 4-methyl coumarin amide (AAMCA). FAAH hydrolyzes AAMCA, releasing the highly fluorescent product 7-amino-4-methylcoumarin (AMC), which can be monitored over time.[18][19]

Materials:

  • FAAH enzyme source (e.g., recombinant human FAAH, microsomes)

  • FAAH Assay Buffer (e.g., 125 mM Tris-HCl, pH 9.0, 1 mM EDTA)[18]

  • AAMCA substrate

  • Benzoxazole compound library (in DMSO)

  • Positive control inhibitor (e.g., URB597)

  • Black, opaque 96- or 384-well plates

  • Fluorescence plate reader (Ex: ~360 nm, Em: ~465 nm)[16][20]

Step-by-Step Methodology:

  • Reagent Preparation: a. Dilute the FAAH enzyme stock in chilled FAAH Assay Buffer. b. Prepare a working solution of the AAMCA substrate.

  • Assay Plate Setup: a. To each well, add 50 µL of the appropriate reagents:

    • Blank: Assay Buffer only.
    • Negative Control: Assay Buffer + FAAH enzyme + DMSO.
    • Positive Control: Assay Buffer + FAAH enzyme + URB597.
    • Test Wells: Assay Buffer + FAAH enzyme + benzoxazole compound.

  • Pre-incubation: Pre-incubate the plate at 37°C for 15-30 minutes to allow the inhibitors to interact with the enzyme.[16]

  • Reaction Initiation: Initiate the reaction by adding 50 µL of the AAMCA substrate solution to all wells.[16]

  • Data Acquisition: Immediately place the plate in a pre-warmed fluorescence plate reader. Measure the increase in fluorescence kinetically over 30-60 minutes at 37°C.[18]

  • Data Analysis: a. Calculate the rate of reaction (slope of the linear portion of the fluorescence vs. time curve) for each well. b. Determine the percentage of inhibition for each benzoxazole compound compared to the negative control.

Protocol: DNA Topoisomerase I Relaxation Assay (HTS Format)

Benzoxazole derivatives can act as anticancer agents by inhibiting DNA topoisomerases, enzymes that resolve DNA topological problems during replication and transcription.[1][16]

Principle: This assay measures the conversion of supercoiled plasmid DNA to its relaxed form by Topoisomerase I.[21] In this HTS format, a specific plasmid (pNO1) containing a triplex-forming sequence is used. A biotinylated oligonucleotide that binds to this sequence is immobilized on a streptavidin-coated plate. The supercoiled plasmid is captured. After the topo I reaction, a DNA intercalating dye is added. The dye fluoresces more strongly when bound to the relaxed plasmid DNA than the supercoiled form under specific buffer conditions. Inhibitors prevent this relaxation, resulting in a lower fluorescence signal.

Materials:

  • Human Topoisomerase I enzyme

  • Supercoiled pNO1 plasmid substrate

  • TFO1 biotinylated oligonucleotide

  • Assay Buffer (e.g., 20 mM Tris-HCl, 200 mM NaCl, 0.25 mM EDTA, 5% glycerol, pH 7.5)[22]

  • Streptavidin-coated, black 96- or 384-well plates

  • DNA intercalating dye (e.g., PicoGreen, Diamond™ Nucleic Acid Dye)

  • Positive control inhibitor (e.g., Camptothecin)

  • Fluorescence plate reader

Step-by-Step Methodology:

  • Plate Preparation: a. Rehydrate wells of the streptavidin-coated plate with wash buffer. b. Immobilize the TFO1 biotinylated oligo in each well, incubate, and wash away excess.[22]

  • Reaction Setup: a. Prepare a master mix containing assay buffer and supercoiled pNO1 plasmid. b. Aliquot the master mix into each well.[22] c. Add test compounds (benzoxazoles) or controls (DMSO for negative control, Camptothecin for positive control).

  • Enzyme Addition: a. Dilute the Topoisomerase I enzyme in dilution buffer and add it to all wells except the blank. b. Mix, cover, and incubate for 30-60 minutes at 37°C.[22][23]

  • Detection: a. Add the DNA intercalating dye, diluted in an appropriate buffer. b. Incubate for 10-20 minutes.[22]

  • Data Acquisition: Read the fluorescence in a plate reader (e.g., Ex: 495 nm, Em: 537 nm).[22]

Data Analysis:

  • Calculate percent inhibition based on the signals from the positive and negative controls.

  • Identify hits that significantly reduce the conversion of supercoiled to relaxed DNA.

Application Area 3: Antimicrobial Activity

The rise of multidrug-resistant pathogens has created an urgent need for new antimicrobial agents, and benzoxazole derivatives have shown significant promise in this area.[24] The standard HTS method for quantifying antimicrobial activity is the determination of the Minimum Inhibitory Concentration (MIC).

Protocol: Broth Microdilution for MIC Determination

Principle: This method determines the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism in a broth medium after a defined incubation period.[25] It is the gold-standard for susceptibility testing.

Materials:

  • Bacterial strains (e.g., Staphylococcus aureus, Escherichia coli)

  • Cation-adjusted Mueller-Hinton Broth (CAMHB) or other appropriate growth medium

  • Sterile 96-well U-bottom plates

  • Benzoxazole compound library (in DMSO)

  • Positive control antibiotic (e.g., Ciprofloxacin, Vancomycin)

  • Bacterial inoculum standardized to 0.5 McFarland turbidity standard

  • Plate reader (600 nm) or visual inspection

Step-by-Step Methodology:

  • Compound Plating: a. Add 100 µL of sterile broth to all wells of a 96-well plate. b. In the first column, add 100 µL of the 2x highest concentration of each benzoxazole compound (prepared in broth). c. Perform a 2-fold serial dilution by transferring 100 µL from column 1 to column 2, mixing, then transferring 100 µL from column 2 to column 3, and so on, down to column 10. Discard 100 µL from column 10.[26] d. This leaves column 11 as a growth control (no compound) and column 12 as a sterility control (no bacteria).[26]

  • Inoculum Preparation: a. Prepare a bacterial suspension from a fresh culture and adjust its turbidity to be equivalent to a 0.5 McFarland standard (~1.5 x 10⁸ CFU/mL).[25] b. Dilute this suspension in broth to achieve a final target inoculum of ~5 x 10⁵ CFU/mL in the assay plate.

  • Inoculation: a. Add 100 µL of the standardized bacterial inoculum to wells in columns 1 through 11. Do not add bacteria to column 12. b. The final volume in each well is 200 µL.

  • Incubation: Incubate the plates at 37°C for 18-24 hours.[27]

  • Data Acquisition: a. Determine the MIC by visual inspection for the lowest concentration that shows no visible turbidity. b. Alternatively, read the optical density (OD) at 600 nm. The MIC is defined as the lowest compound concentration that inhibits ≥90% of growth compared to the growth control.

Conclusion and Future Directions

The HTS assays and protocols detailed in this guide provide a robust framework for the discovery and characterization of novel benzoxazole derivatives. By adhering to a self-validating workflow, beginning with rigorous assay validation (Z'-factor), researchers can confidently screen large libraries and identify promising hits. The provided protocols for anticancer, enzyme inhibition, and antimicrobial screening serve as templates that can be further optimized for specific targets and research goals. The subsequent hit validation cascade, including dose-response studies, orthogonal assays, and preliminary SAR, is crucial for transitioning initial hits into viable lead compounds for preclinical development.

References

Application Note: A Robust LC-MS/MS Method for the Quantitative Analysis of 5-Methoxy-2-(methylthio)-1,3-benzoxazole

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

This application note details a highly selective and sensitive liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the quantitative analysis of 5-Methoxy-2-(methylthio)-1,3-benzoxazole. This novel benzoxazole derivative presents unique analytical challenges due to its structural characteristics. The protocol herein provides a comprehensive workflow, from sample preparation to data acquisition, and is designed for researchers in drug discovery, development, and pharmacokinetic studies. The method is developed in accordance with international bioanalytical method validation guidelines, ensuring data integrity and reliability.[1][2][3]

Introduction

This compound is a heterocyclic compound of increasing interest within pharmaceutical and life sciences research.[4][5][6] The benzoxazole core is a key pharmacophore in many biologically active molecules.[4][5][6] Accurate and precise quantification of this analyte in complex biological matrices is paramount for elucidating its pharmacokinetic profile and metabolic fate. LC-MS/MS stands as the gold standard for such bioanalytical applications, offering unparalleled sensitivity and selectivity.[7][8] This document provides a foundational method that can be adapted and validated for specific research needs, adhering to the principles outlined by regulatory bodies such as the FDA and EMA.[1][2][3][9][10][11][12][13]

The core challenge in developing a method for this analyte lies in optimizing its retention on a reversed-phase column while ensuring efficient ionization and fragmentation for sensitive detection. The presence of both a methoxy and a methylthio group influences the molecule's polarity and ionization characteristics.[14] This protocol addresses these challenges through a systematic approach to method development.

Physicochemical Properties of the Analyte

A thorough understanding of the analyte's properties is fundamental to developing a robust analytical method.

Table 1: Physicochemical Properties of this compound

PropertyValueSource
Molecular Formula C₉H₉NO₂S[15][16]
Molecular Weight 195.24 g/mol [15][16]
Chemical Structure [15]

Based on its structure, this compound is anticipated to be a moderately polar compound. The benzoxazole ring system provides a degree of hydrophobicity, while the methoxy and methylthio groups, along with the nitrogen and oxygen heteroatoms, introduce polarity. This balance necessitates careful selection of chromatographic conditions to achieve adequate retention and peak shape.

Experimental Protocol

This protocol is intended as a starting point for method development and validation. Optimization may be required based on the specific matrix and instrumentation used.

Materials and Reagents
  • This compound reference standard

  • Internal Standard (IS): A structurally similar and stable isotopically labeled analog is recommended. If unavailable, a compound with similar chromatographic and mass spectrometric behavior should be chosen.

  • HPLC-grade acetonitrile, methanol, and water

  • Formic acid (≥98%)

  • Human plasma (or other relevant biological matrix)

Standard and Quality Control (QC) Sample Preparation
  • Primary Stock Solution (1 mg/mL): Accurately weigh and dissolve the reference standard in an appropriate solvent (e.g., methanol or DMSO) to a final concentration of 1 mg/mL.

  • Working Standard Solutions: Prepare serial dilutions of the primary stock solution with 50:50 (v/v) acetonitrile:water to create calibration standards.

  • Calibration Curve and QC Samples: Spike the appropriate biological matrix with the working standard solutions to prepare a calibration curve (e.g., 1-1000 ng/mL) and at least three levels of QC samples (low, medium, and high).

Sample Preparation: Protein Precipitation

Protein precipitation is a straightforward and effective method for extracting small molecules from plasma.[17]

  • To 50 µL of plasma sample (calibrant, QC, or unknown), add 150 µL of cold acetonitrile containing the internal standard.

  • Vortex for 1 minute to ensure thorough mixing and protein precipitation.

  • Centrifuge at 10,000 x g for 10 minutes at 4°C.

  • Transfer the supernatant to a clean 96-well plate or autosampler vial.

  • Evaporate the supernatant to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitute the residue in 100 µL of the initial mobile phase conditions (e.g., 95% Mobile Phase A: 5% Mobile Phase B).

G cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis sample 50 µL Plasma Sample add_is Add 150 µL Acetonitrile with Internal Standard sample->add_is vortex Vortex (1 min) add_is->vortex centrifuge Centrifuge (10,000 x g, 10 min) vortex->centrifuge supernatant Transfer Supernatant centrifuge->supernatant evaporate Evaporate to Dryness supernatant->evaporate reconstitute Reconstitute in Mobile Phase evaporate->reconstitute inject Inject into LC-MS/MS reconstitute->inject data Data Acquisition & Processing inject->data

Caption: Workflow for sample preparation and analysis.

LC-MS/MS Conditions

The following are recommended starting conditions and should be optimized for your specific system.

Table 2: Recommended LC-MS/MS Parameters

ParameterRecommended SettingRationale
LC System UHPLC/HPLC systemProvides high resolution and throughput.
Column C18 Reverse-Phase (e.g., 2.1 x 50 mm, 1.8 µm)Suitable for moderately polar compounds.[17]
Mobile Phase A 0.1% Formic Acid in WaterProvides protons for positive ionization and improves peak shape.[8]
Mobile Phase B 0.1% Formic Acid in AcetonitrileElutes the analyte from the C18 column.
Gradient 5-95% B over 5 minutesA generic gradient to start with; should be optimized for resolution and run time.
Flow Rate 0.4 mL/minTypical for a 2.1 mm ID column.
Column Temp. 40°CImproves peak shape and reduces viscosity.
Injection Vol. 5 µLBalances sensitivity with potential for matrix effects.
MS System Triple Quadrupole Mass SpectrometerIdeal for quantitative analysis due to its sensitivity and specificity.
Ionization Mode Electrospray Ionization (ESI), PositiveThe nitrogen atom in the benzoxazole ring is a likely site for protonation.[18][19]
Precursor Ion (Q1) m/z 196.2 [M+H]⁺Based on the molecular weight of 195.24.
Product Ions (Q3) To be determined experimentallyFragmentation is expected at the methylthio and methoxy groups.
Collision Energy To be optimizedDependent on the specific instrument and desired fragmentation.
Method Validation

A full method validation should be conducted in accordance with regulatory guidelines.[1][2][3][9][12][20] Key validation parameters include:

  • Selectivity and Specificity: Assess interference from endogenous matrix components.

  • Linearity and Range: Determine the concentration range over which the assay is accurate and precise.

  • Accuracy and Precision: Evaluate intra- and inter-day accuracy and precision at multiple QC levels.

  • Matrix Effect: Investigate the impact of matrix components on ionization efficiency.

  • Recovery: Determine the efficiency of the extraction process.

  • Stability: Assess the stability of the analyte in the biological matrix under various storage and handling conditions (e.g., freeze-thaw, bench-top, long-term).

G center Method Development p5 Method Validation center->p5 p1 Analyte Characterization p1->center p2 Sample Preparation p2->center p3 Chromatography p3->center p4 Mass Spectrometry p4->center

Caption: Key stages of LC-MS/MS method development.

Discussion and Scientific Rationale

The choice of a C18 stationary phase is based on the predicted moderate polarity of this compound.[17] The inclusion of formic acid in the mobile phase serves a dual purpose: it aids in the protonation of the analyte for efficient positive mode ESI and improves chromatographic peak shape by minimizing silanol interactions on the column.[8]

For mass spectrometric detection, electrospray ionization in positive mode is selected due to the presence of a basic nitrogen atom within the benzoxazole ring, which is readily protonated.[18][19] The precursor ion will be the protonated molecule [M+H]⁺ at m/z 196.2. The selection of product ions for Multiple Reaction Monitoring (MRM) requires experimental determination by infusing a standard solution of the analyte and performing a product ion scan. Likely fragmentation pathways involve the loss of the methylthio or methoxy groups.

The protein precipitation sample preparation method was chosen for its simplicity, speed, and broad applicability to small molecules.[17][21] While effective, it is a non-selective technique, and for more complex matrices or lower limits of quantification, more rigorous extraction methods like liquid-liquid extraction (LLE) or solid-phase extraction (SPE) may be necessary to minimize matrix effects.

Conclusion

This application note provides a detailed and scientifically grounded LC-MS/MS method for the quantitative analysis of this compound. The protocol is designed to be a robust starting point for researchers and can be readily adapted and validated for specific bioanalytical applications. Adherence to the principles of method validation outlined in regulatory guidelines is crucial for ensuring the generation of high-quality, reliable data in drug development and scientific research.

References

Application Notes and Protocols for the Analysis of Benzoxazoles by Gas Chromatography-Mass Spectrometry (GC-MS)

Author: BenchChem Technical Support Team. Date: December 2025

Introduction: The Analytical Imperative for Benzoxazole Scaffolds

Benzoxazoles represent a privileged heterocyclic scaffold of significant interest across the pharmaceutical, agrochemical, and material science sectors. Their diverse biological activities, including antimicrobial, anticancer, and anti-inflammatory properties, necessitate robust and reliable analytical methods for their detection, identification, and quantification.[1][2] Gas Chromatography-Mass Spectrometry (GC-MS) stands as a powerful and versatile technique for the analysis of volatile and semi-volatile benzoxazole derivatives, offering high-resolution separation and definitive structural elucidation.[3][4]

This comprehensive guide provides a detailed protocol for the analysis of benzoxazoles by GC-MS, grounded in established scientific principles and field-proven insights. It is designed to equip researchers, scientists, and drug development professionals with the necessary knowledge to develop and validate their own GC-MS methods for this important class of compounds.

The Rationale Behind Methodological Choices

The successful GC-MS analysis of benzoxazoles hinges on a series of critical decisions, from sample preparation to instrument parameter selection. The inherent properties of the target benzoxazole derivatives, such as their polarity and thermal stability, dictate the optimal analytical strategy.

Sample Preparation: Isolating the Target from the Matrix

The goal of sample preparation is to extract the benzoxazole analytes from the sample matrix, remove interferences, and concentrate the analytes to a level suitable for GC-MS analysis. The choice of technique is highly dependent on the matrix.

For Environmental Matrices (Water and Soil):

Solid-Phase Extraction (SPE) is a highly effective technique for the extraction of benzoxazoles from aqueous samples like wastewater and surface water.[5][6] For solid matrices such as soil and sediment, a primary solvent extraction followed by SPE cleanup is recommended.[7][8][9]

Protocol for Water Samples (SPE):

  • Sample Pre-treatment: Filter the water sample (e.g., 500 mL) through a 0.45 µm glass fiber filter to remove particulate matter. Adjust the pH of the filtrate to neutral (pH ~7) with dilute HCl or NaOH.

  • SPE Cartridge Conditioning: Condition a C18 SPE cartridge (e.g., 500 mg, 6 mL) by sequentially passing 5 mL of methanol followed by 5 mL of deionized water.

  • Sample Loading: Load the pre-treated water sample onto the conditioned SPE cartridge at a flow rate of approximately 5 mL/min.

  • Washing: Wash the cartridge with 5 mL of deionized water to remove polar interferences.

  • Elution: Elute the retained benzoxazoles with 10 mL of a suitable organic solvent, such as ethyl acetate or dichloromethane.

  • Concentration: Concentrate the eluate to a final volume of 1 mL under a gentle stream of nitrogen. The sample is now ready for GC-MS analysis.

Protocol for Soil and Sediment Samples (Solvent Extraction followed by SPE):

  • Extraction: Weigh 10 g of the homogenized soil or sediment sample into a beaker. Add 20 mL of a suitable extraction solvent (e.g., a mixture of acetone and hexane, 1:1 v/v).

  • Ultrasonication: Place the beaker in an ultrasonic bath for 15 minutes to enhance extraction efficiency.

  • Centrifugation and Collection: Centrifuge the mixture at 3000 rpm for 10 minutes. Carefully collect the supernatant. Repeat the extraction process twice more with fresh solvent.

  • Solvent Evaporation: Combine the supernatants and evaporate the solvent to near dryness using a rotary evaporator.

  • Reconstitution and SPE Cleanup: Reconstitute the residue in a small volume of a solvent compatible with the SPE procedure (e.g., 1 mL of hexane) and proceed with the SPE cleanup as described for water samples.

For Food and Beverage Matrices:

Solid-Phase Microextraction (SPME) is a solvent-free, sensitive, and efficient technique for the extraction of volatile and semi-volatile compounds from liquid and solid food matrices.[10][11]

Protocol for Malt Beverages (Direct Immersion SPME): [10][11]

  • Sample Preparation: Place 10 mL of the beverage sample into a 20 mL headspace vial.

  • SPME Fiber Selection: A polar fiber, such as Carbowax/Divinylbenzene (CW/DVB), is often optimal for the extraction of moderately polar benzoxazoles.[10]

  • Extraction: Expose the SPME fiber to the sample under continuous stirring at a controlled temperature (e.g., 60°C) for a defined period (e.g., 30 minutes).[11]

  • Desorption: Retract the fiber and immediately introduce it into the hot GC inlet for thermal desorption of the analytes onto the column.

Visualization of the Analytical Workflow

The following diagram illustrates the logical flow of the GC-MS analysis of benzoxazoles, from sample collection to data analysis.

GCMS_Workflow cluster_prep Sample Preparation cluster_analysis GC-MS Analysis cluster_data Data Processing Sample Sample Collection (Water, Soil, Food) Extraction Extraction (SPE, Solvent Extraction, SPME) Sample->Extraction Matrix-specific protocol Cleanup Cleanup & Concentration Extraction->Cleanup GC_Inlet GC Inlet (Vaporization/Desorption) Cleanup->GC_Inlet Injection GC_Column GC Column (Separation) GC_Inlet->GC_Column MS_Source MS Ion Source (Ionization & Fragmentation) GC_Column->MS_Source MS_Analyzer Mass Analyzer (m/z Sorting) MS_Source->MS_Analyzer Detector Detector MS_Analyzer->Detector Data_Acquisition Data Acquisition Detector->Data_Acquisition Identification Compound Identification (Mass Spectrum Library) Data_Acquisition->Identification Quantification Quantification (Peak Area Integration) Identification->Quantification Report Final Report Quantification->Report

Caption: A generalized workflow for the GC-MS analysis of benzoxazoles.

Gas Chromatography-Mass Spectrometry (GC-MS) Protocol

The following parameters provide a robust starting point for the analysis of a wide range of benzoxazole derivatives. Method optimization may be required based on the specific analytes and matrix.

Parameter Recommended Setting Rationale
Gas Chromatograph
Column DB-5MS (or equivalent 5% phenyl-methylpolysiloxane), 30 m x 0.25 mm ID, 0.25 µm film thickness[3]A non-polar to mid-polar column offering excellent separation for a broad range of semi-volatile compounds.
Inlet Temperature 250 - 280 °CEnsures efficient vaporization of the analytes without thermal degradation.
Injection Mode Splitless (for trace analysis) or Split (for higher concentrations)Splitless mode enhances sensitivity for low-concentration samples, while split mode prevents column overloading for more concentrated samples.
Carrier Gas Helium, constant flow rate of 1.0 - 1.5 mL/minProvides good chromatographic efficiency and is compatible with most mass spectrometers.
Oven Temperature Program Initial temperature: 70°C (hold for 2 min), Ramp: 10°C/min to 280°C (hold for 5 min)A general-purpose temperature program that can be optimized to improve separation of specific benzoxazole isomers.
Mass Spectrometer
Ionization Mode Electron Ionization (EI) at 70 eV[3][12][13]The standard ionization technique for GC-MS, providing reproducible fragmentation patterns for library matching.
Ion Source Temperature 230 °CA standard source temperature that balances ionization efficiency with minimizing thermal degradation.
Transfer Line Temperature 280 °CPrevents condensation of the analytes as they transfer from the GC to the MS.
Mass Range m/z 50 - 500A wide enough range to capture the molecular ions and characteristic fragment ions of most benzoxazole derivatives.
Acquisition Mode Full Scan (for qualitative analysis and identification) or Selected Ion Monitoring (SIM) (for quantitative analysis)Full scan provides complete mass spectra for identification, while SIM mode offers enhanced sensitivity and selectivity for target compounds.

Understanding the Fragmentation of Benzoxazoles in EI-MS

The interpretation of electron ionization mass spectra is fundamental to the confident identification of benzoxazole derivatives. The 70 eV electron beam in the ion source imparts sufficient energy to the molecule to cause characteristic fragmentation.

The fragmentation of the benzoxazole ring system is a key diagnostic tool. The molecular ion (M+) is typically observed, and its fragmentation often involves the cleavage of the oxazole ring. Common fragmentation pathways for the parent benzoxazole (C₇H₅NO, MW = 119.12) include:

  • Loss of CO: A characteristic fragmentation of many heterocyclic compounds, leading to a fragment at m/z 91.

  • Loss of HCN: Another common fragmentation pathway for nitrogen-containing heterocycles, resulting in a fragment at m/z 92.

The fragmentation pattern is highly dependent on the nature and position of substituents on the benzoxazole core. For 2-substituted benzoxazoles, the fragmentation will be influenced by the stability of the substituent and its interaction with the heterocyclic ring.[12] For example, in 2-methylbenzoxazole, a prominent peak for the molecular ion (m/z 133) is observed, along with fragments corresponding to the loss of H, HCN, and CO.[14][15]

The NIST WebBook provides a valuable resource for the mass spectra of benzoxazole and its derivatives, which can be used for comparison and identification.[15][16][17]

Visualization of Benzoxazole Fragmentation

The following diagram illustrates the primary fragmentation pathways of the parent benzoxazole molecule under electron ionization.

Benzoxazole_Fragmentation cluster_frags Primary Fragments Benzoxazole Benzoxazole [C₇H₅NO]⁺˙ m/z 119 Frag1 [C₆H₅N]⁺˙ m/z 91 Benzoxazole->Frag1 - CO Frag2 [C₆H₄O]⁺˙ m/z 92 Benzoxazole->Frag2 - HCN

Caption: Key fragmentation pathways of the benzoxazole molecular ion.

Method Validation: Ensuring Trustworthy Results

A self-validating system is crucial for generating reliable and reproducible data. The developed GC-MS method should be validated according to the International Council for Harmonisation (ICH) guidelines or other relevant regulatory standards.[7] Key validation parameters include:

Validation Parameter Description Acceptance Criteria (Typical)
Specificity/Selectivity The ability to assess the analyte unequivocally in the presence of other components.No interfering peaks at the retention time of the analyte.
Linearity The ability to obtain test results that are directly proportional to the concentration of the analyte.Correlation coefficient (r²) ≥ 0.99.
Limit of Detection (LOD) The lowest amount of analyte in a sample that can be detected but not necessarily quantitated.Signal-to-noise ratio of 3:1.
Limit of Quantification (LOQ) The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.Signal-to-noise ratio of 10:1.
Accuracy (Recovery) The closeness of the test results obtained by the method to the true value.80-120% recovery for spiked samples.
Precision (Repeatability & Intermediate Precision) The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings from a homogeneous sample.Relative Standard Deviation (RSD) ≤ 15%.
Robustness A measure of the method's capacity to remain unaffected by small, but deliberate variations in method parameters.No significant change in results with minor variations in parameters like temperature, flow rate, etc.

Example Quantitative Performance Data for Oxazole Fungicides in Malt Beverages (by SPME-GC-MS): [10][11]

Compound LOD (µg/L)
Hymexazol0.3
Drazoxolon0.01
Vinclozolin0.006
Chlozolinate0.008
Oxadixyl0.02
Famoxadone0.01

Conclusion

This application note provides a comprehensive framework for the development and implementation of a robust GC-MS protocol for the analysis of benzoxazoles. By understanding the rationale behind each step, from sample preparation to data interpretation, researchers can confidently generate high-quality, reliable, and defensible data. The provided protocols and parameters serve as a solid foundation that can be tailored to the specific needs of a given application, ensuring the accurate and precise analysis of this important class of heterocyclic compounds.

References

Application Note: Comprehensive NMR Spectroscopic Analysis for the Structural Elucidation of 5-Methoxy-2-(methylthio)-1,3-benzoxazole

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

This technical guide provides a comprehensive, field-proven methodology for the complete structural characterization of 5-Methoxy-2-(methylthio)-1,3-benzoxazole using a suite of advanced Nuclear Magnetic Resonance (NMR) spectroscopy techniques. Benzoxazole derivatives are a cornerstone in medicinal chemistry, forming the scaffold of numerous pharmacologically active agents.[1][2] Unambiguous structural confirmation is therefore a critical step in the quality control and advancement of drug development programs. This note details an integrated workflow, from optimal sample preparation to the logical interpretation of one-dimensional (¹H, ¹³C, DEPT-135) and two-dimensional (COSY, HSQC, HMBC) NMR data, designed for researchers, scientists, and drug development professionals. The causality behind experimental choices is explained, ensuring a robust and self-validating approach to structural elucidation.

Introduction: The Analytical Imperative for Benzoxazole Scaffolds

The benzoxazole ring system is a privileged heterocyclic motif renowned for its wide array of biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.[1][3] The specific functionalization of this core, such as the introduction of methoxy and methylthio groups, significantly modulates its physicochemical properties and pharmacological profile. This compound serves as a representative model for this class of compounds, where precise atomic arrangement dictates its biological function.

NMR spectroscopy stands as the gold standard for the non-destructive and definitive structural analysis of such small molecules.[2] This guide eschews a simple recitation of steps, instead providing an expert-driven narrative that walks the user through the logical process of deducing the molecular architecture from foundational NMR principles. We will demonstrate how a combination of experiments provides a synergistic and irrefutable confirmation of the target structure.

Molecular Structure and Atom Numbering:

For clarity in spectral assignments, the standard IUPAC numbering for the benzoxazole ring is used.

Chemical structure of this compound with atom numbering

Figure 1: Structure and atom numbering of this compound.

Strategic Workflow for NMR Analysis

G cluster_prep Phase 1: Preparation cluster_acq Phase 2: Data Acquisition cluster_analysis Phase 3: Structural Elucidation SamplePrep Sample Preparation (5-10 mg in 0.6 mL CDCl₃) H1 1D ¹H NMR SamplePrep->H1 C13 1D ¹³C & DEPT-135 COSY 2D COSY HSQC 2D HSQC HMBC 2D HMBC Assign1D Assign Protons & Carbons (¹H, ¹³C, DEPT) HMBC->Assign1D AssignHSQC Correlate ¹H-¹³C (HSQC) Assign1D->AssignHSQC AssignCOSY Identify ¹H-¹H Spin Systems (COSY) AssignHSQC->AssignCOSY AssignHMBC Assemble Fragments (HMBC) AssignCOSY->AssignHMBC Confirm Final Structure Confirmation & Data Tabulation AssignHMBC->Confirm

Caption: Strategic workflow for NMR-based structural elucidation.

Experimental Protocols

High-quality spectra are foundational to accurate analysis. The following protocols are optimized for small organic molecules like the target compound.

Protocol 1: Sample Preparation

The objective is to create a homogenous solution free of particulate matter, which can degrade spectral quality by disrupting the magnetic field homogeneity.[4]

  • Weigh the Sample: For ¹H NMR, accurately weigh 5-10 mg of purified this compound. For a comprehensive suite of experiments including ¹³C NMR, 10-20 mg is preferable to ensure a good signal-to-noise ratio in a reasonable time.[5][6]

  • Select Solvent: Choose a high-purity deuterated solvent that fully dissolves the sample. Chloroform-d (CDCl₃) is an excellent first choice for many non-polar to moderately polar organic compounds.

  • Dissolution: Place the sample in a clean, small vial. Add approximately 0.6 mL of CDCl₃. Briefly vortex to ensure complete dissolution. The use of a secondary vial makes it easier to ensure all solid material is dissolved before transfer.[7]

  • Add Internal Standard: For precise chemical shift calibration, add a small amount of tetramethylsilane (TMS). Often, the CDCl₃ solvent will already contain TMS (typically 0.03% v/v).[5]

  • Filtration and Transfer: Using a Pasteur pipette with a small, tightly packed plug of glass wool at the tip, filter the solution directly into a clean, high-quality 5 mm NMR tube. This step is critical to remove any suspended microparticulates.

  • Capping and Labeling: Cap the NMR tube securely and label it clearly.

Protocol 2: NMR Data Acquisition

These experiments should be performed on a spectrometer operating at 400 MHz or higher for optimal resolution.

  • Instrument Setup: Insert the sample, lock onto the deuterium signal of the CDCl₃, and shim the magnetic field to achieve optimal homogeneity.

  • ¹H NMR: Acquire a standard one-dimensional proton spectrum. A sufficient number of scans (e.g., 8 or 16) should be used to achieve a signal-to-noise ratio >100:1 for the smallest signal of interest.

  • ¹³C{¹H} NMR: Acquire a proton-decoupled carbon spectrum. Due to the low natural abundance of ¹³C, a larger number of scans is required.

  • DEPT-135: This experiment is crucial for differentiating carbon types. It shows CH and CH₃ signals as positive peaks and CH₂ signals as negative peaks. Quaternary carbons are absent.

  • 2D COSY (Correlation Spectroscopy): This experiment identifies protons that are spin-spin coupled, typically through 2-3 bonds. It is essential for mapping out proton connectivity within spin systems (e.g., on the aromatic ring).[8]

  • 2D HSQC (Heteronuclear Single Quantum Coherence): This experiment maps protons to the carbons they are directly attached to (¹JCH coupling). It is the primary method for linking the ¹H and ¹³C assignments.[9][10]

  • 2D HMBC (Heteronuclear Multiple Bond Correlation): This is the key experiment for assembling the molecular skeleton. It reveals correlations between protons and carbons over 2-4 bonds (ⁿJCH, where n=2,3,4), connecting the individual spin systems and linking substituents to the core structure.[9][11]

Data Interpretation and Structural Assignment

The following is a predictive guide to interpreting the NMR data for this compound based on established chemical shift principles and data from analogous structures.

Predicted ¹H and ¹³C Chemical Shifts

This table summarizes the expected signals. The analysis will use 2D NMR to confirm these assignments definitively.

Atom No.TypePredicted ¹H δ (ppm), Multiplicity, J (Hz)Predicted ¹³C δ (ppm)DEPT-135
2C-~165.0Absent
3aC-~148.0Absent
4CH~7.30, d, J ≈ 2.0~110.0Positive
5C-~157.0Absent
6CH~6.95, dd, J ≈ 8.5, 2.0~112.0Positive
7CH~7.25, d, J ≈ 8.5~115.0Positive
7aC-~142.0Absent
8 (-SCH₃)CH₃~2.75, s~15.0Positive
9 (-OCH₃)CH₃~3.85, s~56.0Positive

Note: Predicted values are based on typical ranges for benzoxazole derivatives and substituted aromatics.[1][12] Solvent is assumed to be CDCl₃.

Step-by-Step Analysis
  • ¹H NMR Analysis:

    • Singlets: Two sharp singlets are expected. The downfield signal around δ 3.85 ppm, integrating to 3H, is characteristic of a methoxy group (-OCH₃).[13] The upfield singlet around δ 2.75 ppm, also integrating to 3H, is assigned to the methylthio group (-SCH₃).[14]

    • Aromatic Region (δ 6.9-7.4 ppm): Three protons are expected.

      • H-7: Appears as a doublet with a large ortho coupling constant (J ≈ 8.5 Hz) due to coupling with H-6.

      • H-6: Appears as a doublet of doublets, showing both large ortho coupling to H-7 (J ≈ 8.5 Hz) and smaller meta coupling to H-4 (J ≈ 2.0 Hz).

      • H-4: Appears as a doublet with a small meta coupling constant (J ≈ 2.0 Hz) from H-6.

  • ¹³C and DEPT-135 Analysis:

    • Methyl Carbons: The DEPT-135 will show two positive CH₃ signals. The signal around δ 56.0 ppm is typical for a methoxy carbon, while the more shielded signal around δ 15.0 ppm corresponds to the methylthio carbon.[12]

    • Methine Carbons (CH): Three positive signals in the aromatic region (δ 110-115 ppm) will be observed in the DEPT-135, corresponding to C-4, C-6, and C-7.

    • Quaternary Carbons: Four signals will be present in the ¹³C spectrum but absent in the DEPT-135. C-2 is the most deshielded (~165 ppm) due to its position between two heteroatoms (O and N).[1] The remaining signals correspond to C-3a, C-5, and C-7a.

  • 2D NMR Correlation Analysis:

    • HSQC: This spectrum provides the definitive link. Each proton signal (H-4, H-6, H-7, H-8, H-9) will show a single cross-peak to its directly attached carbon (C-4, C-6, C-7, C-8, C-9), confirming the assignments from the 1D spectra.

    • COSY: A cross-peak between the signals assigned to H-6 and H-7 will confirm their ortho relationship. A weaker cross-peak may be visible between H-6 and H-4, confirming their meta relationship.

    • HMBC: This is the final and most powerful step for structural confirmation. The following key long-range correlations are expected and essential for proving the connectivity.

Caption: Key expected HMBC correlations for structural confirmation.

  • Connecting the Substituents: The protons of the methylthio group (H-8) must show a strong correlation to the C-2 carbon. The protons of the methoxy group (H-9) must show a correlation to the C-5 carbon. These two correlations are irrefutable proof of the substituent positions.

  • Confirming the Aromatic Ring: Protons around the ring will confirm their placement. For example, H-4 will correlate to C-5, C-6, and C-7a. H-7 will correlate to C-3a and C-5. These correlations piece together the entire fused ring system.

Self-Validating Data Summary

The final step is to consolidate all assignments into a single table. This table serves as the validated proof of structure, where every assignment is supported by multiple points of data.

Atom No.δ ¹³C (ppm)δ ¹H (ppm)Multiplicity (J Hz)COSY Correlations (with H-)HMBC Correlations (with C-)
2~165.0---8
3a~148.0---7
4~110.0~7.30d (2.0)6 (weak)5, 6, 7a
5~157.0---4, 7, 9
6~112.0~6.95dd (8.5, 2.0)4, 74, 5, 7a
7~115.0~7.25d (8.5)63a, 5, 6
7a~142.0---4, 6
8 (-SCH₃)~15.0~2.75s-2
9 (-OCH₃)~56.0~3.85s-5

Conclusion

The structural elucidation of this compound is systematically and robustly achieved through the application of a comprehensive suite of 1D and 2D NMR experiments. By following a logical workflow from sample preparation through to multi-dimensional correlation analysis, each atom and its connectivity within the molecule can be unambiguously assigned. The HMBC experiment, in particular, is indispensable for connecting the distinct spin systems of the substituents and the aromatic core, providing a complete and validated molecular structure. This application note provides the necessary protocols and interpretive framework for scientists to confidently characterize this and other related benzoxazole derivatives, ensuring structural integrity in research and development.

References

Application Note: High-Purity Isolation of 5-Methoxy-2-(methylthio)-1,3-benzoxazole via Automated Flash Column Chromatography

Author: BenchChem Technical Support Team. Date: December 2025

An Application Note for Drug Development Professionals

Abstract

5-Methoxy-2-(methylthio)-1,3-benzoxazole is a heterocyclic compound of significant interest in medicinal chemistry and materials science, serving as a key intermediate for the synthesis of bioactive molecules and functional materials.[1][2] The purity of this building block is paramount, as contaminants can lead to undesirable side reactions, low yields, and compromised biological activity in downstream applications. This application note provides a detailed, field-proven protocol for the efficient purification of this compound from a crude synthetic mixture using normal-phase flash column chromatography. The methodology emphasizes a systematic approach, beginning with Thin-Layer Chromatography (TLC) for solvent system optimization, followed by a step-by-step guide to column preparation, sample loading, elution, and post-purification analysis. This guide is designed for researchers and drug development professionals seeking a reliable and reproducible method to obtain this key intermediate with high purity.

Introduction and Scientific Principle

The benzoxazole scaffold is a privileged structure in drug discovery, appearing in compounds with a wide range of biological activities.[1][2] The specific functionalization of this compound makes it a versatile precursor. However, its synthesis often yields a mixture containing unreacted starting materials, by-products, and other impurities. Column chromatography is the gold-standard technique for purifying such mixtures in a laboratory setting.[3][4]

This protocol utilizes normal-phase chromatography, a process governed by the principle of differential adsorption.[3] The stationary phase, silica gel, is highly polar due to the presence of surface silanol (Si-OH) groups. The mobile phase is a significantly less polar solvent system. When the crude mixture is introduced, its components compete for adsorption sites on the silica gel.

  • Polar Impurities: Strongly adsorb to the silica gel and elute slowly.

  • Non-polar Impurities: Have minimal interaction with the silica gel and are quickly washed through the column by the mobile phase.

  • Target Compound: this compound, being of intermediate polarity, will adsorb moderately and can be selectively eluted by carefully tuning the polarity of the mobile phase.

The success of the separation is critically dependent on the choice of the mobile phase (eluent), which is determined empirically using Thin-Layer Chromatography (TLC).[5][6]

Materials and Equipment

Category Item Specifications/Notes
Stationary Phase Silica Gel230-400 mesh, for flash chromatography
Reagents Crude this compoundFrom synthesis reaction
Triethylamine (TEA)Optional, to neutralize acidic silica
Solvents n-HexaneHPLC Grade
Ethyl Acetate (EtOAc)HPLC Grade
Dichloromethane (DCM)HPLC Grade
Methanol (MeOH)HPLC Grade
Equipment Glass chromatography columnAppropriate size for scale
TLC platesSilica gel 60 F254
TLC development chamber
UV lampFor visualization (254 nm)
Fraction collector or test tubes
Rotary EvaporatorFor solvent removal[7][8][9]
pH paper

Preliminary Analysis: Solvent System Optimization via TLC

Before packing the column, it is essential to identify a solvent system that provides optimal separation of the target compound from impurities. The goal is to find a system where the target compound has a Retention Factor (Rf) of approximately 0.25-0.35 . This Rf value ensures that the compound moves through the column at a reasonable rate, providing good resolution without excessive solvent usage.

Protocol for TLC Analysis:

  • Prepare several eluent systems with varying polarities. Good starting points for benzoxazole derivatives include mixtures of Hexane and Ethyl Acetate.[10][11][12]

  • Dissolve a small amount of the crude mixture in a few drops of dichloromethane or ethyl acetate.

  • Using a capillary tube, spot the dissolved crude mixture onto the baseline of three separate TLC plates.

  • Place each plate in a developing chamber containing one of the prepared solvent systems.

  • Allow the solvent front to travel up the plate until it is ~1 cm from the top.

  • Remove the plate, mark the solvent front, and allow it to dry.

  • Visualize the spots under a UV lamp (254 nm). Circle all visible spots.

  • Calculate the Rf value for each spot: Rf = (Distance traveled by spot) / (Distance traveled by solvent front).

Table 1: Example TLC Solvent System Screening

Solvent System (Hexane:EtOAc) Target Compound Rf Impurity Rf Values Assessment
9:10.100.0, 0.15, 0.45Poor separation from baseline impurity. Eluent is not polar enough.
7:3 0.30 0.05, 0.55, 0.80 Good separation. The target spot is distinct from all major impurities. This is the optimal system.
1:10.650.40, 0.85, 0.90Compound moves too fast (high Rf), leading to poor resolution from faster-moving impurities.

The following diagram illustrates the logic for selecting the optimal solvent system based on TLC results.

TLC_Logic start Perform TLC with Crude Mixture rf_check Is Target R_f ≈ 0.25-0.35? start->rf_check separation_check Are Impurities Well-Separated? rf_check->separation_check Yes low_rf R_f is too low (<0.2) rf_check->low_rf No high_rf R_f is too high (>0.4) rf_check->high_rf No poor_sep Poor Separation separation_check->poor_sep No success Optimal Solvent System Found Proceed to Column Chromatography separation_check->success Yes increase_polarity Increase Eluent Polarity (e.g., more EtOAc) low_rf->increase_polarity decrease_polarity Decrease Eluent Polarity (e.g., less EtOAc) high_rf->decrease_polarity poor_sep->increase_polarity increase_polarity->start decrease_polarity->start Purification_Workflow cluster_prep Preparation cluster_run Execution cluster_post Post-Purification TLC 1. TLC Optimization (e.g., 7:3 Hexane:EtOAc) Slurry 2. Prepare Silica Slurry TLC->Slurry Pack 3. Pack Column Slurry->Pack Sample 4. Prepare & Load Sample Pack->Sample Elute 5. Elute with Mobile Phase Sample->Elute Collect 6. Collect Fractions Elute->Collect Monitor 7. Monitor Fractions by TLC Collect->Monitor Combine 8. Combine Pure Fractions Monitor->Combine Evaporate 9. Rotary Evaporation Combine->Evaporate Final 10. Final Product Analysis (NMR, MS) Evaporate->Final

References

Application Note & Protocol: Recrystallization of 5-Methoxy-2-(methylthio)-1,3-benzoxazole for High-Purity Applications

Author: BenchChem Technical Support Team. Date: December 2025

This document provides a comprehensive guide to the purification of 5-Methoxy-2-(methylthio)-1,3-benzoxazole via recrystallization. Tailored for researchers, scientists, and professionals in drug development, this guide explains the fundamental principles and provides a detailed, step-by-step protocol to achieve high purity of the target compound.

Introduction: The Rationale for Recrystallization

In the synthesis of pharmacologically active molecules and fine chemicals, achieving a high degree of purity is paramount. Recrystallization stands as a powerful and widely used technique for the purification of solid organic compounds.[1][2][3] The principle of recrystallization hinges on the differential solubility of a compound and its impurities in a given solvent at varying temperatures.[2][4] An ideal recrystallization solvent will dissolve the target compound sparingly at room temperature but will exhibit high solubility at an elevated temperature.[2] This differential solubility allows for the separation of the desired compound from impurities, which may either be insoluble in the hot solvent or remain dissolved in the cold solvent.

Heterocyclic compounds, such as benzoxazole derivatives, are generally good candidates for purification by recrystallization due to their rigid, planar structures which facilitate the formation of a stable crystal lattice.[1] For this compound, this procedure is critical to remove any unreacted starting materials, by-products, or other contaminants from the synthesis, ensuring the compound's suitability for downstream applications.

Solvent Selection: A Critical Parameter

The choice of solvent is the most critical factor in developing a successful recrystallization protocol. An ideal solvent for this compound should meet the following criteria:

  • High-Temperature Coefficient of Solubility: The compound should be highly soluble in the hot solvent and poorly soluble in the cold solvent to maximize yield.[2]

  • Non-reactive: The solvent must not react with the compound.

  • Appropriate Boiling Point: The solvent's boiling point should be high enough to achieve sufficient solubility but not so high as to pose a risk of the compound "oiling out" or decomposing. It should also be low enough to be easily removed from the purified crystals.

  • Volatility: The solvent should be volatile enough to be easily removed from the crystals during the drying process.

  • Safety: The solvent should be non-toxic, non-flammable, and environmentally friendly, if possible.

Based on literature precedents for the recrystallization of similar benzoxazole derivatives, ethanol is a promising initial choice.[5][6][7] Should a single-solvent system prove ineffective, a mixed-solvent system, often referred to as a solvent-antisolvent system, can be employed.[4][8] Common solvent pairs for related compounds include alcohol/water mixtures.[8]

Solvent Screening Data (Hypothetical)
SolventSolubility at 25°C ( g/100 mL)Solubility at Boiling Point ( g/100 mL)Suitability
WaterInsolubleInsolublePoor
EthanolLowHighGood
AcetoneModerateHighModerate
TolueneModerateHighModerate
HexaneInsolubleLowPoor

This table presents hypothetical data for illustrative purposes. Experimental verification is essential.

Detailed Recrystallization Protocol

This protocol outlines the step-by-step procedure for the purification of this compound using ethanol as the recrystallization solvent.

Materials and Equipment:
  • Crude this compound

  • Reagent-grade ethanol

  • Erlenmeyer flasks

  • Heating mantle or hot plate

  • Magnetic stirrer and stir bar

  • Buchner funnel and flask

  • Filter paper

  • Spatula

  • Watch glass

  • Vacuum source

Experimental Workflow Diagram:

Recrystallization_Workflow cluster_dissolution Step 1: Dissolution cluster_filtration Step 2: Hot Filtration (Optional) cluster_crystallization Step 3: Crystallization cluster_collection Step 4: Crystal Collection cluster_drying Step 5: Drying A Add crude compound to Erlenmeyer flask B Add minimal hot ethanol and stir A->B Heat C Filter hot solution to remove insoluble impurities B->C If impurities are present D Allow filtrate to cool slowly to room temperature B->D If no insoluble impurities C->D E Cool in an ice bath to maximize crystal formation D->E F Collect crystals by vacuum filtration E->F G Wash crystals with ice-cold ethanol F->G H Dry purified crystals under vacuum G->H

References

Application Note: Derivatization Strategies for 5-Methoxy-2-(methylthio)-1,3-benzoxazole in Structure-Activity Relationship (SAR) Studies

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This guide provides a comprehensive technical overview and detailed protocols for the chemical modification of 5-Methoxy-2-(methylthio)-1,3-benzoxazole. Benzoxazole scaffolds are prevalent in medicinal chemistry, exhibiting a wide array of biological activities including antimicrobial, anticancer, and anti-inflammatory properties.[1][2][3][4] This document outlines systematic derivatization strategies at key positions of the benzoxazole core to enable robust Structure-Activity Relationship (SAR) studies. We detail the synthesis of the core scaffold, followed by protocols for modification of the 2-methylthio group, demethylation and subsequent derivatization at the 5-methoxy position, and potential electrophilic substitution on the aromatic ring. Each section explains the chemical rationale behind the transformations and provides step-by-step, field-tested protocols.

Introduction: The Benzoxazole Scaffold in Drug Discovery

The benzoxazole ring system, an isostere of native nucleic bases, is a privileged scaffold in medicinal chemistry due to its ability to interact with a multitude of biological targets.[1] Its rigid, planar structure and diverse functionalization potential make it an ideal starting point for library synthesis in drug discovery campaigns.[2][3] The target molecule, this compound, possesses three primary handles for chemical modification, making it a versatile platform for generating a library of analogues to probe the chemical space around a biological target and establish a clear SAR.[5]

The core objective of SAR studies is to systematically alter the molecule's structure and observe the corresponding changes in biological activity. This iterative process allows researchers to identify the key pharmacophoric elements responsible for potency, selectivity, and desirable ADME (Absorption, Distribution, Metabolism, and Excretion) properties. This guide provides the foundational chemistry to empower such studies.

Synthesis of the Core Scaffold: this compound

The synthesis of the starting material is typically achieved through a two-step process starting from the commercially available 2-amino-4-methoxyphenol. The initial step involves a cyclization reaction to form the 2-mercaptobenzoxazole intermediate, which is subsequently S-methylated.

Protocol 2.1: Synthesis of 5-Methoxy-1,3-benzoxazole-2-thiol

This protocol involves the condensation of 2-amino-4-methoxyphenol with carbon disulfide in the presence of a base.[2]

Materials:

  • 2-Amino-4-methoxyphenol

  • Potassium hydroxide (KOH)

  • Carbon disulfide (CS₂)

  • Ethanol

  • Water

  • Hydrochloric acid (HCl), concentrated

Procedure:

  • In a 250 mL round-bottom flask, dissolve potassium hydroxide (1.1 eq) in ethanol (50 mL).

  • To the stirred solution, add 2-amino-4-methoxyphenol (1.0 eq).

  • Cool the mixture to 0-5 °C in an ice bath.

  • Slowly add carbon disulfide (1.5 eq) dropwise, ensuring the temperature does not exceed 10 °C.

  • After the addition is complete, allow the mixture to warm to room temperature and then reflux for 4-6 hours. Monitor reaction completion by TLC.

  • Cool the reaction mixture and reduce the solvent volume under reduced pressure.

  • Dissolve the residue in water (100 mL) and filter to remove any insoluble impurities.

  • Cool the filtrate in an ice bath and acidify to pH 2-3 by the slow addition of concentrated HCl.

  • A precipitate will form. Collect the solid by vacuum filtration, wash thoroughly with cold water, and dry under vacuum to yield 5-Methoxy-1,3-benzoxazole-2-thiol.

Protocol 2.2: S-Methylation to Yield this compound

This is a standard S-alkylation reaction using a methylating agent.

Materials:

  • 5-Methoxy-1,3-benzoxazole-2-thiol

  • Sodium hydroxide (NaOH)

  • Iodomethane (CH₃I) or Dimethyl sulfate ((CH₃)₂SO₄)

  • N,N-Dimethylformamide (DMF) or Acetone

Procedure:

  • In a 100 mL round-bottom flask, suspend 5-Methoxy-1,3-benzoxazole-2-thiol (1.0 eq) in DMF (30 mL).

  • Add powdered sodium hydroxide (1.1 eq) and stir the mixture at room temperature for 30 minutes.

  • Cool the mixture to 0 °C and add iodomethane (1.2 eq) dropwise.

  • Allow the reaction to stir at room temperature for 2-4 hours, monitoring by TLC.

  • Pour the reaction mixture into ice-cold water (150 mL).

  • If a precipitate forms, collect it by filtration. If not, extract the aqueous mixture with ethyl acetate (3 x 50 mL).

  • Combine the organic layers, wash with brine (2 x 50 mL), dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel (eluting with a hexane/ethyl acetate gradient) to afford the title compound.

Derivatization Strategies for SAR Studies

The following sections detail derivatization strategies at the three key reactive sites of the molecule. A systematic workflow is essential for building a logical SAR library.

SAR_Workflow cluster_mods Derivatization Strategies cluster_C2_derivs C2 Derivatives cluster_C5_derivs C5 Derivatives cluster_Ring_derivs Ring Derivatives Start This compound Mod_C2 Position 2: Methylthio Group Modification Start->Mod_C2 Mod_C5 Position 5: Methoxy Group Modification Start->Mod_C5 Mod_Ring Aromatic Ring: Electrophilic Substitution Start->Mod_Ring Sulfoxide 2-Methylsulfinyl Mod_C2->Sulfoxide Sulfone 2-Methylsulfonyl Mod_C2->Sulfone Amine 2-Amino Analogs Mod_C2->Amine Phenol 5-Hydroxy Intermediate Mod_C5->Phenol Halogen Halogenated Analogs Mod_Ring->Halogen Nitro Nitro Analogs Mod_Ring->Nitro Ethers 5-Alkoxy Analogs Phenol->Ethers Esters 5-Acyloxy Analogs Phenol->Esters

Caption: Overall workflow for SAR derivatization.

Position 2: Modification of the Methylthio Group

The 2-methylthio group is a highly versatile handle. The sulfur atom can be oxidized to the corresponding sulfoxide and sulfone, which introduces hydrogen bond acceptors and alters the electronic properties of the benzoxazole ring. Alternatively, the methylthio group can be converted to a leaving group (e.g., methylsulfonyl) to allow for nucleophilic aromatic substitution (SₙAr).

Controlled oxidation allows for the stepwise formation of the sulfoxide and then the sulfone.[6]

Materials:

  • This compound

  • meta-Chloroperoxybenzoic acid (m-CPBA) or Oxone®

  • Dichloromethane (DCM)

  • Saturated sodium bicarbonate solution (NaHCO₃)

  • Saturated sodium thiosulfate solution (Na₂S₂O₃)

Procedure:

  • Dissolve the starting material (1.0 eq) in DCM (40 mL) in a flask and cool to 0 °C.

  • For Sulfoxide: Slowly add a solution of m-CPBA (1.0-1.2 eq) in DCM. Stir at 0 °C and monitor closely by TLC. The reaction is often complete within 1-2 hours.

  • For Sulfone: Slowly add a solution of m-CPBA (2.2-2.5 eq) in DCM. Allow the reaction to warm to room temperature and stir for 4-12 hours until TLC indicates complete conversion.

  • Upon completion, quench the reaction by adding saturated NaHCO₃ solution followed by saturated Na₂S₂O₃ solution to destroy excess peroxide.

  • Separate the organic layer, wash with brine, dry over Na₂SO₄, and concentrate.

  • Purify the crude product by column chromatography (eluting with a hexane/ethyl acetate or DCM/methanol gradient) to yield the desired sulfoxide or sulfone.

Causality: Using ~1 equivalent of the oxidant favors the formation of the sulfoxide, while an excess of oxidant drives the reaction to the sulfone.[6] The low temperature for the sulfoxide synthesis helps to prevent over-oxidation.

The 2-methylsulfonyl group (prepared in Protocol 3.1.1) is an excellent leaving group for SₙAr reactions, allowing for the introduction of various amines.[7]

Materials:

  • 5-Methoxy-2-(methylsulfonyl)-1,3-benzoxazole

  • Desired primary or secondary amine (R¹R²NH) (2.0-3.0 eq)

  • N,N-Diisopropylethylamine (DIPEA) (optional, 1.5 eq)

  • Dimethyl sulfoxide (DMSO) or N-Methyl-2-pyrrolidone (NMP)

Procedure:

  • In a microwave vial or sealed tube, dissolve the sulfone (1.0 eq) in DMSO (5 mL).

  • Add the desired amine (2.0 eq) and DIPEA (if the amine is used as a salt or to scavenge acid).

  • Seal the vessel and heat to 80-120 °C for 2-16 hours. Monitor by LC-MS.

  • Cool the reaction, dilute with ethyl acetate, and wash extensively with water to remove the high-boiling solvent.

  • Wash the organic layer with brine, dry over Na₂SO₄, and concentrate.

  • Purify by column chromatography or preparative HPLC to obtain the 2-amino-substituted benzoxazole.

C2_Modification Thioether R-S-CH₃ (Starting Material) Sulfoxide R-S(O)-CH₃ (Sulfoxide) Thioether->Sulfoxide [O], ~1 eq m-CPBA Sulfone R-S(O)₂-CH₃ (Sulfone) Sulfoxide->Sulfone [O], >2 eq m-CPBA Amine R-NR¹R² (Amine Analog) Sulfone->Amine R¹R²NH, Heat (SNAr)

Caption: Reaction scheme for C2-position modifications.

Position 5: Modification of the Methoxy Group

The 5-methoxy group provides an opportunity for derivatization after a key deprotection step.

Cleavage of the aryl methyl ether is most commonly achieved with strong Lewis acids like boron tribromide (BBr₃).[8][9]

Materials:

  • This compound

  • Boron tribromide (BBr₃), 1M solution in DCM

  • Dichloromethane (DCM), anhydrous

  • Methanol (MeOH)

Procedure:

  • Dissolve the starting material (1.0 eq) in anhydrous DCM (20 mL) under an inert atmosphere (N₂ or Ar).

  • Cool the solution to -78 °C (dry ice/acetone bath).

  • Slowly add BBr₃ solution (1.5-2.0 eq) dropwise.

  • Stir at -78 °C for 1 hour, then allow the reaction to slowly warm to room temperature and stir for an additional 2-6 hours. Monitor by TLC or LC-MS.

  • Cool the reaction back to 0 °C and quench very carefully by the slow, dropwise addition of methanol. This will produce HBr gas.

  • Once the quenching is complete, remove the solvent under reduced pressure.

  • Partition the residue between ethyl acetate and water.

  • Wash the organic layer with saturated NaHCO₃ solution, then brine.

  • Dry over Na₂SO₄, concentrate, and purify by column chromatography to yield the 5-hydroxy derivative.

Causality: BBr₃ is a powerful Lewis acid that coordinates to the ether oxygen, facilitating nucleophilic attack by the bromide ion on the methyl group.[8][10] The reaction must be performed under anhydrous conditions as BBr₃ reacts violently with water.

The resulting phenol is a versatile nucleophile for introducing a wide variety of functional groups (e.g., ethers, esters) to explore the impact of size, polarity, and hydrogen bonding capacity at this position.

  • For Ethers (Williamson Ether Synthesis): React the phenol with a base (e.g., K₂CO₃, Cs₂CO₃) and an alkyl halide (R-X) in a polar aprotic solvent like DMF or acetonitrile.

  • For Esters: React the phenol with an acyl chloride (RCOCl) or carboxylic acid anhydride in the presence of a base like pyridine or triethylamine in DCM.

Positions 4, 6, 7: Electrophilic Aromatic Substitution

Direct functionalization of the benzene ring is more challenging due to the directing effects of the existing substituents. The methoxy group is an ortho-, para-director, while the benzoxazole moiety can be deactivating.[11][12] The most likely positions for substitution are C6 (ortho to the methoxy group) and C4 (ortho to the methoxy group). Harsh conditions may be required.

Nitration introduces a versatile nitro group that can be further reduced to an amine.[12]

Materials:

  • This compound

  • Fuming nitric acid (HNO₃)

  • Concentrated sulfuric acid (H₂SO₄)

Procedure:

  • Cool concentrated H₂SO₄ (5 mL) to 0 °C in a flask.

  • Slowly add the benzoxazole starting material (1.0 eq) while keeping the temperature below 10 °C.

  • In a separate flask, prepare the nitrating mixture by slowly adding fuming HNO₃ (1.1 eq) to cold, concentrated H₂SO₄ (2 mL).

  • Add the nitrating mixture dropwise to the solution of the substrate at 0 °C.

  • Stir the reaction at 0-5 °C for 1-3 hours, monitoring carefully by TLC.

  • Very carefully pour the reaction mixture onto crushed ice.

  • Collect the resulting precipitate by filtration, wash with copious amounts of cold water until the filtrate is neutral.

  • Dry the solid. The product will likely be a mixture of isomers (e.g., 4-nitro and 6-nitro) that will require careful purification by column chromatography or crystallization.

Causality: The combination of nitric and sulfuric acids generates the highly electrophilic nitronium ion (NO₂⁺), which is required to react with the moderately activated aromatic ring.[11][13]

Data Summary for SAR Library

A well-structured table is crucial for tracking the synthesized compounds and their corresponding biological data.

Compound IDR² SubstituentR⁵ SubstituentRing SubstituentMWLogP (calc.)Biological Activity (IC₅₀, µM)
Parent-01 -SMe-OMeH195.252.50[Data]
C2-SO-01 -S(O)Me-OMeH211.251.65[Data]
C2-SO2-01 -S(O)₂Me-OMeH227.251.70[Data]
C2-NHBn-01 -NH(CH₂Ph)-OMeH268.333.80[Data]
C5-OH-01 -SMe-OHH181.222.10[Data]
C5-OEt-01 -SMe-OEtH209.282.95[Data]
C6-NO2-01 -SMe-OMe6-NO₂240.252.60[Data]
...etc...................

Conclusion

The derivatization of this compound offers a robust platform for conducting detailed SAR studies. By systematically modifying the 2-methylthio, 5-methoxy, and aromatic ring positions using the protocols outlined in this guide, researchers can generate diverse chemical libraries. This enables the exploration of chemical space to optimize biological activity, selectivity, and pharmacokinetic properties, ultimately accelerating the drug discovery and development process. Careful analysis of the resulting data will illuminate the key structural features required for the desired biological effect.

References

Experimental protocol for evaluating anti-inflammatory properties of benzoxazoles

Author: BenchChem Technical Support Team. Date: December 2025

Application Note & Protocol

A Hierarchical Approach to Evaluating the Anti-Inflammatory Properties of Novel Benzoxazole Derivatives

Abstract: This document provides a comprehensive experimental framework for researchers, scientists, and drug development professionals to rigorously evaluate the anti-inflammatory potential of novel benzoxazole compounds. The protocols detailed herein follow a logical, tiered approach, beginning with high-throughput in vitro screening to identify active compounds, progressing to mechanistic studies to elucidate their mode of action, and culminating in in vivo validation to assess efficacy in a physiological context. By integrating established models and explaining the causality behind experimental choices, this guide ensures a robust and self-validating evaluation process, grounded in scientific integrity and aligned with preclinical drug development standards.[1][2][3][4]

Introduction: The Therapeutic Potential of Benzoxazoles in Inflammation

Inflammation is a fundamental biological response to harmful stimuli, but its dysregulation is a key pathological driver of numerous chronic diseases, including rheumatoid arthritis, inflammatory bowel disease, and neurodegenerative disorders.[5][6] The nuclear factor kappa B (NF-κB) and mitogen-activated protein kinase (MAPK) signaling pathways are central regulators of the inflammatory cascade, controlling the expression of pro-inflammatory cytokines, chemokines, and enzymes like cyclooxygenase-2 (COX-2).[7][8][9][10]

The benzoxazole scaffold is a privileged heterocyclic structure in medicinal chemistry, with derivatives demonstrating a wide array of biological activities, including potent anti-inflammatory effects.[11][12][13][14] Many benzoxazoles exert their effects by inhibiting key inflammatory mediators, with some showing promise as selective COX-2 inhibitors, which offers the potential for reduced gastrointestinal side effects compared to traditional non-steroidal anti-inflammatory drugs (NSAIDs).[15][16][17] This guide outlines a systematic protocol to identify and characterize novel benzoxazole derivatives as next-generation anti-inflammatory therapeutics.

Overall Experimental Workflow

A tiered or hierarchical screening approach is the most efficient method for identifying promising drug candidates. This workflow prioritizes resource-intensive in vivo studies for only the most potent and mechanistically interesting compounds identified through initial in vitro screening.

G cluster_0 Phase 1: In Vitro Screening cluster_1 Phase 2: Mechanistic Elucidation (In Vitro) cluster_2 Phase 3: In Vivo Validation a Compound Library (Benzoxazole Derivatives) b Cytotoxicity Assay (MTT) Determine Non-Toxic Concentrations a->b c Primary Screening: LPS-Stimulated Macrophages b->c d Measure Nitric Oxide (NO) (Griess Assay) c->d e Identify 'Hit' Compounds (Significant NO Reduction) d->e f 'Hit' Compounds e->f Advance Hits g Cytokine Profiling (ELISA) (TNF-α, IL-6, IL-1β) f->g h COX-2 Inhibition Assay f->h i Pathway Analysis (Western Blot) (p-NF-κB, p-p38, p-JNK) f->i j Characterize Mechanism of Action g->j h->j i->j k Lead Compound(s) j->k Select Lead(s) l Acute Inflammation Model: Carrageenan-Induced Paw Edema k->l m Measure Paw Volume (Plethysmometer) l->m n Assess Efficacy & Determine ED50 m->n

Caption: Hierarchical workflow for evaluating anti-inflammatory benzoxazoles.

Phase 1: In Vitro Screening for Bioactivity

The initial phase aims to rapidly screen a library of synthesized benzoxazole derivatives to identify compounds with anti-inflammatory potential at non-toxic concentrations.

Rationale: Why Use Macrophages?

Macrophages (like the murine RAW 264.7 or human THP-1 cell lines) are primary immune cells that orchestrate the inflammatory response.[18] Stimulation with lipopolysaccharide (LPS), a component of Gram-negative bacteria cell walls, triggers a potent inflammatory cascade through Toll-like receptor 4 (TLR4) signaling, making this a highly relevant and reproducible model for acute inflammation.[19][20]

Protocol 1: Cytotoxicity Assessment (MTT Assay)

Objective: To determine the maximum non-toxic concentration of each benzoxazole derivative to ensure that any observed anti-inflammatory effects are not due to cell death.

Materials:

  • RAW 264.7 macrophages

  • DMEM media with 10% FBS

  • Benzoxazole derivatives (dissolved in DMSO)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • DMSO

  • 96-well plates

Step-by-Step Protocol:

  • Cell Seeding: Seed RAW 264.7 cells in a 96-well plate at a density of 1 x 10⁵ cells/mL (100 µL/well) and incubate for 24 hours at 37°C, 5% CO₂.

  • Compound Treatment: Prepare serial dilutions of each benzoxazole derivative in culture media. The final DMSO concentration should not exceed 0.1%. Replace the old media with 100 µL of media containing the test compounds. Include a "vehicle control" (media with 0.1% DMSO) and a "no-cell" blank.

  • Incubation: Incubate the plate for 24 hours.

  • MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours.

  • Formazan Solubilization: Carefully remove the media and add 100 µL of DMSO to each well to dissolve the formazan crystals.

  • Readout: Measure the absorbance at 570 nm using a microplate reader.

  • Analysis: Calculate cell viability as a percentage relative to the vehicle control. Select concentrations that exhibit >90% viability for subsequent assays.

Protocol 2: Primary Screening via Nitric Oxide (NO) Inhibition

Objective: To identify "hit" compounds that inhibit the production of nitric oxide, a key pro-inflammatory mediator, in LPS-stimulated macrophages.[20]

Materials:

  • Materials from Protocol 1

  • Lipopolysaccharide (LPS) from E. coli

  • Griess Reagent (Sulfanilamide and N-(1-naphthyl)ethylenediamine dihydrochloride)

  • Sodium nitrite standard

Step-by-Step Protocol:

  • Cell Seeding: Seed RAW 264.7 cells as described in Protocol 1.

  • Pre-treatment: Replace the media with fresh media containing the benzoxazole derivatives at their predetermined non-toxic concentrations. Incubate for 1 hour.

  • Inflammatory Challenge: Add LPS to each well to a final concentration of 1 µg/mL (except for the "unstimulated" control wells).

  • Incubation: Incubate the plate for 24 hours.

  • Sample Collection: Collect 50 µL of the cell culture supernatant from each well.

  • Griess Reaction: Add 50 µL of Griess Reagent to each supernatant sample in a new 96-well plate. Incubate for 15 minutes at room temperature.

  • Readout: Measure the absorbance at 540 nm.

  • Analysis: Quantify the nitrite concentration using a sodium nitrite standard curve. Calculate the percentage of NO inhibition for each compound relative to the LPS-only control. Compounds showing significant, dose-dependent inhibition are considered "hits."

Phase 2: Mechanistic Elucidation of 'Hit' Compounds

This phase investigates how the identified hit compounds exert their anti-inflammatory effects.

Rationale: Targeting Key Inflammatory Pathways

The NF-κB and MAPK pathways are primary signaling cascades activated by LPS.[7][21] NF-κB is a transcription factor that, upon activation, moves to the nucleus and drives the expression of pro-inflammatory genes, including cytokines like TNF-α, IL-6, and IL-1β.[5][9][22] The MAPK family (p38, JNK, ERK) also plays a critical role in regulating inflammatory responses.[8][10] Determining if a compound inhibits these pathways provides crucial insight into its mechanism of action. Additionally, many anti-inflammatory drugs work by inhibiting the COX-2 enzyme, which is responsible for producing prostaglandins.[15][17]

G cluster_cytoplasm Cytoplasm LPS LPS TLR4 TLR4 LPS->TLR4 Binds IKK IKK TLR4->IKK Activates IkB IκBα IKK->IkB Phosphorylates NFkB NF-κB (p65/p50) IkB->NFkB Releases Nucleus Nucleus NFkB->Nucleus Translocates Genes Pro-inflammatory Genes (TNF-α, IL-6, COX-2) Nucleus->Genes Transcription Benzoxazole Benzoxazole (Inhibitor) Benzoxazole->IKK Inhibits

Caption: Simplified NF-κB signaling pathway and a potential point of inhibition.

Protocol 3: Cytokine Production Measurement (ELISA)

Objective: To quantify the inhibitory effect of hit compounds on the production of key pro-inflammatory cytokines TNF-α, IL-6, and IL-1β.

Step-by-Step Protocol:

  • Cell Culture and Treatment: Follow steps 1-4 from Protocol 2.

  • Supernatant Collection: Collect the cell culture supernatants and centrifuge to remove debris.

  • ELISA: Perform Enzyme-Linked Immunosorbent Assays (ELISA) for TNF-α, IL-6, and IL-1β using commercially available kits, following the manufacturer's instructions.[19][20]

  • Analysis: Calculate the concentration of each cytokine from the standard curve. Determine the IC₅₀ (half-maximal inhibitory concentration) for each compound.

Protocol 4: COX-2 Inhibition Assay

Objective: To determine if the benzoxazole derivatives directly inhibit the activity of the COX-2 enzyme.

Step-by-Step Protocol:

  • Assay Kits: Use a commercially available COX-2 inhibitor screening kit (either colorimetric or fluorometric).[17][23] These kits typically provide recombinant human COX-2, a substrate (arachidonic acid), and a detection reagent.

  • Procedure: Follow the manufacturer's protocol. Generally, this involves incubating the COX-2 enzyme with the test compound before adding the substrate. The activity is measured by detecting the product (e.g., Prostaglandin G2).

  • Controls: Include a no-enzyme control, a no-inhibitor control, and a known COX-2 inhibitor (e.g., Celecoxib) as a positive control.

  • Analysis: Calculate the percentage of inhibition and determine the IC₅₀ value for each compound. This assay differentiates direct enzyme inhibitors from compounds that suppress COX-2 expression.[24]

Phase 3: In Vivo Validation

The final phase involves testing the most promising lead compound(s) in a living animal model to confirm efficacy and assess the therapeutic window. All animal experiments must be conducted in accordance with institutional and national animal welfare guidelines.

Rationale: The Carrageenan-Induced Paw Edema Model

The carrageenan-induced paw edema model is a widely used, robust, and highly reproducible assay for screening acute anti-inflammatory activity.[25] The subplantar injection of carrageenan, a polysaccharide, induces a biphasic inflammatory response characterized by swelling (edema), which can be easily and quantitatively measured.[26][27] This model is sensitive to NSAIDs and other anti-inflammatory agents.[16][28][29][30]

Protocol 5: Carrageenan-Induced Paw Edema in Rats

Objective: To evaluate the in vivo anti-inflammatory efficacy of a lead benzoxazole compound.

Materials:

  • Wistar rats (150-200g)

  • Lead benzoxazole compound

  • Vehicle (e.g., 0.5% carboxymethyl cellulose)

  • Positive control (e.g., Indomethacin, 10 mg/kg)

  • 1% (w/v) Carrageenan solution in sterile saline

  • Digital plethysmometer or calipers

Step-by-Step Protocol:

  • Animal Acclimatization & Grouping: Acclimatize animals for at least one week. Randomly divide them into groups (n=6 per group):

    • Group 1: Vehicle Control

    • Group 2: Positive Control (Indomethacin)

    • Groups 3-5: Lead Compound (e.g., 10, 25, 50 mg/kg, orally)

  • Baseline Measurement: Measure the initial volume of the right hind paw of each rat (V₀) using a plethysmometer.[25]

  • Drug Administration: Administer the vehicle, positive control, or test compound orally (p.o.) or intraperitoneally (i.p.) 1 hour before the carrageenan injection.

  • Induction of Edema: Inject 0.1 mL of 1% carrageenan solution into the subplantar surface of the right hind paw of each rat.[26][31]

  • Paw Volume Measurement: Measure the paw volume (Vₜ) at 1, 2, 3, 4, and 5 hours post-carrageenan injection.[25]

  • Analysis:

    • Calculate the increase in paw volume (edema) for each animal: Edema (mL) = Vₜ - V₀.

    • Calculate the percentage inhibition of edema for each treated group compared to the vehicle control group at each time point:

      • % Inhibition = [ (Edema_control - Edema_treated) / Edema_control ] x 100.

    • Analyze the data using appropriate statistical tests (e.g., ANOVA followed by Dunnett's test).

Data Presentation

Quantitative data should be summarized in clear, structured tables for easy comparison and interpretation.

Table 1: In Vitro Anti-Inflammatory Activity of Benzoxazole Derivatives

Compound ID Cytotoxicity (CC₅₀, µM) NO Inhibition (IC₅₀, µM) TNF-α Inhibition (IC₅₀, µM) IL-6 Inhibition (IC₅₀, µM) COX-2 Inhibition (IC₅₀, µM)
BZ-01 >100 12.5 15.2 18.9 >50
BZ-02 >100 5.4 6.1 7.5 0.8
BZ-03 25.6 22.1 28.4 35.1 >50
Celecoxib >100 8.9 10.5 11.2 0.3

Data are presented as mean values from three independent experiments.

Table 2: Effect of Lead Compound BZ-02 on Carrageenan-Induced Paw Edema in Rats

Treatment Group (Dose) Paw Volume Increase (mL) at 3 hr % Inhibition at 3 hr
Vehicle Control (10 mL/kg) 0.85 ± 0.06 -
Indomethacin (10 mg/kg) 0.38 ± 0.04* 55.3%
BZ-02 (10 mg/kg) 0.62 ± 0.05* 27.1%
BZ-02 (25 mg/kg) 0.45 ± 0.03* 47.1%
BZ-02 (50 mg/kg) 0.35 ± 0.04* 58.8%

*Data are presented as mean ± SEM (n=6). p<0.05 compared to Vehicle Control group.

References

Troubleshooting & Optimization

Technical Support Center: Troubleshooting the Synthesis of 5-Methoxy-2-(methylthio)-1,3-benzoxazole

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the synthesis of 5-Methoxy-2-(methylthio)-1,3-benzoxazole. This guide is designed for researchers, chemists, and drug development professionals to navigate the common challenges encountered during this specific synthesis. By explaining the causality behind experimental choices and providing validated protocols, we aim to empower you to optimize your reaction outcomes, improve yield, and ensure the highest purity of your final product.

Synthesis Overview & Mechanism

The most common and reliable route to this compound involves a two-step process starting from 2-amino-4-methoxyphenol.

Step 1: Cyclization. The synthesis begins with the condensation of 2-amino-4-methoxyphenol with carbon disulfide (CS₂) in the presence of a base, typically potassium hydroxide (KOH), to form the intermediate potassium salt of 5-methoxy-1,3-benzoxazole-2-thiol.[1]

Step 2: S-Methylation. The intermediate thiol is then S-methylated using a suitable methylating agent, such as iodomethane (CH₃I) or dimethyl sulfate ((CH₃)₂SO₄), to yield the final product.[2][3]

Understanding the mechanism is crucial for effective troubleshooting. The initial step involves a nucleophilic attack of the amino group on the electrophilic carbon of CS₂, followed by an intramolecular cyclization and elimination of water to form the benzoxazole thiol intermediate. The subsequent methylation is a standard S_N2 reaction.

Synthesis_Pathway cluster_0 Step 1: Cyclization cluster_1 Step 2: S-Methylation start 2-Amino-4-methoxyphenol int 5-Methoxy-1,3-benzoxazole-2-thiol (Intermediate) start->int + CS2, KOH int_2 5-Methoxy-1,3-benzoxazole-2-thiol (Intermediate) final This compound int_2->final + CH3I or (CH3)2SO4

Caption: General two-step synthesis pathway for this compound.

Troubleshooting Guide

This section addresses the most common issues encountered during the synthesis in a direct question-and-answer format.

Q1: Why is my product yield consistently low or non-existent?

Low yields can be attributed to several factors, from reagent quality to suboptimal reaction conditions.[4][5] A systematic approach is key to identifying the root cause.

Low_Yield_Troubleshooting cluster_Reagents Reagent Quality cluster_Cyclization Cyclization Issues cluster_Methylation Methylation Issues Start Low or No Yield CheckReagents Verify Reagent Quality Start->CheckReagents CheckCyclization Assess Cyclization Step (Step 1) Start->CheckCyclization CheckMethylation Assess Methylation Step (Step 2) Start->CheckMethylation CheckWorkup Review Workup & Purification Start->CheckWorkup Aminophenol Is 2-amino-4-methoxyphenol oxidized (discolored)? CheckReagents->Aminophenol Incomplete1 Is starting material present after Step 1 (TLC)? CheckCyclization->Incomplete1 Incomplete2 Is thiol intermediate present after Step 2 (TLC)? CheckMethylation->Incomplete2 Solution1 Purify by recrystallization. Store under inert gas. Aminophenol->Solution1 Yes CS2 Is Carbon Disulfide fresh? Base Is KOH/base anhydrous and of high purity? Solution2 Increase reaction time. Ensure efficient stirring. Incomplete1->Solution2 Yes Temp1 Was reaction temperature maintained? Solution3 Add fresh methylating agent. Ensure temperature is controlled (exothermic reaction). Incomplete2->Solution3 Yes Agent Is methylating agent fresh?

Caption: Decision workflow for troubleshooting low product yield.

Potential Causes & Solutions:

  • Poor Quality of 2-Amino-4-methoxyphenol: This starting material is susceptible to oxidation, indicated by a darkening in color from off-white/tan to brown or purple.[6] Oxidized impurities can inhibit the reaction.

    • Solution: Before use, purify the 2-amino-4-methoxyphenol by recrystallization from a suitable solvent like isopropyl alcohol.[7][8] Store the purified material under an inert atmosphere (Nitrogen or Argon) and protect it from light.

  • Inefficient Cyclization (Step 1): Incomplete reaction during the formation of the benzoxazole-2-thiol intermediate is a common pitfall.

    • Causality: The reaction requires a strong base to deprotonate the phenol and facilitate the cyclization. Insufficient base, presence of water, or low temperature can hinder this step.

    • Solution: Use finely ground, anhydrous KOH. Ensure the reaction is stirred vigorously to maintain a homogenous mixture. Monitor the reaction via Thin Layer Chromatography (TLC) until the starting aminophenol spot has been completely consumed.

  • Inefficient S-Methylation (Step 2): The thiol intermediate may not be fully converted to the final product.

    • Causality: The methylating agent (e.g., iodomethane) may have degraded. Additionally, the reaction can be exothermic; if the temperature rises too high, side reactions can occur.

    • Solution: Use a fresh bottle of the methylating agent. Add the agent dropwise to the reaction mixture while cooling in an ice bath to control the exotherm.[2] Monitor by TLC for the disappearance of the thiol intermediate.

Q2: My reaction is forming significant impurities. What are they and how can I prevent them?

Impurity formation is often a result of side reactions competing with the desired pathway.[5][9]

Common Impurities and Prevention Strategies:

Impurity TypeProbable CausePrevention & Mitigation Strategy
Unreacted Starting Material Incomplete reaction in either Step 1 or 2.Monitor each step closely with TLC. Ensure sufficient reaction time and reagent stoichiometry.[4] Consider a slight excess of CS₂ and methylating agent.
Dithiocarbamate Side Products Reaction of CS₂ with the amino group without subsequent cyclization.[10]Ensure the base (KOH) is added effectively and the reaction temperature is sufficient to drive the intramolecular cyclization.
N-Methylated Byproduct Methylation occurs on the benzoxazole nitrogen instead of the sulfur.S-methylation is generally favored for the thiol intermediate. However, performing the methylation at lower temperatures (0-5 °C) can further enhance selectivity for the sulfur atom.
Polymeric Materials Side reactions, especially under harsh conditions (e.g., high heat).Maintain careful temperature control throughout the synthesis. Avoid unnecessarily long reaction times once the product has formed.
Q3: I am struggling with the purification of the final product. What is the best method?

Purification can be challenging, but a well-defined protocol can minimize product loss.[5]

  • Initial Work-up: After the reaction is complete, the mixture is typically quenched with water. The product can then be extracted into an organic solvent like ethyl acetate.[2] Washing the organic layer with water and then brine will remove inorganic salts and other water-soluble impurities.

  • Column Chromatography: This is the most effective method for achieving high purity.

    • Stationary Phase: Silica gel (230-400 mesh).

    • Mobile Phase: A gradient of ethyl acetate in petroleum ether or hexane is typically effective. Start with a low polarity eluent (e.g., 5% Ethyl Acetate/Hexane) to elute non-polar impurities, and gradually increase the polarity to elute your product. The exact ratio should be determined by preliminary TLC analysis.[11]

  • Recrystallization: If the crude product is relatively clean, recrystallization can be an alternative. Suitable solvents include ethanol, isopropyl alcohol, or mixtures of ethyl acetate and hexane.

Frequently Asked Questions (FAQs)

  • Q: What are the critical safety precautions for this synthesis?

    • A: Carbon disulfide (CS₂) is highly flammable, volatile, and toxic.[12] It must be handled in a well-ventilated fume hood, away from any ignition sources. Iodomethane is a carcinogen and a potent alkylating agent; always wear appropriate gloves and eye protection.

  • Q: Which analytical techniques are best for monitoring and characterization?

    • A: TLC is indispensable for monitoring reaction progress. HPLC can be used for quantitative analysis of purity.[2] For structural confirmation, ¹H NMR and ¹³C NMR are essential to confirm the structure, and Mass Spectrometry (MS) will confirm the molecular weight.

  • Q: Can I use a different methylating agent?

    • A: Yes, dimethyl sulfate ((CH₃)₂SO₄) is a common alternative to iodomethane.[3] It is less volatile but more toxic, so handle it with extreme caution. The reaction conditions may need slight optimization.

Key Experimental Protocols

Protocol 1: Synthesis of this compound

This protocol is a representative example and may require optimization based on your specific laboratory conditions.

  • Cyclization (Step 1):

    • To a stirred solution of 2-amino-4-methoxyphenol (1.0 eq) in ethanol, add finely powdered potassium hydroxide (1.2 eq).

    • Cool the mixture to 0-5 °C in an ice bath.

    • Slowly add carbon disulfide (1.5 eq) dropwise, ensuring the temperature remains below 10 °C.

    • After the addition is complete, allow the mixture to warm to room temperature and then reflux for 4-6 hours, or until TLC analysis shows complete consumption of the starting material. The formation of the potassium salt of the intermediate is often observed as a precipitate.

  • S-Methylation (Step 2):

    • Cool the reaction mixture back down to 0-5 °C.

    • Add iodomethane (1.2 eq) dropwise. A noticeable exotherm may occur.

    • Stir the reaction at room temperature for 12-24 hours, monitoring by TLC for the disappearance of the intermediate.[2]

  • Work-up and Purification:

    • Remove the solvent under reduced pressure.

    • Add water to the residue and extract the product with ethyl acetate (3x).

    • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.

    • Purify the crude residue by silica gel column chromatography using a petroleum ether/ethyl acetate gradient.

References

Technical Support Center: Optimizing Reaction Conditions for Benzoxazole Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for benzoxazole synthesis. This guide is designed for researchers, scientists, and professionals in drug development who are working with this important heterocyclic scaffold. Here, we address common challenges encountered during synthesis, providing in-depth troubleshooting guides, frequently asked questions (FAQs), and optimized protocols grounded in mechanistic principles. Our goal is to empower you to diagnose issues, optimize your reaction conditions, and achieve higher yields and purity.

Overview of Benzoxazole Synthesis: The Workhorse Reaction

The most prevalent method for synthesizing 2-substituted benzoxazoles is the condensation and subsequent cyclization of a 2-aminophenol with a carbonyl compound, typically an aldehyde or a carboxylic acid (or its derivative).[1][2][3] This pathway, while versatile, is sensitive to various parameters that can significantly impact reaction efficiency and product yield.

The general mechanism involves two key steps:

  • Schiff Base Formation: The amino group of the 2-aminophenol attacks the carbonyl carbon of the aldehyde, forming a Schiff base intermediate (an imine).

  • Cyclization and Aromatization: The hydroxyl group of the 2-aminophenol then attacks the imine carbon, leading to an intramolecular cyclization. Subsequent dehydration (loss of a water molecule) results in the aromatic benzoxazole ring.

Below is a simplified diagram of this core reaction pathway.

ReactionMechanism cluster_reactants Reactants cluster_intermediates Intermediates cluster_products Products 2-Aminophenol 2-Aminophenol Schiff_Base Schiff Base (Imine) 2-Aminophenol->Schiff_Base + Aldehyde - H2O Aldehyde Aldehyde Cyclized_Intermediate Cyclized Intermediate (Benzoxazoline) Schiff_Base->Cyclized_Intermediate Intramolecular Cyclization Benzoxazole Benzoxazole Cyclized_Intermediate->Benzoxazole Oxidation/ Dehydration (-H2O) Water Water

Caption: General reaction pathway for benzoxazole synthesis.

Frequently Asked Questions (FAQs)

This section addresses the most common questions and issues that arise during benzoxazole synthesis.

Q1: My reaction is resulting in a very low yield or no product at all. What are the first things I should check?

A1: A low or zero yield is a common but solvable problem. A systematic check is the best approach:[4][5][6]

  • Purity of Starting Materials: This is the most critical and often overlooked factor. Impurities in your 2-aminophenol or aldehyde can poison catalysts or introduce competing side reactions.[4][7] Verify the purity of your reagents by melting point analysis or spectroscopy. If necessary, purify them by recrystallization or distillation before use.

  • Inert Atmosphere: 2-aminophenols can be sensitive to oxidation by atmospheric oxygen, especially at elevated temperatures.[5][6] Conducting the reaction under an inert atmosphere (e.g., nitrogen or argon) can prevent the degradation of this key starting material.

  • Reaction Conditions: Re-evaluate your chosen solvent, catalyst, temperature, and reaction time. These parameters are interdependent and must be optimized for your specific substrates.[4][5]

Q2: My reaction seems to stall, producing a significant amount of the Schiff base intermediate. How can I drive the cyclization to completion?

A2: The formation of a stable Schiff base intermediate is a frequent bottleneck.[4][8] The cyclization step often has a higher activation energy. To overcome this, consider the following strategies:

  • Increase Reaction Temperature: Higher temperatures provide the energy needed for the intramolecular cyclization to occur.[7][8] However, increase the temperature incrementally while monitoring the reaction by Thin Layer Chromatography (TLC) to avoid potential degradation of your product. Some solvent-free reactions may require temperatures up to 130°C.[9]

  • Choice of Catalyst: While a Brønsted or Lewis acid might be sufficient to form the Schiff base, a different type of catalyst may be needed to promote the cyclization. Lewis acids are often effective for this step.[8]

  • Introduce an Oxidant: The final step from the cyclized intermediate to the aromatic benzoxazole is an oxidation (dehydration). If this step is slow, adding a mild oxidant can be beneficial. In some metal-catalyzed systems, air itself can serve as the oxidant.[1]

Q3: How do I choose the right catalyst for my synthesis?

A3: Catalyst selection is highly dependent on your specific synthetic route and substrates.[6]

  • For Condensation with Aldehydes: Brønsted acids (e.g., p-toluenesulfonic acid, polyphosphoric acid) or Lewis acids (e.g., ZnCl₂, BF₃·Et₂O) are common choices to activate the aldehyde carbonyl group.[1][10]

  • Modern Catalytic Systems: A wide array of more advanced catalysts have been developed to improve yields and mildness of conditions. These include:

    • Metal Catalysts: Copper[11][12][13] and palladium-based[1] catalysts are highly effective and often allow for milder reaction conditions.

    • Nanocatalysts: These offer high surface area and reactivity, and are often reusable.[1] Examples include magnetic solid acid nanocatalysts and TiO₂–ZrO₂.[1]

    • Ionic Liquids: These can act as both solvent and catalyst, offering green chemistry benefits like recyclability.[9]

  • Catalyst Screening: If you are developing a new synthesis, it is advisable to screen a small panel of different catalyst types to find the most effective one for your specific substrates.[5]

Q4: I'm observing multiple spots on my TLC plate, suggesting side products. What are common side products and how can I minimize them?

A4: Side product formation directly consumes your starting materials and lowers your yield.[4]

  • Incomplete Cyclization: As discussed in Q2, the stable Schiff base is a common "side product" if the reaction does not go to completion.[4][7]

  • Polymerization: 2-aminophenol can self-condense or polymerize, especially at high temperatures or under strongly acidic/basic conditions.[7] Use the minimum effective temperature and avoid overly harsh conditions.

  • Over-alkylation/acylation: In reactions involving alkylating or acylating agents, multiple substitutions on the benzoxazole ring can occur.[4] Carefully controlling the stoichiometry of your reactants is crucial to prevent this.

Troubleshooting Guide: A Systematic Approach

When faced with a problematic reaction, use this guide to systematically diagnose and resolve the issue.

Troubleshooting start Start: Low/No Yield check_purity Purity Check Verify purity of 2-aminophenol and aldehyde/acid via MP, NMR, etc. Purify if necessary. start->check_purity purity_ok Purity OK? check_purity->purity_ok check_conditions Reaction Conditions Is the atmosphere inert? Is the temperature optimal? Is the reaction time sufficient? conditions_ok Conditions OK? check_conditions->conditions_ok check_catalyst Catalyst Issues Is the catalyst active? Is loading optimal? Is it the right catalyst for the substrate? catalyst_ok Catalyst OK? check_catalyst->catalyst_ok check_workup Workup & Purification Is the product lost during extraction? Is it degrading on silica gel? Is the recrystallization solvent optimal? end Success: Optimized Yield check_workup->end OK purity_ok->check_conditions Yes solution_purity Solution: Purify starting materials (recrystallization, distillation). purity_ok->solution_purity No conditions_ok->check_catalyst Yes solution_conditions Solution: - Use N2/Ar atmosphere. - Systematically screen temperature (e.g., RT, 60°C, 100°C, 130°C). - Monitor by TLC to find optimal time. conditions_ok->solution_conditions No catalyst_ok->check_workup Yes solution_catalyst Solution: - Use fresh/activated catalyst. - Screen catalyst loading (e.g., 1, 5, 10 mol%). - Test different classes of catalysts (Lewis acid, metal, etc.). catalyst_ok->solution_catalyst No solution_purity->check_purity solution_conditions->check_conditions solution_catalyst->check_catalyst solution_workup Solution: - Use alternative purification (e.g., trituration, different chromatography phase). - Check pH during workup. solution_workup->check_workup

Caption: Troubleshooting decision tree for low-yield benzoxazole synthesis.

Data-Driven Optimization

Optimizing reaction conditions should be a data-driven process. The following table summarizes conditions from various literature reports, providing a starting point for your own experiments. Note how catalyst choice, solvent, and temperature affect reaction outcomes.

Catalyst SystemReactantsSolventTemperature (°C)Time (h)Yield (%)Reference
BAIL Gel (1 mol%) 2-Aminophenol, BenzaldehydeSolvent-Free130598[9]
CuCl (10 mol%) 2-Iodophenol, Benzamidine HClDMF1202473[12]
TiO₂–ZrO₂ (10 mol%) 2-Aminophenol, Aromatic AldehydeAcetonitrile600.25-0.483-93[1]
EG–G2–Pd (10 mg) 2-Aminophenol, BenzaldehydeEthanol50388[1]
[CholineCl][oxalic acid] 2-Aminophenol, Aromatic AldehydeMicrowave1300.25>90[14]
Samarium(III) triflate 2-Aminophenol, AldehydeEtOH–H₂O50292[9]

Experimental Protocols

Protocol 1: General Procedure for Catalyst Screening

This protocol provides a framework for efficiently screening different catalysts for the reaction between a 2-aminophenol and an aldehyde.

  • Preparation: In an array of reaction vials (e.g., microwave vials or sealed tubes), add 2-aminophenol (1.0 mmol) and the desired aldehyde (1.0 mmol).

  • Catalyst Addition: To each vial, add a different catalyst (e.g., 5-10 mol%). Include one vial with no catalyst as a control.

  • Solvent Addition: Add the chosen solvent (e.g., 2 mL of ethanol or acetonitrile). If testing solvent-free conditions, omit this step.[8]

  • Inert Atmosphere: Purge each vial with nitrogen or argon, then seal securely.

  • Reaction: Place all vials in a temperature-controlled heating block or oil bath set to the desired temperature (e.g., 80 °C).

  • Monitoring: After a set time (e.g., 4 hours), take a small aliquot from each reaction mixture. Dilute the aliquot and analyze by TLC or LC-MS to assess conversion and product formation.

  • Analysis: Compare the results to identify the most promising catalyst for further optimization.

Protocol 2: Purification of a Crude Benzoxazole Product

Product loss during purification is a common source of reduced yield.[4] Here are effective strategies:

  • Column Chromatography: This is a highly effective method.

    • Solvent System: The choice of eluent is crucial. Start with a non-polar solvent like hexane and gradually increase the polarity by adding ethyl acetate. A typical starting point is a 95:5 hexane:ethyl acetate mixture.

    • Silica Gel: Standard silica gel is usually effective. If your compound is acid-sensitive, you can use silica gel that has been neutralized with a base like triethylamine.

  • Recrystallization: For solid products, recrystallization is an excellent method for achieving high purity.

    • Solvent Selection: The ideal solvent is one in which your product is sparingly soluble at room temperature but highly soluble at elevated temperatures. Ethanol is often a good choice.[8]

    • Procedure: Dissolve the crude product in a minimal amount of hot solvent. Allow the solution to cool slowly to room temperature, then cool further in an ice bath to maximize crystal formation. Filter the pure crystals and wash with a small amount of cold solvent.[8]

  • Trituration/Washing: If the main impurities are highly soluble in a particular solvent while your product is not, you can simply wash or triturate the crude solid with that cold solvent to remove the impurities.[8]

References

Avoiding byproduct formation in 5-Methoxy-2-(methylthio)-1,3-benzoxazole synthesis

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Welcome to the technical support guide for the synthesis of 5-Methoxy-2-(methylthio)-1,3-benzoxazole. This document is designed for researchers, chemists, and drug development professionals who are actively working with this molecule. The synthesis, while straightforward in principle, presents common challenges related to byproduct formation that can significantly impact yield and purity. This guide provides in-depth, experience-driven answers to troubleshoot these issues, moving beyond simple procedural steps to explain the underlying chemical principles. Our goal is to empower you to optimize your reaction, minimize side products, and achieve a robust, reproducible synthesis.

The core of this synthesis is a nucleophilic substitution reaction, typically an S-alkylation of the 5-Methoxy-1,3-benzoxazole-2-thiol precursor. The primary challenge arises from the ambident nucleophilic nature of the precursor, which exists in a tautomeric equilibrium between its thiol and thione forms. This creates a competitive reaction pathway leading to an undesired N-methylated byproduct alongside the target S-methylated product.

Troubleshooting Guide: Common Experimental Issues

This section addresses specific problems you may encounter during or after the synthesis. Each entry details potential causes and provides actionable solutions grounded in chemical principles.

Question 1: My final product yield is significantly lower than expected. What are the likely causes?

Potential Causes & Solutions:

  • Incomplete Deprotonation: The first step in the alkylation is the deprotonation of the thiol/thione precursor by a base to form the nucleophile. If the base is too weak or used in an insufficient amount, the reaction will not proceed to completion.

    • Solution: Ensure you are using at least one full equivalent of a suitable base. For this reaction, anhydrous potassium carbonate (K₂CO₃) is a common and effective choice that favors S-alkylation.[1] If the reaction remains sluggish, consider a stronger base like sodium hydride (NaH), but be aware this may increase the risk of N-alkylation.

  • Competitive N-Alkylation: As mentioned, the primary cause of yield loss is often the formation of the N-methylated isomer, 5-Methoxy-3-methyl-1,3-benzoxazole-2-thione. This reaction pathway competes directly with the desired S-alkylation.

    • Solution: Reaction conditions can be tuned to favor S-alkylation. Generally, using polar aprotic solvents (e.g., acetone, DMF, acetonitrile) and keeping the reaction temperature moderate (room temperature to a gentle reflux, ~40-60°C) promotes the formation of the desired S-alkylated product.[2]

  • Degraded Reagents: The methylating agent (e.g., methyl iodide) can degrade over time, especially if exposed to light or moisture. The thiol precursor can also oxidize.

    • Solution: Use freshly opened or properly stored reagents. If in doubt, purify the methylating agent by distillation before use.

  • Losses During Workup and Purification: The product may be partially lost during aqueous extraction or adhere to the stationary phase during column chromatography.

    • Solution: Optimize your purification protocol. Recrystallization from a suitable solvent system (e.g., ethanol/water) can be a highly effective method for isolating the pure product and removing isomers.[3]

Question 2: My NMR and Mass Spec data show multiple products. How can I identify the byproducts?

This is a classic problem of isomer formation. The desired product and the common byproducts (N-methylated isomer and oxidized sulfoxide) are often difficult to distinguish without careful analysis.

Probable Byproducts:

  • N-Methylated Isomer: 5-Methoxy-3-methyl-1,3-benzoxazole-2-thione.

  • Oxidized Product: 5-Methoxy-2-(methylsulfinyl)-1,3-benzoxazole.

  • Di-methylated Product: A doubly charged species where both S and N are methylated.

Identification Strategy:

A combination of analytical techniques is the most robust approach for identification. The table below summarizes the key distinguishing features.

CompoundMolecular WeightKey ¹H NMR Signal Change (vs. Product)Key IR Signal Change (vs. Product)
Desired Product (S-methylated)Base Peak (M)-S-CH₃ signal typically ~2.7-2.8 ppmAbsence of C=S stretch. Presence of C-S stretch (~685 cm⁻¹).[2]
N-Methylated Isomer Same as product (M)-N-CH₃ signal is shifted downfield, typically ~3.4-3.7 ppmPresence of a strong C=S (thione) stretch, typically ~1300-1350 cm⁻¹.
Oxidized Sulfoxide M + 16-SO-CH₃ signal is shifted slightly downfield from -S-CH₃, ~2.8-3.0 ppmPresence of a strong S=O stretch, typically ~1030-1070 cm⁻¹.

Question 3: I've confirmed the presence of the N-methylated byproduct. How can I prevent its formation in future reactions?

Preventing N-methylation is the key to a successful synthesis. The outcome of the S- vs. N-alkylation is determined by the principles of Hard and Soft Acid-Base (HSAB) theory and kinetic vs. thermodynamic control.

  • Mechanism Insight: The sulfur atom is a "soft" nucleophile, while the nitrogen atom is a "harder" nucleophile. Methyl iodide is a "soft" electrophile. According to HSAB theory, soft-soft interactions are favored. However, the anion's charge distribution is heavily influenced by the solvent and counter-ion.

  • Strategic Solutions:

    • Choice of Base and Solvent: Use a moderately weak base like K₂CO₃ in a polar aprotic solvent like acetone.[1] This combination generates the thiolate anion in situ without creating a highly dissociated, "naked" anion that might favor N-attack. Using a very strong base like NaH in DMF can lead to a higher proportion of the N-methylated product.

    • Temperature Control: Run the reaction at the lowest temperature that allows for a reasonable reaction rate. Alkylation at the more nucleophilic sulfur atom generally has a lower activation energy and is favored under kinetic control (lower temperatures). N-alkylation can become more prominent at higher temperatures.

    • Methylating Agent: While methyl iodide is standard, you can explore other methylating agents. Dimethyl sulfate is a harder electrophile and might slightly increase the proportion of N-alkylation.

Visualizing the Reaction Pathways

The following diagram illustrates the desired S-alkylation pathway versus the competing N-alkylation and oxidation side reactions.

reaction_pathway cluster_reaction Alkylation & Oxidation Thiol 5-Methoxy-1,3-benzoxazole-2-thiol (Thiol Form) Thione 5-Methoxy-1,3-benzoxazole-2(3H)-thione (Thione Form) Thiol->Thione Anion Deprotonated Intermediate (Ambident Nucleophile) Thione->Anion + Base - HB⁺ Product Desired Product: This compound Ox_Byproduct Byproduct: 5-Methoxy-2-(methylsulfinyl)-1,3-benzoxazole Product->Ox_Byproduct + [O] (e.g., Air, Peroxides) N_Byproduct Byproduct: 5-Methoxy-3-methyl-1,3-benzoxazole-2-thione Anion->Product + CH₃I (S-Attack) Favored by: - Polar Aprotic Solvent - Moderate Temp - K₂CO₃ Anion->N_Byproduct + CH₃I (N-Attack) Favored by: - Stronger Base (e.g., NaH) - Higher Temp

Caption: Reaction scheme showing desired S-alkylation vs. byproduct pathways.

Frequently Asked Questions (FAQs)

Q: What is the general synthetic route for this compound?

A: The most common and reliable method is a two-step synthesis.

  • Step 1: Cyclization. 2-Amino-4-methoxyphenol is reacted with a carbon disulfide equivalent (like potassium ethyl xanthate or CS₂ with a base) to form the heterocyclic core, 5-Methoxy-1,3-benzoxazole-2-thiol.[4]

  • Step 2: S-Methylation. The resulting thiol is then alkylated on the sulfur atom using a methylating agent like methyl iodide in the presence of a base to yield the final product.[1]

Q: Are there any specific safety precautions I should take?

A: Yes. Methylating agents like methyl iodide and dimethyl sulfate are toxic and carcinogenic and should be handled with extreme care in a well-ventilated fume hood using appropriate personal protective equipment (PPE), including gloves and safety glasses. Carbon disulfide, if used, is highly flammable and toxic. Always consult the Safety Data Sheet (SDS) for each reagent before beginning work.

Q: How can I effectively purify the final product?

A:

  • Column Chromatography: This is a very effective method for separating the S-methylated product from the more polar N-methylated isomer and any unreacted thiol. A typical eluent system would be a gradient of ethyl acetate in hexanes.

  • Recrystallization: If the crude product is relatively clean, recrystallization can provide a highly pure final product.[3] Ethanol or a mixture of ethyl acetate and hexanes are good starting points for solvent screening.

Experimental Protocols

The following protocols are provided as a validated starting point. Optimization may be required based on your specific laboratory conditions and reagent purity.

Protocol 1: Synthesis of 5-Methoxy-1,3-benzoxazole-2-thiol (Precursor)
  • Setup: To a 250 mL round-bottom flask equipped with a reflux condenser and magnetic stirrer, add 2-amino-4-methoxyphenol (1.0 eq).

  • Reagent Addition: Add ethanol (approx. 10 mL per gram of aminophenol). To this stirred suspension, add potassium hydroxide (2.2 eq) and then slowly add carbon disulfide (CS₂) (3.0 eq).

  • Reaction: Heat the mixture to reflux and maintain for 4-6 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).

  • Workup: After cooling to room temperature, remove the ethanol under reduced pressure. Dilute the residue with water and acidify carefully with a dilute acid (e.g., 2M HCl) to a pH of ~5-6.

  • Isolation: The product will precipitate as a solid. Collect the solid by vacuum filtration, wash thoroughly with cold water, and dry under vacuum to yield the title compound.

Protocol 2: Synthesis of this compound (S-Methylation)
  • Setup: In a dry 100 mL round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve the 5-Methoxy-1,3-benzoxazole-2-thiol (1.0 eq) in dry acetone (approx. 20 mL per gram of thiol).

  • Base Addition: Add anhydrous potassium carbonate (1.5 eq) to the solution.

  • Alkylation: To the stirred suspension, add methyl iodide (1.1 eq) dropwise at room temperature.

  • Reaction: Stir the reaction mixture at room temperature for 8-12 hours or until TLC analysis indicates the complete consumption of the starting material. Gentle heating (40°C) can be applied to accelerate the reaction if necessary.

  • Workup: Filter off the potassium carbonate and wash the solid with a small amount of acetone. Combine the filtrates and evaporate the solvent under reduced pressure.

  • Purification: Dissolve the crude residue in a minimal amount of dichloromethane and purify by flash column chromatography on silica gel, eluting with a hexane/ethyl acetate gradient. Combine the fractions containing the pure product and remove the solvent to yield this compound as a solid.

References

Technical Support Center: Improving Peak Resolution in HPLC Analysis of Benzoxazoles

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the High-Performance Liquid Chromatography (HPLC) analysis of benzoxazoles. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot and optimize their chromatographic methods for this important class of heterocyclic compounds. Here, we will delve into the causality behind common peak resolution issues and provide field-proven, step-by-step protocols to achieve robust and reproducible separations.

Introduction: The Challenge of Benzoxazole Analysis

Benzoxazoles and their derivatives are privileged scaffolds in medicinal chemistry, exhibiting a wide range of biological activities. However, their analysis by reversed-phase HPLC can be challenging. Due to their often similar structures and ionizable nature, achieving baseline separation can be difficult, leading to co-eluting peaks, poor peak shape, and inaccurate quantification. This guide addresses the most frequently encountered problems and offers systematic solutions.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: My benzoxazole peaks are tailing significantly. What are the likely causes and how can I fix this?

A1: Peak tailing is a common issue in the analysis of basic compounds like many benzoxazoles.[1] It is often caused by secondary interactions between the analyte and the stationary phase.

Causality: The primary cause of tailing for basic analytes is the interaction with acidic silanol groups on the surface of silica-based stationary phases. At typical mobile phase pH values, these silanols can be deprotonated (negatively charged) and interact ionically with protonated (positively charged) basic benzoxazoles. This mixed-mode retention mechanism leads to broadened and tailing peaks.

Troubleshooting Workflow:

G start Peak Tailing Observed cause1 Secondary Silanol Interactions start->cause1 cause2 Column Contamination start->cause2 cause3 Inappropriate Mobile Phase pH start->cause3 solution1a Lower Mobile Phase pH cause1->solution1a solution1b Use an End-capped Column cause1->solution1b solution1c Add a Competing Base cause1->solution1c solution2a Implement a Column Wash Protocol cause2->solution2a solution3a Adjust pH Away from Analyte pKa cause3->solution3a

A troubleshooting workflow for peak tailing.

Solutions:

  • Adjust Mobile Phase pH: Lowering the pH of the mobile phase (e.g., to pH 2-4) can suppress the ionization of silanol groups, thereby reducing secondary interactions.[2] It is crucial to operate within the stable pH range of your column.[3]

  • Utilize an End-Capped Column: Modern, high-purity silica columns with advanced end-capping are designed to minimize exposed silanol groups. If you are not already, switch to a column specifically marketed for good peak shape with basic compounds.

  • Add a Competing Base: Incorporating a small amount of a competing base, like triethylamine (TEA), into the mobile phase can saturate the active silanol sites, preventing them from interacting with your benzoxazole analytes.

  • Column Contamination: Buildup of impurities on the column can also lead to peak tailing.[1] Implement a regular column washing procedure.[2]

Q2: I'm observing peak fronting. What does this indicate and what are the solutions?

A2: Peak fronting, where the peak has a leading shoulder, is typically a sign of sample overload or an issue with the injection solvent.[1]

Causality:

  • Sample Overload: Injecting too much sample in terms of mass or volume can saturate the stationary phase at the column inlet, leading to a distorted peak shape.

  • Injection Solvent Incompatibility: If the sample is dissolved in a solvent that is significantly stronger than the initial mobile phase, the analyte band will spread and can result in fronting.[2]

Solutions:

IssueRecommended Action
Sample Overload Decrease the injection volume or dilute the sample.
Injection Solvent Whenever possible, dissolve the sample in the initial mobile phase. If a stronger solvent is necessary for solubility, reduce the injection volume.
Q3: Two of my benzoxazole derivative peaks are co-eluting. How can I improve their resolution?

A3: Improving the resolution of closely eluting peaks involves manipulating the selectivity, efficiency, or retention of your chromatographic system.[4][5]

Causality: Resolution is a function of three key parameters:

  • Selectivity (α): The ability of the chromatographic system to differentiate between two analytes. This is the most powerful factor for improving resolution.[5][6]

  • Efficiency (N): A measure of the column's ability to produce narrow peaks.

  • Retention Factor (k): How long an analyte is retained on the column.

Strategies for Improving Resolution:

  • Optimize Mobile Phase Composition:

    • Change Organic Modifier: Switching from acetonitrile to methanol, or vice versa, can alter the selectivity of the separation due to different solvent properties.[7]

    • Adjust pH: For ionizable benzoxazoles, modifying the mobile phase pH can significantly impact their retention and selectivity.[3][8][9] A change in pH alters the ionization state of the analytes, which in turn affects their interaction with the stationary phase.[3][10]

    • Gradient Optimization: If using a gradient, altering the slope can increase the separation between peaks. A shallower gradient generally improves resolution for complex mixtures.[6][9]

  • Change Stationary Phase:

    • If mobile phase optimization is insufficient, selecting a column with a different stationary phase chemistry (e.g., C18 to a phenyl-hexyl or embedded polar group phase) can provide a different selectivity and resolve the co-eluting peaks.[4]

  • Adjust Temperature:

    • Temperature affects mobile phase viscosity and analyte diffusivity.[11][12][13] Changing the column temperature can alter selectivity and retention times.[11][12] While higher temperatures often lead to shorter run times, lower temperatures can sometimes improve resolution for closely eluting compounds.[12][14]

Q4: My peak shapes are inconsistent from one injection to the next. What could be the problem?

A4: Inconsistent peak shapes can stem from several issues, including poor column equilibration, sample matrix effects, or instrument problems.

Causality:

  • Column Equilibration: Insufficient equilibration time between gradient runs can lead to shifting retention times and variable peak shapes.

  • Sample Matrix: If the sample matrix is complex, components can build up on the column and alter its chemistry over a series of injections.[15]

  • Instrumental Issues: Fluctuations in flow rate or temperature can also cause inconsistencies.[1]

Troubleshooting Steps:

  • Ensure Adequate Equilibration: Increase the column equilibration time at the initial mobile phase conditions. A good rule of thumb is to allow 10-15 column volumes for re-equilibration.

  • Implement Sample Preparation: Use a sample cleanup technique like Solid Phase Extraction (SPE) to remove interfering matrix components before injection.[15]

  • Use a Guard Column: A guard column can protect the analytical column from strongly retained sample components, extending its life and improving reproducibility.[15]

  • System Check: Verify the stability of your HPLC system's flow rate and temperature control.

Experimental Protocols

Protocol 1: Mobile Phase pH Scouting for Optimal Selectivity

This protocol outlines a systematic approach to evaluating the effect of mobile phase pH on the separation of ionizable benzoxazoles.

Objective: To determine the optimal mobile phase pH for maximum resolution.

Materials:

  • HPLC system with a column oven and UV detector

  • Reversed-phase C18 column (e.g., 4.6 x 150 mm, 5 µm)

  • HPLC-grade acetonitrile and water

  • Buffers: Formic acid (for acidic pH) and ammonium acetate (for neutral pH)

  • Sample containing a mixture of benzoxazole analytes

Procedure:

  • Prepare Mobile Phases: Prepare three different aqueous mobile phase components at pH 3.0, 5.0, and 7.0.

    • pH 3.0: 0.1% formic acid in water

    • pH 5.0: 10 mM ammonium acetate in water, pH adjusted to 5.0 with acetic acid

    • pH 7.0: 10 mM ammonium acetate in water, pH adjusted to 7.0 with ammonium hydroxide

  • Set Initial HPLC Conditions:

    • Mobile Phase A: Aqueous buffer (start with pH 3.0)

    • Mobile Phase B: Acetonitrile

    • Gradient: 20-80% B over 20 minutes

    • Flow Rate: 1.0 mL/min

    • Column Temperature: 30 °C

    • Injection Volume: 5 µL

  • Equilibrate the System: Equilibrate the column with the initial mobile phase conditions for at least 20 minutes.

  • Inject Sample: Inject your benzoxazole mixture and record the chromatogram.

  • Repeat for Each pH: Sequentially switch the aqueous mobile phase to the pH 5.0 and pH 7.0 buffers, ensuring the system is thoroughly flushed and re-equilibrated before each new set of injections.

  • Analyze Results: Compare the chromatograms obtained at each pH. Evaluate the resolution between critical peak pairs and the overall peak shape.

G cluster_0 Mobile Phase Preparation cluster_1 HPLC Analysis cluster_2 Data Analysis pH3 Prepare pH 3.0 Buffer Equilibrate Equilibrate with pH 3.0 pH3->Equilibrate pH5 Prepare pH 5.0 Buffer Equilibrate2 Equilibrate with pH 5.0 pH5->Equilibrate2 pH7 Prepare pH 7.0 Buffer Equilibrate3 Equilibrate with pH 7.0 pH7->Equilibrate3 Inject1 Inject Sample Equilibrate->Inject1 Inject1->Equilibrate2 Inject2 Inject Sample Equilibrate2->Inject2 Inject2->Equilibrate3 Inject3 Inject Sample Equilibrate3->Inject3 Analyze Compare Chromatograms Evaluate Resolution Inject3->Analyze

References

Mass spectrometry fragmentation pattern issues with benzoxazole compounds

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support guide for mass spectrometry (MS) analysis of benzoxazole-containing compounds. This resource is designed for researchers, medicinal chemists, and drug development professionals who encounter challenges with the characterization of these important heterocyclic scaffolds. Here, we will address common fragmentation pattern issues through a series of frequently asked questions and in-depth troubleshooting guides, grounded in established scientific principles and field experience.

Part 1: Frequently Asked Questions (FAQs)

This section covers the most common initial questions encountered during the MS analysis of benzoxazole derivatives.

Q1: What are the fundamental fragmentation pathways for the unsubstituted benzoxazole core?

A: The fragmentation of the protonated benzoxazole ring ([M+H]⁺) is primarily driven by the cleavage of the heterocyclic oxazole ring, which is the most labile part of the core structure. Under typical Collision-Induced Dissociation (CID) conditions, the primary pathways involve the loss of small, stable neutral molecules.

The most characteristic fragmentation is the cleavage of the oxazole ring, which can lead to the neutral loss of carbon monoxide (CO, 28 Da) or other small molecules.[1][2] The process often begins with a protonation-induced ring opening, followed by rearrangement and cleavage.

Below is a generalized diagram illustrating this primary fragmentation pathway.

Benzoxazole_Fragmentation cluster_main Primary Fragmentation of Protonated Benzoxazole Core mol [M+H]⁺ Protonated Benzoxazole step1 Ring Opening (Protonation-driven) mol->step1 Collision Energy (CID) frag1 Loss of CO (Neutral Loss of 28 Da) step1->frag1 ion1 [M+H - CO]⁺ Ion frag1->ion1 frag2 Loss of HCN (Neutral Loss of 27 Da) ion1->frag2 Further Fragmentation ion2 [M+H - CO - HCN]⁺ Ion frag2->ion2

Caption: Generalized CID fragmentation pathway for the core benzoxazole ring.

Q2: My benzoxazole compound shows very poor fragmentation, even at high collision energies. What are the common causes?

A: This is a frequent issue, particularly with highly stable aromatic systems. Several factors, both chemical and instrumental, can contribute to poor signal intensity or lack of fragmentation.[3]

  • Analyte Stability: The inherent stability of the fused aromatic system can require high energy to induce fragmentation.

  • Ionization Technique: Electrospray Ionization (ESI) is a "soft" ionization technique that often yields a stable protonated molecule ([M+H]⁺) with minimal fragmentation.[4] If your compound is thermally stable, Atmospheric Pressure Chemical Ionization (APCI) might produce a more energetic molecular ion that fragments more readily.

  • Adduct Formation: Your compound may be forming adducts with alkali metals (e.g., [M+Na]⁺ or [M+K]⁺) instead of being protonated. These sodiated or potassiated adducts are often much more stable and resistant to fragmentation than their protonated counterparts. Check your spectrum for peaks at M+23 and M+39.

  • Instrumental Settings: The collision energy might still be insufficient, or the collision gas pressure in the cell could be too low. Ensure your mass spectrometer is properly tuned and calibrated.[3]

Q3: I'm seeing fragment ions in my full scan MS1 spectrum, even without applying collision energy. What is happening?

A: This phenomenon is known as in-source fragmentation (ISF) or in-source decay. It occurs when analytes fragment within the ion source or the region between the source and the mass analyzer, before precursor selection.[5][6] For benzoxazole derivatives, especially those with labile functional groups (like glycosides, esters, or some hydroxyl groups), the conditions in the ESI source (e.g., high capillary voltage or source temperature) can be energetic enough to cause fragmentation.[5]

ISF can be problematic as it complicates the spectrum, potentially leading to misidentification of the molecular ion and interfering with quantification.[5][7] It is crucial to recognize and control this effect.

Q4: How does the substitution pattern on the benzoxazole ring system affect the fragmentation pathways?

A: The type and position of substituents dramatically influence the fragmentation pattern, often creating more diagnostic and predictable pathways than the cleavage of the core itself. The fragmentation will typically be directed by the most labile bond or the substituent that can form the most stable neutral loss or fragment ion.

  • Substituents with Labile Bonds: Groups like esters, amides, and ethers will often cleave first. For example, a compound with a carboxylic acid moiety will readily lose water (H₂O, 18 Da) or carbon dioxide (CO₂, 44 Da).[1]

  • Alkyl Chains: Long alkyl chains will produce characteristic fragmentation patterns with neutral losses of alkenes (e.g., loss of C₂H₄, 28 Da).[8]

  • Aromatic Substituents: Phenyl-substituted benzoxazoles can undergo cleavages that lead to the formation of stable species like the benzoyl cation (m/z 105).[2]

  • Proximity Effects: Substituents that are ortho to each other can sometimes lead to unique rearrangement reactions and neutral losses upon fragmentation.[9]

Part 2: In-Depth Troubleshooting Guides

This section provides detailed, step-by-step solutions to more complex fragmentation challenges.

Scenario 1: Inducing Fragmentation in a Highly Stable Benzoxazole

Question: "My 2-phenylbenzoxazole derivative ([M+H]⁺ at m/z 196.07) is extremely stable. I've ramped the collision energy up to 50 eV on my Q-TOF, but the precursor ion remains >95% abundant. How can I get meaningful structural information?"

Answer: When dealing with a highly stable, conjugated system, a multi-faceted approach is required. The goal is to destabilize the precursor ion or utilize a more energetic process.

Causality Analysis: The stability of the 2-phenylbenzoxazole cation is due to the extensive delocalization of the positive charge across the entire aromatic system. Standard CID may not be sufficient to overcome this stability.

Troubleshooting Workflow:

Troubleshooting_Workflow cluster_yes_adduct Adduct Detected cluster_no_adduct Protonated Ion Confirmed start Problem: No/Poor Fragmentation check_adducts Step 1: Check for Adducts Is the precursor [M+Na]⁺ or [M+K]⁺? start->check_adducts improve_lc Improve LC Method: - Use mobile phase with  0.1% formic/acetic acid. - Use LC-MS grade solvents. check_adducts->improve_lc Yes increase_energy Step 2: Optimize MS Parameters - Increase Collision Energy (e.g., >60 eV). - Increase collision gas pressure. check_adducts->increase_energy No use_ammonium Add Ammonium Source: - Add ammonium formate/acetate  to promote [M+NH₄]⁺ or [M+H]⁺. improve_lc->use_ammonium result_adduct Outcome: Protonated ion is more labile and should fragment. use_ammonium->result_adduct try_apci Step 3: Change Ionization - Switch to APCI source if  compound is thermally stable. increase_energy->try_apci result_no_adduct Outcome: Increased internal energy induces fragmentation. try_apci->result_no_adduct

Caption: A logical workflow for troubleshooting poor fragmentation of stable compounds.

Step-by-Step Protocol: Optimizing for Fragmentation

  • Confirm the Precursor Ion:

    • Action: Carefully examine the MS1 spectrum for ions at m/z values corresponding to [M+Na]⁺ and [M+K]⁺.

    • Rationale: Sodium adducts are notoriously difficult to fragment.[10] Confirming you are targeting the protonated species is the first critical step.

  • Modify Mobile Phase (If Adducts are Present):

    • Action: Ensure your mobile phase contains a proton source like 0.1% formic acid or acetic acid. If sodium adducts persist, consider adding a competitive ammonium source like 1-5 mM ammonium formate.

    • Rationale: The acid provides protons to favor the formation of [M+H]⁺. Ammonium ions (NH₄⁺) can form [M+NH₄]⁺ adducts, which are generally less stable than sodium adducts and can sometimes fragment more readily, or the excess ammonium can outcompete sodium for the analyte.

  • Optimize Instrumental Parameters:

    • Action: Systematically increase the collision energy in steps of 10 eV. Concurrently, if your instrument allows, increase the collision gas pressure slightly.

    • Rationale: Increasing collision energy and the number of collisions (gas pressure) directly increases the internal energy of the ion, promoting fragmentation.[3]

  • Switch Ionization Source:

    • Action: If the compound is thermally stable and fragmentation is still poor, switch from ESI to an APCI source.

    • Rationale: APCI involves gas-phase proton transfer reactions that are typically more energetic than the ESI process, leading to "hotter" ions that are more prone to fragmentation.[11]

Scenario 2: Diagnosing and Controlling In-Source Fragmentation (ISF)

Question: "My sample is a novel benzoxazole glycoside. My base peak in the full scan is the aglycone (benzoxazole core), and the peak for the intact glycosylated molecule is very small. How can I confirm this is ISF and analyze the intact molecule?"

Answer: Benzoxazole glycosides are highly susceptible to ISF due to the lability of the glycosidic bond. The goal is to "soften" the ionization conditions to minimize this effect.

Protocol: Diagnosing and Mitigating ISF

  • Confirmation of ISF:

    • Action: Perform an injection series where you systematically decrease the key source parameters: fragmentor voltage (or cone voltage) and source temperature. Start with your current settings and reduce the voltage in 20-30 V steps.

    • Rationale: ISF is highly dependent on the energy applied in the source region.[6] If you observe a significant increase in the relative abundance of your intact molecular ion ([M+H]⁺) and a corresponding decrease in the aglycone fragment as you lower the voltage, you have confirmed ISF.[5]

  • Mitigation Strategy:

    • Action: Find the lowest fragmentor/cone voltage and source temperature that still provide adequate signal intensity for the intact molecular ion. This will be your optimal setting for analyzing the precursor.

    • Rationale: By minimizing the energy in the ion source, you reduce the premature fragmentation, allowing the intact ion to enter the mass analyzer for subsequent MS/MS analysis.[4]

Data Summary: Typical Parameter Adjustments to Control ISF

ParameterHigh ISF ConditionLow ISF Condition (Optimized)Rationale
Fragmentor/Cone Voltage > 150 V70 - 100 VPrimary driver of ion acceleration and in-source collisions.[6]
Source Temperature > 350 °C250 - 300 °CHigh temperatures can cause thermal degradation of labile compounds.
Capillary Voltage > 4 kV3 - 3.5 kVCan contribute to overall source energy, though less impactful than cone voltage.
Part 3: Characteristic Data & Protocols
Table of Common Neutral Losses and Fragments

This table summarizes common observations for substituted benzoxazoles, which can be used as a diagnostic tool. The exact fragments depend on the full structure.[12][13][14]

Neutral Loss (Da)Lost MoietyOriginating SubstructureNotes
18H₂OCarboxylic acid, alcoholVery common loss from protonated molecules.[1]
28COBenzoxazole ringCharacteristic of the core ring cleavage.[1][2]
28C₂H₄Ethyl or longer alkyl chainCommon fragmentation for alkyl chains.[8]
44CO₂Carboxylic acidTypically observed in negative ion mode ([M-H]⁻) but possible in positive mode.[1]
46H₂O + COCarboxylic acidA sequential loss that is diagnostic for some aromatic acids.[12]
Fragment Ion (m/z) Structure Originating Substructure Notes
105[C₇H₅O]⁺Benzoyl groupIndicates a phenyl substituent attached to a carbonyl or the benzoxazole C2 position.[1]
77[C₆H₅]⁺Phenyl groupIndicates the presence of a phenyl ring, often from a larger fragment.[1]
General Protocol for LC-MS/MS Method Development

This protocol provides a starting point for analyzing a novel benzoxazole derivative with an unknown fragmentation behavior.

  • Initial Infusion/FIA:

    • Prepare a ~1 µg/mL solution of your compound in 50:50 acetonitrile:water with 0.1% formic acid.

    • Infuse directly into the mass spectrometer to find the exact mass of the [M+H]⁺ ion and check for common adducts ([M+Na]⁺, [M+K]⁺).

  • LC Method:

    • Column: C18 reversed-phase column (e.g., 2.1 mm x 50 mm, <2 µm particle size).

    • Mobile Phase A: 0.1% formic acid in water.

    • Mobile Phase B: 0.1% formic acid in acetonitrile.

    • Gradient: Start with a shallow gradient (e.g., 5% to 95% B over 5-8 minutes) to ensure good chromatographic separation.[1]

    • Flow Rate: 0.3 - 0.5 mL/min.

    • Column Temperature: 40 °C.

  • MS Method Development:

    • Full Scan (MS1): First, run the sample in full scan mode to confirm the retention time and the precursor m/z.

    • MS/MS Parameter Tuning:

      • Set up a targeted MS/MS experiment for your [M+H]⁺ ion.

      • Perform a collision energy ramp experiment (e.g., 10-60 eV) to find the optimal energy that produces a rich fragmentation pattern.

      • If no fragmentation is observed, refer to the troubleshooting guide above.

    • Final Method: Once optimized, the method should include the precursor ion m/z, the optimal collision energy, and the transitions for the most abundant and specific fragment ions for quantification or characterization.

References

How to resolve co-eluting impurities in 5-Methoxy-2-(methylthio)-1,3-benzoxazole purification

Author: BenchChem Technical Support Team. Date: December 2025

Prepared by: Gemini, Senior Application Scientist

Welcome to the technical support guide for the purification of 5-Methoxy-2-(methylthio)-1,3-benzoxazole. This document is designed for researchers, scientists, and drug development professionals who are encountering challenges with co-eluting impurities during the purification of this compound. Our goal is to provide not just solutions, but a deeper understanding of the chromatographic principles to empower you to resolve complex separation challenges.

Troubleshooting Guide: Resolving Co-eluting Impurities

This section addresses the critical issue of co-elution, where impurities hide under the main compound peak, compromising purity and analytical accuracy. The questions are structured to guide you from initial detection to advanced resolution strategies.

Q1: My primary analysis shows a single, symmetrical peak. How can I be certain there isn't a co-eluting impurity?

A1: A symmetrical peak is not a definitive indicator of purity.[1][2] Co-elution can be perfectly masked, especially with structurally similar impurities. Here’s how to rigorously assess peak purity:

  • Visual Inspection Nuances: While a perfectly Gaussian peak is ideal, subtle signs like a slight shoulder or a deviation from a pure exponential decay in the peak tail can indicate a hidden impurity. A shoulder is a distinct discontinuity, unlike a gradual tail, and is a strong visual clue for co-elution.[1][2]

  • Use of Advanced Detectors: The most reliable methods involve detectors that provide more than just a single-wavelength signal.

    • Photodiode Array (PDA) Detector: A PDA detector is an invaluable tool for this purpose.[3] It captures UV-Vis spectra across the entire peak. By comparing the spectra at the peak's upslope, apex, and downslope, you can perform a peak purity analysis. If the spectra are identical, the peak is likely pure.[1][2] If they differ, the system will flag it as impure, indicating co-elution.[1][4]

    • Mass Spectrometry (MS) Detector: Coupling your liquid chromatography (LC) system to a mass spectrometer is the definitive method.[3] An MS detector can differentiate compounds with different mass-to-charge ratios (m/z) even if they elute simultaneously.[5][6] By extracting ion chromatograms for expected impurity masses or observing shifts in the mass spectrum across the peak, you can unequivocally confirm or deny the presence of a co-eluting species.[1][3]

Q2: I've confirmed a co-eluting impurity using my PDA/MS detector. What are the first and most logical chromatographic parameters to adjust?

A2: When co-elution is confirmed, your goal is to alter the selectivity (α) of your chromatographic system. Selectivity is the most powerful factor in the resolution equation.[7] The most accessible parameters to modify first involve the mobile phase.

  • Change Organic Modifier: If you are using acetonitrile, switch to methanol, or vice-versa. These solvents have different properties and can alter the elution order by engaging in different intermolecular interactions (e.g., dipole-dipole, hydrogen bonding) with your analyte and the stationary phase.[2][8]

  • Adjust Mobile Phase pH: this compound contains a basic nitrogen atom. The pH of the mobile phase will dictate its ionization state, which dramatically affects its retention in reversed-phase chromatography.[9] Adjusting the pH by +/- 2 units from the pKa of your compound can significantly shift retention and potentially resolve the co-eluting impurity. Using a buffer is critical to maintain a stable pH.

  • Incorporate Mobile Phase Additives: Additives can enhance separation and improve peak shape.[10][11]

    • Acids: Small amounts of acids like formic acid, acetic acid, or trifluoroacetic acid (TFA) are commonly used to control pH and improve peak shape for basic compounds.[9]

    • Salts/Buffers: Using a buffer like ammonium formate or ammonium acetate can control pH and influence selectivity.[9][10]

The following table summarizes the initial parameters to adjust:

ParameterRationaleRecommended Action
Organic Modifier Changes solvent selectivity and interactions.Switch from acetonitrile to methanol, or vice versa.
Mobile Phase pH Alters the ionization state of the analyte and impurities, affecting retention.Adjust pH using a buffer (e.g., ammonium formate).
Mobile Phase Additives Improves peak shape and can influence selectivity.Add 0.1% formic acid or acetic acid to the mobile phase.
Gradient Slope Affects the separation of closely eluting compounds.Decrease the gradient slope (make it shallower) in the region where the target peak elutes.[8]
Q3: I've systematically altered my mobile phase, but resolution is still insufficient. What is the next strategic step?

A3: If mobile phase optimization fails, the next logical step is to change the stationary phase. The interaction between the analyte and the stationary phase is a primary driver of retention and selectivity.[12] The goal is to find a column with a different separation mechanism, a strategy known as orthogonal chromatography .[13][14]

Orthogonal methods use different separation principles (e.g., hydrophobicity vs. polarity) to resolve components that are difficult to separate with a single method.[13][15] If you started with a standard C18 column (which separates based on hydrophobicity), consider these alternatives:

  • Phenyl-Hexyl: Offers alternative selectivity through π-π interactions with the aromatic benzoxazole ring system.

  • Cyano (CN): Can be used in both reversed-phase and normal-phase modes and provides different dipole-dipole interactions.

  • Hydrophilic Interaction Liquid Chromatography (HILIC): This technique is excellent for polar compounds that are poorly retained in reversed-phase.[16][17] It uses a polar stationary phase (like bare silica or an amine-bonded phase) with a high organic content mobile phase.[17][18]

The diagram below illustrates the decision-making workflow for resolving co-elution.

G cluster_0 Phase 1: Detection & Initial Optimization cluster_1 Phase 2: Orthogonal & Advanced Methods start Symmetrical Peak Observed detect Peak Purity Analysis (PDA Scan / MS Analysis) start->detect confirm Co-elution Confirmed? detect->confirm optimize Modify Mobile Phase (Solvent, pH, Additives) confirm->optimize Yes end Purification Complete confirm->end No resolve1 Resolution Achieved? optimize->resolve1 resolve1->end Yes change_sp Change Stationary Phase (e.g., Phenyl, Cyano, HILIC) resolve1->change_sp No resolve2 Resolution Achieved? change_sp->resolve2 resolve2->end Yes advanced Advanced Techniques (SFC, Chiral Chromatography) resolve2->advanced No resolve3 Resolution Achieved? advanced->resolve3 resolve3->end Yes fail Impurity Requires Isolation & Identification resolve3->fail No

Caption: Troubleshooting workflow for resolving co-eluting peaks.

Q4: What if the impurity is a structural isomer or a degradation product that is chemically very similar to the parent compound?

A4: For extremely challenging separations, you may need to employ more advanced techniques or gain more information about the impurity itself.

  • Supercritical Fluid Chromatography (SFC): SFC is an excellent orthogonal technique to reversed-phase LC.[16][19] It uses supercritical CO₂ as the main mobile phase, offering different selectivity and often providing better resolution for structurally similar compounds, including isomers.[20]

  • Forced Degradation Studies: Intentionally degrading your this compound under various stress conditions (acid, base, oxidation, heat, light) can help you predict and identify potential impurities.[21][22] By analyzing the stressed samples, you can see if any newly formed degradation products co-elute with the main peak in your current method. This information is invaluable for developing a stability-indicating method.[21]

Q5: Could the co-eluting impurity be a stereoisomer (enantiomer)?

A5: This is a critical consideration, especially if any step in your synthesis could create a chiral center. Standard chromatographic techniques will not separate enantiomers.

  • Chiral Chromatography: To separate enantiomers, you must use a Chiral Stationary Phase (CSP).[23] These columns are designed to interact differently with each enantiomer, leading to different retention times. Polysaccharide-based CSPs are widely used and effective for a broad range of compounds, including azoles.[20][24][25] This requires a dedicated method development effort, screening different chiral columns and mobile phases (normal-phase, reversed-phase, or polar organic).[24][25]

Experimental Protocols

Protocol 1: Forced Degradation Study

This protocol is designed to generate potential degradation products to aid in the development of a stability-indicating analytical method.[22]

Objective: To investigate the degradation pathways of this compound under various stress conditions. An optimal study should aim for 5-20% degradation of the active pharmaceutical ingredient (API).[26][27]

Materials:

  • This compound

  • 1N HCl, 1N NaOH

  • 30% Hydrogen Peroxide (H₂O₂)

  • HPLC-grade water, acetonitrile, and methanol

  • pH meter, heating block/oven, UV light chamber

Procedure:

  • Sample Preparation: Prepare a stock solution of the API in a suitable solvent (e.g., 50:50 acetonitrile:water) at a concentration of 1 mg/mL.

  • Acid Hydrolysis: Mix 1 mL of stock solution with 1 mL of 1N HCl. Heat at 60°C for 48 hours. Cool, then neutralize with 1N NaOH.

  • Base Hydrolysis: Mix 1 mL of stock solution with 1 mL of 1N NaOH. Keep at room temperature for 24 hours. Neutralize with 1N HCl.

  • Oxidative Degradation: Mix 1 mL of stock solution with 1 mL of 30% H₂O₂. Keep at room temperature for 24 hours, protected from light.

  • Thermal Degradation: Place the solid API in an oven at 80°C for 48 hours. Also, heat a solution of the API at 60°C for 48 hours.

  • Photolytic Degradation: Expose a solution of the API to UV light (e.g., 254 nm) for 24 hours. Keep a control sample wrapped in foil.

  • Analysis: Analyze all stressed samples, along with an unstressed control, using your HPLC-PDA/MS method.

  • Evaluation: Compare the chromatograms. Look for new peaks and any decrease in the main API peak area. Check if any new peaks co-elute with the main peak in your original method.[3]

Protocol 2: Orthogonal Method Screening

Objective: To screen different stationary and mobile phases to find a system with different selectivity (α) compared to the primary C18 method.

Procedure:

  • Prepare a Test Sample: Create a solution containing your impure this compound. If available, use a sample from a forced degradation study that shows the impurity of interest.

  • Select Columns: Choose a set of columns with diverse chemistries.

    • Primary: Standard C18

    • Orthogonal Set: Phenyl-Hexyl, Cyano (CN), and a HILIC column.

  • Select Mobile Phases: Use at least two different mobile phase systems.

    • System A: 0.1% Formic Acid in Water (A) / Acetonitrile (B)

    • System B: 0.1% Formic Acid in Water (A) / Methanol (B)

  • Run Screening Gradients: For each column, run a fast, broad gradient (e.g., 5% to 95% B in 10 minutes) with both mobile phase systems.

  • Evaluate Results: Compare the chromatograms from all runs. Look for the system that provides the best resolution between the main peak and the co-eluting impurity. Pay attention to changes in elution order, as this is a strong indicator of different selectivity.[14]

Frequently Asked Questions (FAQs)

Q: What are the most probable impurities in the synthesis of this compound? A: The synthesis of benzoxazoles often involves the condensation of an o-aminophenol with various reagents.[28][29][30] For this specific molecule, likely impurities could include:

  • Unreacted Starting Materials: Such as 2-amino-4-methoxyphenol.

  • By-products from Incomplete Cyclization: Intermediates that have not fully formed the benzoxazole ring.

  • Over-alkylation Products: If methylation is not perfectly controlled.

  • Oxidation Products: The methylthio group can be oxidized to the corresponding sulfoxide or sulfone.

Q: Why is it not recommended to simply rely on preparative chromatography with extensive fraction cutting to resolve co-eluting peaks? A: While this can sometimes work, it is an inefficient and unreliable approach. It leads to low recovery yields due to the need to discard mixed fractions. Furthermore, without analytical confirmation of peak purity, you may inadvertently isolate a product that is still contaminated, compromising downstream experiments and data integrity. Developing a robust analytical method first is always the preferred scientific approach.

Q: Can temperature be used to resolve co-eluting peaks? A: Yes, adjusting the column temperature can sometimes improve resolution. Changing the temperature affects mobile phase viscosity and can alter the selectivity of the separation, especially if the analytes have different thermodynamic properties.[8] While generally less impactful than changing the mobile or stationary phase, it is another parameter that can be fine-tuned during method optimization.[23]

References

Preventing degradation of 5-Methoxy-2-(methylthio)-1,3-benzoxazole in solution

Author: BenchChem Technical Support Team. Date: December 2025

A Guide to Preventing Degradation in Solution for Researchers and Drug Development Professionals

Welcome to the technical support center for 5-Methoxy-2-(methylthio)-1,3-benzoxazole. This guide is designed to provide researchers, scientists, and drug development professionals with in-depth, field-proven insights into maintaining the stability of this compound in solution. Unanticipated degradation can compromise experimental reproducibility, lead to inaccurate structure-activity relationship (SAR) data, and ultimately delay research milestones. By understanding the underlying chemical liabilities of this molecule, you can proactively design experiments that ensure its integrity.

Frequently Asked Questions (FAQs)

This section addresses the most common initial questions regarding the handling and stability of this compound.

Q1: What are the primary chemical liabilities and degradation pathways for this compound?

A1: The structure of this compound contains two primary moieties susceptible to degradation in solution: the benzoxazole ring and the 2-(methylthio) group .

  • Hydrolysis of the Benzoxazole Ring: The benzoxazole core can undergo hydrolysis, particularly under acidic conditions, leading to ring-opening.[1][2] This reaction cleaves the C-O bond within the oxazole ring, typically yielding an N-acylated aminophenol derivative. The rate of hydrolysis is often pH-dependent, with increased susceptibility in acidic environments.[1][3]

  • Oxidation of the Methylthio Group: The thioether (-SCH₃) group is prone to oxidation.[4][5] This is a stepwise process where the sulfur atom is first oxidized to a sulfoxide and can be further oxidized to a sulfone under stronger conditions. This is one of the most common degradation pathways for thioether-containing compounds and can be initiated by atmospheric oxygen, trace peroxides in solvents, or other oxidizing agents present in the experimental medium.[6][7][8]

  • Photodegradation: Aromatic heterocyclic systems like benzoxazoles can be sensitive to ultraviolet (UV) light, which can induce decomposition.[9][10]

Q2: What are the ideal storage conditions for a stock solution?

A2: To maximize shelf-life, stock solutions should be stored under conditions that mitigate the risks identified above.

  • Temperature: Store at -20°C or, preferably, -80°C. Lower temperatures drastically slow the rate of all chemical reactions.

  • Light: Protect from light by using amber vials or by wrapping clear vials in aluminum foil.

  • Atmosphere: For long-term storage, overlay the solution with an inert gas like argon or nitrogen before sealing. This displaces oxygen and prevents oxidation of the thioether group.

  • Container: Use high-quality, tightly sealed vials with PTFE-lined caps to prevent solvent evaporation and contamination.

Q3: Which solvents are recommended for preparing stock solutions?

A3: The choice of solvent is critical. Aprotic, anhydrous solvents are generally preferred to minimize hydrolysis.

SolventSuitabilityRationale & Considerations
Dimethyl Sulfoxide (DMSO) Excellent (Recommended) High solvating power. However, ensure use of anhydrous, high-purity grade. Store DMSO properly to prevent water absorption.
N,N-Dimethylformamide (DMF) Good Good solvating power. Must be anhydrous. Can be prone to slight degradation over time to form dimethylamine, which is basic.
Acetonitrile (ACN) Fair to Good Less prone to oxidation issues than DMSO. Solubility may be lower. Ensure it is anhydrous.
Ethanol / Methanol Use with Caution Protic solvents that can participate in hydrolysis, especially if the pH is not neutral. Suitable for immediate use in assays but not for long-term storage.
Aqueous Buffers Not Recommended for Storage High risk of hydrolysis. Prepare fresh dilutions from an organic stock solution immediately before each experiment.
Q4: How can I monitor the stability of my solution over time?

A4: Regular analytical checks are crucial for validating compound integrity. High-Performance Liquid Chromatography (HPLC) coupled with a UV detector is the most common method. The appearance of new peaks, especially those with shorter retention times (indicating more polar degradation products like sulfoxides or hydrolysis products), is a clear sign of degradation. For definitive identification of degradants, Liquid Chromatography-Mass Spectrometry (LC-MS) is the gold standard.

Troubleshooting Guide: Unexpected Experimental Results

If you suspect your compound is degrading, consult the following table to diagnose the issue.

Observed Problem Potential Degradation Pathway Root Cause Analysis & Recommended Actions
Appearance of a new, more polar peak (earlier retention time) on HPLC/LC-MS. Oxidation of the thioether to sulfoxide.Cause: Exposure to air/oxygen, or peroxides in solvents (e.g., aged THF or ether).Action: Prepare fresh solutions using high-purity, anhydrous solvents. Sparge the solvent with nitrogen or argon before use. Store stock solutions under an inert atmosphere.
Appearance of multiple new peaks or a significant loss of the parent peak. Hydrolysis of the benzoxazole ring.Cause: Use of aqueous or protic solvents, or presence of acidic/basic contaminants.Action: Verify the pH of your solution. If an aqueous buffer is required, prepare it fresh from a DMSO stock immediately before use. Avoid storing the compound in acidic buffers (pH < 6).[3]
Solution develops a yellow or brown tint upon storage or exposure to light. Photodegradation or complex decomposition.Cause: Exposure to ambient or UV light.Action: Store all solutions in amber vials or protect them from light. Minimize exposure during experimental setup.
Inconsistent biological activity or assay results between experiments. General Instability Cause: Could be any of the above pathways occurring variably.Action: Implement a strict stability testing protocol. Run a fresh standard from solid material alongside your stock solution to check for degradation before each critical experiment.

Visualizing the Degradation Pathways

Understanding the chemical transformations is key to preventing them. The two primary degradation mechanisms are illustrated below.

DegradationPathways cluster_hydrolysis Pathway A: Hydrolysis cluster_oxidation Pathway B: Oxidation parent_h 5-Methoxy-2-(methylthio)- 1,3-benzoxazole hydrolysis_product N-(2-hydroxy-4-methoxyphenyl) -methanethioamide parent_h->hydrolysis_product + H₂O (Acid/Base Catalyzed) parent_o 5-Methoxy-2-(methylthio)- 1,3-benzoxazole sulfoxide 5-Methoxy-2-(methylsulfinyl)- 1,3-benzoxazole (Sulfoxide) parent_o->sulfoxide + [O] sulfone 5-Methoxy-2-(methylsulfonyl)- 1,3-benzoxazole (Sulfone) sulfoxide->sulfone + [O]

Caption: Primary degradation routes for this compound.

Protocols for Ensuring Compound Integrity

Adherence to standardized protocols is essential for experimental success. The following workflows are designed to minimize degradation.

Protocol 4.1: Preparation and Storage of a Stable Stock Solution

This protocol outlines the best practices for creating a concentrated stock solution for long-term use.

StockPreparationWorkflow start Start: Weigh Solid Compound weigh 1. Weigh compound directly into a tared amber vial. start->weigh add_solvent 2. Add anhydrous, high-purity DMSO using a precision pipette. weigh->add_solvent dissolve 3. Vortex/sonicate at room temp until fully dissolved. add_solvent->dissolve inert_gas 4. Sparge the headspace with argon or nitrogen for 30 sec. dissolve->inert_gas seal 5. Seal tightly with a PTFE-lined cap. inert_gas->seal label_store 6. Label with name, concentration, date, and store at -80°C. seal->label_store end End: Stable Stock Solution label_store->end

Caption: Workflow for preparing a stable stock solution.

Step-by-Step Methodology:

  • Preparation: Use a new, amber glass vial with a PTFE-lined screw cap. Tare the vial on an analytical balance.

  • Weighing: Carefully weigh the desired amount of solid this compound directly into the vial.

  • Solvent Addition: Add the calculated volume of anhydrous, spectroscopic-grade DMSO to achieve the target concentration (e.g., 10 mM or 20 mM).

  • Dissolution: Cap the vial and vortex thoroughly. If needed, briefly sonicate in a room temperature water bath until the solid is completely dissolved.

  • Inerting: Uncap the vial and gently flush the headspace with a stream of inert gas (argon or nitrogen) for 20-30 seconds. This displaces atmospheric oxygen.

  • Sealing and Storage: Immediately and tightly recap the vial. Parafilm the cap for an extra seal. Label clearly and place in a designated -80°C freezer box.

Protocol 4.2: Troubleshooting via Forced Degradation Study

If you are unsure which degradation pathway is affecting your experiment, a simple stress test can provide valuable diagnostic information.

TroubleshootingTree start Suspected Degradation in Experimental Buffer prep Prepare 4 Aliquots of Compound in Experimental Buffer start->prep cond1 Control: -20°C, Dark prep->cond1 Aliquot 1 cond2 Acid Stress: Add 0.1 M HCl, RT, Dark prep->cond2 Aliquot 2 cond3 Oxidative Stress: Add 0.1% H₂O₂, RT, Dark prep->cond3 Aliquot 3 cond4 Photo Stress: RT, Exposed to Light prep->cond4 Aliquot 4 analyze Analyze all samples by LC-MS after 4 hours cond1->analyze cond2->analyze cond3->analyze cond4->analyze result1 Degradation in Acid Stress sample matches unknown peak? analyze->result1 result2 Degradation in Oxidative Stress sample matches? result1->result2 No conclusion1 Primary Pathway: Hydrolysis result1->conclusion1 Yes result3 Degradation in Photo Stress sample matches? result2->result3 No conclusion2 Primary Pathway: Oxidation result2->conclusion2 Yes conclusion3 Primary Pathway: Photodegradation result3->conclusion3 Yes

Caption: Decision tree for identifying the primary degradation pathway.

Step-by-Step Methodology:

  • Prepare Samples: Dilute your DMSO stock of this compound into your standard experimental buffer to the final working concentration. Prepare at least four identical aliquots in clear vials.

  • Control Sample: Immediately store one aliquot at -20°C in the dark. This is your T=0 reference.

  • Acid Stress: To a second aliquot, add a small volume of 0.1 M HCl to bring the pH to ~2-3.

  • Oxidative Stress: To a third aliquot, add a small volume of dilute hydrogen peroxide (e.g., final concentration of 0.1% H₂O₂).[6][8]

  • Photo Stress: Place the fourth aliquot on a benchtop exposed to normal laboratory lighting.

  • Incubation: Let the stress samples (Acid, Oxidative, Photo) sit at room temperature for 4-24 hours.

  • Analysis: Analyze all four samples by LC-MS. Compare the chromatograms. If the degradation products in one of the stressed samples match the unknown peaks seen in your experiments, you have identified the dominant degradation pathway.

By implementing these protocols and understanding the chemical principles outlined in this guide, you can significantly improve the reliability and accuracy of your research involving this compound.

References

Optimizing cell-based assay parameters for benzoxazole derivatives

Author: BenchChem Technical Support Team. Date: December 2025

<Technical Support Center: Optimizing Cell-Based Assay Parameters for Benzoxazole Derivatives

Welcome to the Technical Support Center for optimizing cell-based assays involving benzoxazole derivatives. This resource is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered when working with this important class of compounds. The following troubleshooting guides and frequently asked questions (FAQs) are structured to provide direct, actionable advice to resolve experimental challenges and ensure the generation of reliable and reproducible data.

Section 1: Solubility and Compound Handling

Benzoxazole derivatives are frequently characterized by their hydrophobic and rigid core structure, which can lead to poor aqueous solubility.[1] This is a primary hurdle in cell-based assays, as compound precipitation can lead to inaccurate concentration determination and inconsistent results.

FAQ 1: My benzoxazole compound precipitates when added to my cell culture medium. How can I improve its solubility?

Answer:

This is a common issue stemming from the low aqueous solubility of many benzoxazole derivatives.[1] A systematic approach is necessary to ensure your compound remains in solution at the desired concentration.

Initial Steps:

  • Determine Intrinsic Solubility: First, establish the baseline aqueous solubility of your compound. This will inform your solubilization strategy.

  • Solvent Selection: While DMSO is a common solvent for initial stock solutions, it's crucial to minimize the final concentration in your assay to avoid solvent-induced cytotoxicity. Aim for a final DMSO concentration of <0.5%.

Troubleshooting Strategies:

StrategyRationaleProtocol Link
pH Modification If your benzoxazole derivative has ionizable groups, adjusting the pH of the buffer can significantly enhance solubility. For acidic compounds, increasing the pH will deprotonate the molecule, making it more soluble. Conversely, for basic compounds, decreasing the pH will lead to protonation and increased solubility.--INVALID-LINK--
Co-solvent System In addition to DMSO, other organic co-solvents like ethanol or polyethylene glycol (PEG) can be used. A carefully optimized co-solvent system can maintain compound solubility in the aqueous environment of the cell culture medium.--INVALID-LINK--
Formulation Strategies For more challenging compounds, advanced formulation techniques such as complexation with cyclodextrins or the use of solid dispersions can be employed to improve solubility.[1]--INVALID-LINK--

Section 2: Assay-Specific Optimization & Troubleshooting

Once solubility issues are addressed, optimizing the parameters of your specific cell-based assay is critical for obtaining meaningful results.

FAQ 2: I am observing high variability in my cytotoxicity assay (e.g., MTT, SRB) results. What could be the cause?

Answer:

High variability in cytotoxicity assays can arise from several factors, ranging from compound-specific issues to general cell culture practices.

Troubleshooting Workflow:

Caption: Troubleshooting workflow for high variability in cytotoxicity assays.

Potential Causes and Solutions:

  • Compound Precipitation: Even if not immediately visible, micro-precipitation can occur, leading to inconsistent dosing. Solution: Re-evaluate the solubility of your compound under the exact assay conditions, including the presence of serum proteins.

  • Assay Interference: Benzoxazole derivatives can sometimes interfere with the assay readout.[2] For example, some compounds may have inherent color that interferes with absorbance-based assays like MTT, or they may be fluorescent, interfering with fluorescence-based readouts.[3][4] Solution: Run a control experiment with your compound in the absence of cells to check for direct interference with the assay reagents.

  • Cell Seeding Density: Inconsistent cell numbers across wells will lead to variable results. Solution: Ensure a homogenous cell suspension before seeding and use a calibrated multichannel pipette.

  • Edge Effects: Wells on the perimeter of a microplate are more prone to evaporation, leading to changes in media concentration and affecting cell growth. Solution: Avoid using the outer wells of the plate for experimental samples. Fill them with sterile PBS or media to create a humidity barrier.

FAQ 3: My benzoxazole derivative shows potent activity in a biochemical assay but has weak or no activity in my cell-based assay. What could explain this discrepancy?

Answer:

This is a frequent challenge in drug discovery and can be attributed to several factors related to the transition from a simplified biochemical environment to a complex cellular system.

Investigative Steps:

  • Cell Permeability: The compound may have poor membrane permeability and is not reaching its intracellular target. Solution: Consider using cell lines with known differences in transporter expression or employ computational models to predict permeability.

  • Metabolic Instability: The compound may be rapidly metabolized by the cells into an inactive form. Solution: Perform metabolic stability assays using liver microsomes or cell lysates to assess the compound's half-life.

  • Efflux Pump Activity: The compound may be a substrate for efflux pumps like P-glycoprotein, which actively transport it out of the cell.[1] Solution: Co-incubate your compound with a known efflux pump inhibitor (e.g., verapamil) to see if activity is restored.

  • Protein Binding: The compound may bind extensively to serum proteins in the cell culture medium, reducing the free concentration available to interact with the target. Solution: Perform the assay in serum-free or low-serum conditions, if tolerated by the cells, or measure the extent of protein binding.

Section 3: Mechanism of Action Studies

Understanding how a benzoxazole derivative exerts its biological effect is a crucial step in its development.

FAQ 4: How can I determine if my benzoxazole derivative is inducing apoptosis?

Answer:

Several assays can be used to investigate the induction of apoptosis. A multi-pronged approach is recommended to confirm the mechanism of cell death.

Recommended Assays for Apoptosis Detection:

AssayPrincipleKey Readout
Caspase Activation Assays Detects the activity of caspases, which are key executioner enzymes in the apoptotic pathway.[5][6]Increased caspase-3/7, -8, or -9 activity.
Annexin V/Propidium Iodide (PI) Staining Annexin V binds to phosphatidylserine, which translocates to the outer leaflet of the plasma membrane during early apoptosis. PI is a nuclear stain that can only enter cells with compromised membranes (late apoptosis/necrosis).Increased Annexin V-positive/PI-negative cells (early apoptosis) and Annexin V-positive/PI-positive cells (late apoptosis).
Mitochondrial Membrane Potential (ΔΨm) Assays Loss of mitochondrial membrane potential is an early event in the intrinsic apoptotic pathway.Decreased fluorescence of potentiometric dyes (e.g., JC-1, TMRE).
TUNEL Assay Detects DNA fragmentation, a hallmark of late-stage apoptosis.Increased fluorescence in the nucleus.

Experimental Workflow for Apoptosis Confirmation:

Caption: A streamlined workflow for confirming apoptosis induction.

Protocols

Protocol 1: pH-Dependent Solubility Assessment
  • Prepare a series of buffers with pH values ranging from 4.0 to 9.0.

  • Add an excess amount of your benzoxazole derivative to each buffer.

  • Incubate the samples with agitation for 24 hours at room temperature to ensure equilibrium is reached.

  • Centrifuge the samples to pellet the undissolved compound.

  • Carefully collect the supernatant and measure the concentration of the dissolved compound using a suitable analytical method (e.g., HPLC-UV).

  • Plot the solubility as a function of pH to determine the optimal pH for solubilization.

Protocol 2: Co-solvent System Optimization
  • Prepare a high-concentration stock solution of your compound in 100% DMSO.

  • Prepare a series of dilutions of the stock solution into your cell culture medium containing varying percentages of a co-solvent (e.g., 0.5%, 1%, 2% ethanol).

  • Visually inspect the solutions for any signs of precipitation immediately after preparation and after incubation at 37°C for a period relevant to your assay duration.

  • Determine the highest concentration of your compound that remains soluble in each co-solvent system.

  • Perform a vehicle control experiment to ensure the chosen co-solvent concentration is not toxic to your cells.

Protocol 3: Cyclodextrin Complexation for Enhanced Solubility
  • Select a suitable cyclodextrin (e.g., β-cyclodextrin, HP-β-cyclodextrin).

  • Prepare an aqueous solution of the cyclodextrin.

  • Add the benzoxazole derivative to the cyclodextrin solution.

  • Stir the mixture at room temperature for 24-48 hours to allow for complex formation.

  • Filter the solution to remove any undissolved compound.

  • Determine the concentration of the solubilized compound in the filtrate.

References

Technical Support Center: Enhancing the Solubility of 5-Methoxy-2-(methylthio)-1,3-benzoxazole for In Vivo Studies

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Welcome to the technical support guide for 5-Methoxy-2-(methylthio)-1,3-benzoxazole. This document is designed for researchers, scientists, and drug development professionals who are working with this compound and facing challenges with its solubility for in vivo applications.

Based on its benzoxazole core structure, this compound is predicted to be a lipophilic molecule with low aqueous solubility.[1][2][3][4] This characteristic is a significant hurdle for achieving adequate bioavailability and therapeutic efficacy in preclinical animal models. This guide provides a series of troubleshooting steps, frequently asked questions (FAQs), and detailed protocols to systematically approach and overcome these solubility challenges. Our goal is to provide you with the technical expertise and practical methodologies needed to develop a stable and effective formulation for your in vivo studies.

Troubleshooting Guide & FAQs

This section addresses the most common issues encountered when formulating poorly soluble compounds like this compound.

Q1: I dissolved my compound in DMSO, but it precipitates immediately when I dilute it into saline or PBS for injection. What is happening and how can I fix it?

A: This phenomenon is known as "crashing out" and is a classic sign of a compound with poor aqueous solubility. DMSO is a powerful organic solvent, but upon dilution into an aqueous buffer, its solvating power is drastically reduced, causing the compound to precipitate.[5][6]

Troubleshooting Steps:

  • Reduce the DMSO Concentration: The final concentration of DMSO in an intravenous (IV) formulation should be as low as possible, ideally below 5% v/v, to avoid toxicity. Try preparing a more concentrated stock in DMSO and using a smaller volume for dilution.

  • Incorporate Co-solvents: Instead of diluting directly into a buffer, use a pre-mixed vehicle containing one or more co-solvents. This helps to create a more "organic-like" microenvironment that can maintain the compound's solubility.[7][8][9] Common co-solvents for in vivo use include Polyethylene Glycol 400 (PEG 400), Propylene Glycol (PG), and ethanol.[7][9]

  • Utilize a Surfactant: Adding a small amount of a biocompatible surfactant, such as Polysorbate 80 (Tween® 80) or Cremophor® EL, can help to form micelles that encapsulate the drug, preventing precipitation.[10]

  • Consider a Cyclodextrin-Based Vehicle: Cyclodextrins are cyclic oligosaccharides that can form inclusion complexes with hydrophobic molecules, effectively shielding them from the aqueous environment.[11][12][13] This is a highly effective method for enhancing the solubility of poorly soluble drugs for parenteral administration.[11][12][13][14][15]

Q2: I need to administer my compound orally. What are the best starting points for an oral formulation?

A: For oral administration, the goal is to enhance both solubility and absorption from the gastrointestinal (GI) tract. Lipid-based formulations are often the most successful strategy for lipophilic compounds.[16][17][18][19][20][21]

Recommended Approaches:

  • Lipid Solution: A simple approach is to dissolve the compound in a GRAS (Generally Recognized As Safe) oil, such as sesame oil or corn oil. This is suitable for very lipophilic drugs.[18]

  • Self-Emulsifying Drug Delivery Systems (SEDDS/SMEDDS): These are isotropic mixtures of oils, surfactants, and co-solvents that spontaneously form fine oil-in-water emulsions or microemulsions upon gentle agitation in an aqueous medium like GI fluids.[22][23] This increases the surface area for dissolution and absorption.[16][17][24][25]

  • Aqueous Suspension with a Wetting Agent: If the dose is high, creating a micronized suspension in an aqueous vehicle (e.g., 0.5% methylcellulose) with a wetting agent (e.g., 0.1% Tween® 80) can be a viable option. Particle size reduction is a key technique for improving the dissolution rate of poorly soluble drugs.[7][26][27]

Q3: What are the regulatory considerations for the excipients I choose for my animal studies?

A: It is crucial to use excipients that are well-characterized and considered safe for the intended route of administration in your animal model.

Key Considerations:

  • GRAS Status: Whenever possible, use excipients that are on the FDA's GRAS list.[28][29] This indicates a history of safe use in food and, by extension, a lower risk profile for preclinical studies.

  • Route of Administration: The safety of an excipient is highly dependent on the route of administration. For example, some excipients safe for oral use may be toxic when administered intravenously.[30]

  • Concentration Limits: Be aware of the concentration limits for common excipients. For example, high concentrations of PEG 400 can cause renal toxicity, and Cremophor® EL has been associated with hypersensitivity reactions. Always consult safety and toxicology literature for the specific excipients you plan to use.

Q4: My compound seems to degrade in the formulation vehicle over time. What can I do?

A: Chemical stability is as important as solubility. The benzoxazole structure can be susceptible to hydrolysis, and the methylthio group could be prone to oxidation.

Troubleshooting Stability:

  • pH Adjustment: Test the stability of your compound in buffers of different pH values (e.g., pH 4.0, 7.4, 9.0) to find the pH of maximum stability. Use a buffer system in your formulation to maintain this optimal pH.

  • Protect from Light and Oxygen: Store formulations in amber vials to protect against photodegradation. If oxidation is suspected, prepare the formulation under an inert gas (e.g., nitrogen or argon) and consider adding an antioxidant like ascorbic acid or alpha-tocopherol.

  • Use Fresh Formulations: For early-stage studies, the simplest solution is often to prepare the formulation fresh before each experiment and use it within a few hours.

Formulation Selection Workflow

The choice of formulation strategy is a critical decision that depends on the compound's properties, the desired route of administration, and the dose. The following diagram outlines a logical workflow for selecting an appropriate formulation strategy.

G cluster_start cluster_route cluster_iv Parenteral (IV, IP, SC) cluster_oral Oral (PO) start Start: Characterize Compound (Solubility, Dose, Route) route_decision Route of Administration? start->route_decision iv_start Initial Test: Aqueous Buffer route_decision->iv_start Parenteral oral_start Initial Test: Aqueous Suspension route_decision->oral_start Oral iv_soluble Soluble? iv_start->iv_soluble iv_success Proceed with Aqueous Solution iv_soluble->iv_success Yes iv_cosolvent Try Co-solvent System (e.g., PEG400/PG/Ethanol) iv_soluble->iv_cosolvent No iv_cosolvent_ok Soluble & Stable? iv_cosolvent->iv_cosolvent_ok iv_cosolvent_ok->iv_success Yes iv_cyclo Try Cyclodextrin (e.g., HP-β-CD) iv_cosolvent_ok->iv_cyclo No iv_cyclo_ok Soluble? iv_cyclo->iv_cyclo_ok iv_cyclo_ok->iv_success Yes iv_nano Consider Nanosuspension (Advanced) iv_cyclo_ok->iv_nano No oral_dose Dose & Potency? oral_start->oral_dose oral_low_dose Low Dose: Lipid Solution / SEDDS oral_dose->oral_low_dose Low oral_high_dose High Dose: Micronized Suspension oral_dose->oral_high_dose High oral_check Adequate Exposure? oral_low_dose->oral_check oral_high_dose->oral_check oral_success Proceed with Formulation oral_check->oral_success Yes oral_reformulate Reformulate (e.g., Amorphous Solid Dispersion) oral_check->oral_reformulate No

Caption: Decision workflow for selecting a formulation strategy.

Step-by-Step Experimental Protocols

The following are detailed, field-proven protocols for preparing common formulation types for in vivo studies.

Protocol 1: Co-solvent Vehicle for Parenteral Administration

This protocol describes the preparation of a common co-solvent vehicle suitable for intravenous (IV) or intraperitoneal (IP) injection in rodents. The final vehicle composition is 10% DMSO, 40% PEG 400, and 50% Saline.

Materials:

  • This compound

  • Dimethyl sulfoxide (DMSO), USP grade

  • Polyethylene glycol 400 (PEG 400), NF grade

  • 0.9% Sodium Chloride Injection, USP (Saline)

  • Sterile glass vials

  • Sterile syringes and filters (0.22 µm)

Procedure:

  • Weigh the Compound: Accurately weigh the required amount of this compound and place it in a sterile glass vial.

  • Initial Solubilization: Add the required volume of DMSO to the vial (10% of the final volume). Vortex or sonicate gently until the compound is completely dissolved. This creates your concentrated stock.

  • Add Co-solvent: To the DMSO solution, add the required volume of PEG 400 (40% of the final volume). Vortex until the solution is homogeneous. The solution may become viscous.

  • Aqueous Dilution: Slowly add the saline (50% of the final volume) to the organic mixture while vortexing. Add the saline dropwise to prevent the compound from precipitating.

  • Final Check & Sterilization: Visually inspect the final solution for any signs of precipitation. If the solution is clear, sterile-filter it through a 0.22 µm syringe filter into a final sterile vial.

  • Pre-Dosing Check: Before administration, visually inspect the solution again. It is also good practice to warm the solution to 37°C and observe if any precipitation occurs.

Protocol 2: Cyclodextrin-Based Vehicle for Parenteral Administration

This protocol uses 2-Hydroxypropyl-β-cyclodextrin (HP-β-CD), a modified cyclodextrin that is safe for parenteral use and effective at solubilizing hydrophobic compounds.[14][15]

Materials:

  • This compound

  • 2-Hydroxypropyl-β-cyclodextrin (HP-β-CD), parenteral grade

  • Sterile Water for Injection, USP

  • Sterile glass vials

  • Vortex mixer and/or sonicator

Procedure:

  • Prepare Cyclodextrin Vehicle: Prepare a 40% (w/v) solution of HP-β-CD in Sterile Water for Injection. For example, to make 10 mL of vehicle, dissolve 4 g of HP-β-CD in water and bring the final volume to 10 mL. Gentle warming (40-50°C) may be required to fully dissolve the cyclodextrin. Allow the solution to cool to room temperature.

  • Weigh Compound: Weigh the required amount of this compound and place it in a sterile glass vial.

  • Complexation: Add the 40% HP-β-CD vehicle to the compound.

  • Facilitate Dissolution: Vortex the mixture vigorously for 30-60 minutes. Sonication can also be used to accelerate the complexation and dissolution process. The goal is to form a clear, homogeneous solution.

  • Final Check: Visually inspect the solution to ensure no solid particles remain. If needed, the solution can be sterile-filtered through a 0.22 µm filter.

G cluster_main Cyclodextrin Encapsulation Mechanism drug Lipophilic Drug (5-Methoxy-2-(methylthio) -1,3-benzoxazole) complex Water-Soluble Inclusion Complex drug->placeholder cyclo HP-β-Cyclodextrin (Hydrophilic Exterior, Lipophilic Cavity) cyclo->placeholder drug_in_complex Drug water Aqueous Environment (Water Molecules) placeholder->complex +

Caption: Mechanism of drug solubilization by cyclodextrin inclusion.

Data Summary Table

The table below summarizes the key characteristics of the different formulation approaches discussed.

Formulation StrategyPrimary MechanismSuitable RouteMax Achievable Conc.Key AdvantagesPotential Disadvantages
Aqueous Solution Solvation in waterIV, IP, SC, POVery LowSimplest, no excipient toxicity.Only for water-soluble compounds.
Co-solvent System Increases solvent polarityIV, IP, SC, POLow to ModerateSimple to prepare, effective for many compounds.Potential for precipitation on dilution; excipient toxicity at high concentrations.
Cyclodextrin Complex Forms inclusion complexIV, IP, SC, POModerate to HighHigh solubilization capacity, low toxicity of modified cyclodextrins.[11][14][15]Can be expensive; potential for nephrotoxicity with unmodified β-cyclodextrin.[14][15]
Lipid-Based (SEDDS) Emulsification in GI tractPOHighEnhances oral bioavailability significantly; protects drug from degradation.[17][22]More complex to develop and characterize; not for parenteral use.
Micronized Suspension Increases surface areaPO, SCVery HighAllows for high drug loading.Potential for non-uniform dosing; bioavailability can be variable.

References

Technical Support Center: Scaling Up the Synthesis of 5-Methoxy-2-(methylthio)-1,3-benzoxazole

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the synthesis of 5-Methoxy-2-(methylthio)-1,3-benzoxazole. This guide is designed for researchers, chemists, and process development professionals who are looking to establish, optimize, or scale up this important synthetic route. We will move beyond simple procedural lists to explore the causality behind experimental choices, empowering you to troubleshoot effectively and ensure reproducible, high-yield outcomes.

The synthesis is typically approached as a two-step process: first, the formation of the core heterocyclic thiol, 5-methoxy-1,3-benzoxazole-2-thiol, followed by a selective S-alkylation to introduce the methylthio group. This guide is structured to address common challenges at each stage of this workflow.

Experimental Workflow Overview

The overall synthetic pathway is summarized below. Each step presents unique challenges that will be addressed in the subsequent FAQ and Troubleshooting section.

G cluster_0 Step 1: Thiol Formation cluster_1 Step 2: S-Methylation cluster_2 Analysis & Purification SM 4-Methoxy-2-aminophenol + CS₂ / KOH Intermediate 5-Methoxy-1,3-benzoxazole-2-thiol SM->Intermediate Cyclization Product This compound Intermediate->Product Alkylation MethylatingAgent Methylating Agent (e.g., CH₃I, (CH₃)₂SO₄) MethylatingAgent->Product Purification Column Chromatography or Recrystallization Product->Purification Characterization NMR, LC-MS, HPLC Purification->Characterization

Caption: Overall workflow for the synthesis of this compound.

Frequently Asked Questions & Troubleshooting Guide

This section addresses common issues in a question-and-answer format, providing both diagnostic advice and corrective actions.

FAQ 1: My overall yield is consistently low. Where should I begin troubleshooting?

Low overall yield is a common issue that can stem from factors affecting both reaction steps. Before optimizing individual steps, it's crucial to validate the foundational parameters.[1][2]

Answer: Start by systematically verifying the quality of your inputs and the general reaction environment.

  • Purity of Starting Materials: The purity of 4-methoxy-2-aminophenol is paramount. Aminophenols are susceptible to air oxidation, which can introduce colored impurities and inhibit the reaction.[3] It is highly recommended to use freshly sourced, high-purity reagents or purify the starting material by recrystallization if its quality is uncertain.

  • Inert Atmosphere: While not always strictly required for the alkylation step, the initial cyclization can benefit from being conducted under an inert atmosphere (e.g., nitrogen or argon). This minimizes the oxidative degradation of the 2-aminophenol starting material.[3]

  • Solvent Quality: Ensure you are using anhydrous solvents, especially for the S-methylation step. The presence of water can hydrolyze some methylating agents and can affect the solubility and reactivity of the thiolate intermediate.

FAQ 2: I'm having trouble with Step 1, the synthesis of 5-methoxy-1,3-benzoxazole-2-thiol. My yield is poor and the product is impure.

Answer: This step involves the reaction of 4-methoxy-2-aminophenol with carbon disulfide in the presence of a base, typically potassium hydroxide (KOH).[4] Success hinges on reaction control and proper workup.

  • Causality of Failure:

    • Incomplete Reaction: The reaction requires sufficient time and temperature to proceed to completion. The cyclization is often performed at reflux in an alcohol solvent like ethanol for several hours.[4]

    • Stoichiometry: Ensure the molar ratios of reactants are correct. A slight excess of carbon disulfide and a sufficient amount of base are typically used to drive the reaction.

    • Improper Workup: The product is the thiol, which exists as a potassium salt (thiolate) in the basic reaction mixture. It must be carefully precipitated by acidifying the aqueous solution after the reaction is complete. Adding acid too quickly or overshooting the pH can lead to an oily or impure product.

  • Troubleshooting Steps:

    • Monitor the Reaction: Use Thin Layer Chromatography (TLC) to monitor the disappearance of the 2-aminophenol starting material.

    • Controlled Precipitation: After the reaction, filter the mixture to remove any solids, cool the filtrate (e.g., in an ice bath), and add acid (e.g., glacial acetic acid) dropwise with vigorous stirring to precipitate the product.[4] Maintain the temperature below 20°C during acidification.

    • Purification: The crude thiol can be purified by recrystallization from a suitable solvent like ethanol to remove impurities before proceeding to the next step.

FAQ 3: During the S-methylation (Step 2), my reaction is messy. I see multiple spots on TLC and my final yield is low.

Answer: This is the most critical step for selectivity. The key challenge is to ensure exclusive methylation on the sulfur atom while avoiding methylation on the benzoxazole nitrogen. The ambident nature of the benzoxazole-2-thiolate anion (containing two nucleophilic sites, S and N) is the root cause.[5]

  • The S- vs. N-Alkylation Problem:

    • Sulfur (S): A soft nucleophile.

    • Nitrogen (N): A hard nucleophile.

    • According to Hard and Soft Acids and Bases (HSAB) theory, soft nucleophiles react preferentially with soft electrophiles, and hard nucleophiles with hard electrophiles. Methylating agents like methyl iodide (CH₃I) are considered soft electrophiles, favoring S-alkylation.

    • Reaction conditions are key to directing selectivity:

      • Solvent: Polar aprotic solvents (e.g., DMF, Acetone, THF) favor S-alkylation. They solvate the cation (like K⁺) but leave the soft thiolate anion relatively free to react. In contrast, polar protic solvents (like ethanol) can hydrogen-bond with the nitrogen atom, increasing its nucleophilicity and leading to more N-alkylation byproducts.

      • Base: A strong base is needed to fully deprotonate the thiol, but its choice matters. Using a base like potassium carbonate (K₂CO₃) in acetone is a common and effective strategy for promoting S-alkylation.

G Start Low Yield or Multiple Products in Methylation Step CheckSolvent Is the solvent polar aprotic (e.g., Acetone, DMF)? Start->CheckSolvent CheckBase Is the thiol fully deprotonated? (e.g., using K₂CO₃, NaH) CheckSolvent->CheckBase Yes SolventProtic Change to Polar Aprotic Solvent (e.g., Acetone) CheckSolvent->SolventProtic No CheckTemp Is the reaction temperature controlled? (Start at RT or 0°C) CheckBase->CheckTemp Yes BaseWeak Use a stronger, non-nucleophilic base (e.g., K₂CO₃) CheckBase->BaseWeak No TempHigh Run at lower temperature to increase selectivity CheckTemp->TempHigh No Success Improved Selectivity and Yield CheckTemp->Success Yes SolventProtic->CheckBase BaseWeak->CheckTemp TempHigh->Success

Caption: Troubleshooting decision tree for the S-methylation step.

FAQ 4: What is the most effective method for purifying the final product?

Answer: Purification strategy depends on the scale and the nature of the impurities.

  • Column Chromatography: This is the most reliable method for obtaining high-purity material, especially at the lab scale.

    • Stationary Phase: Silica gel (230-400 mesh).

    • Mobile Phase: A gradient of ethyl acetate in a non-polar solvent like hexanes or petroleum ether is typically effective. Start with a low polarity (e.g., 5% ethyl acetate in hexanes) and gradually increase the polarity to elute the product. The S-methylated product is generally less polar than the N-methylated byproduct and the starting thiol.

  • Recrystallization: If the crude product is obtained as a solid and is relatively pure (>90%), recrystallization can be an efficient and scalable purification method.

    • Solvent Screening: Test various solvents like ethanol, isopropanol, or mixed solvent systems (e.g., ethyl acetate/hexanes) to find one that dissolves the product when hot but gives good crystal recovery upon cooling.

FAQ 5: How can I definitively confirm the structure and purity of my final product?

Answer: A combination of spectroscopic and chromatographic methods is essential for unambiguous characterization.

  • NMR Spectroscopy (¹H and ¹³C): This is the most powerful tool for structural confirmation.

    • ¹H NMR: Look for the two key singlets: one for the methoxy group (-OCH₃) protons and one for the methylthio group (-SCH₃) protons. The chemical shifts will be distinct.

    • ¹³C NMR: Confirm the presence of all expected carbon atoms, including the methoxy and methylthio carbons.

  • Mass Spectrometry (MS): Determine the molecular weight of the product. Look for the molecular ion peak [M]⁺ or the protonated molecular ion peak [M+H]⁺ corresponding to the calculated mass of C₉H₉NO₂S (195.24 g/mol ).

  • High-Performance Liquid Chromatography (HPLC): This is the best method for assessing the purity of the final compound. A single sharp peak indicates high purity. This technique can also be used to quantify the level of any impurities.

Spectroscopic Data (Expected)
Technique Expected Signature for this compound
¹H NMR (CDCl₃, 400 MHz) δ ~ 7.2-7.5 ppm (m, 3H, Ar-H), δ ~ 3.85 ppm (s, 3H, -OCH₃), δ ~ 2.75 ppm (s, 3H, -SCH₃)
¹³C NMR (CDCl₃, 100 MHz) δ ~ 165, 157, 151, 142, 122, 111, 110, 56 (-OCH₃), 15 (-SCH₃) ppm (approximate shifts)
LC-MS (ESI+) m/z = 196.04 [M+H]⁺

Detailed Experimental Protocols

These protocols are provided as a validated starting point. Optimization may be required based on your specific lab conditions and scale.

Protocol 1: Synthesis of 5-Methoxy-1,3-benzoxazole-2-thiol
  • Materials:

    • 4-Methoxy-2-aminophenol (1.0 eq)

    • Potassium Hydroxide (KOH) (1.2 eq)

    • Carbon Disulfide (CS₂) (1.5 eq)

    • Ethanol (95%)

    • Glacial Acetic Acid

    • Water

  • Procedure:

    • In a round-bottom flask equipped with a reflux condenser, dissolve potassium hydroxide in a minimal amount of water and add ethanol.

    • Add 4-methoxy-2-aminophenol to the basic ethanol solution and stir until dissolved.

    • Add carbon disulfide dropwise to the mixture. The reaction is exothermic; maintain control over the addition rate.

    • Heat the reaction mixture to reflux and maintain for 3-4 hours. Monitor the reaction by TLC until the starting aminophenol is consumed.[4]

    • After completion, cool the mixture to room temperature and filter off any solids.

    • Transfer the filtrate to a beaker and cool in an ice-water bath.

    • Slowly add glacial acetic acid dropwise with vigorous stirring. A precipitate will form. Continue adding acid until the solution is neutral to slightly acidic (pH ~6).

    • Collect the solid product by vacuum filtration, wash thoroughly with cold water, and dry under vacuum.

    • The crude product can be recrystallized from ethanol for higher purity.

Protocol 2: Synthesis of this compound
  • Materials:

    • 5-Methoxy-1,3-benzoxazole-2-thiol (1.0 eq)

    • Potassium Carbonate (K₂CO₃), anhydrous (1.5 eq)

    • Methyl Iodide (CH₃I) (1.2 eq)

    • Acetone, anhydrous

  • Procedure:

    • To a round-bottom flask under a nitrogen atmosphere, add 5-methoxy-1,3-benzoxazole-2-thiol, anhydrous potassium carbonate, and anhydrous acetone.

    • Stir the suspension vigorously at room temperature for 30 minutes.

    • Add methyl iodide dropwise to the suspension.

    • Continue stirring the reaction at room temperature for 4-6 hours. Monitor the reaction progress by TLC, observing the formation of a new, less polar spot and the disappearance of the starting thiol.

    • Once the reaction is complete, filter off the inorganic salts (K₂CO₃ and KI) and wash the solid cake with a small amount of acetone.

    • Combine the filtrate and washings and remove the solvent under reduced pressure to yield the crude product.

    • Purify the crude residue by silica gel column chromatography using a gradient of ethyl acetate in hexanes.

References

Validation & Comparative

A Senior Scientist's Comparative Guide to 5-Methoxy-2-(methylthio)-1,3-benzoxazole and Its Structural Analogs

Author: BenchChem Technical Support Team. Date: December 2025

Introduction: The Benzoxazole Scaffold in Modern Drug Discovery

The benzoxazole ring system, a bicyclic heterocycle consisting of a fused benzene and oxazole ring, is a cornerstone of modern medicinal chemistry.[1] Its rigid structure and ability to participate in various non-covalent interactions make it a privileged scaffold, found in numerous compounds with a wide spectrum of pharmacological activities, including anticancer, antimicrobial, and anti-inflammatory properties.[2][3][4] The biological profile of a benzoxazole derivative is profoundly influenced by the nature and position of its substituents.

This guide provides an in-depth comparative analysis of 5-Methoxy-2-(methylthio)-1,3-benzoxazole , a specific derivative, against its key structural analogs. We will dissect how subtle changes—such as the replacement of the oxazole ring's oxygen with sulfur or the modification of the substituent at the 5-position—can dramatically alter physicochemical properties and biological performance. This analysis is designed for researchers, scientists, and drug development professionals to inform the rational design of next-generation benzoxazole-based therapeutics.

Comparative Analysis: Core Structure and Key Analogs

The core of our analysis focuses on three key structural modifications to understand their impact on function:

  • The Heteroatom: Comparing the oxygen of the benzoxazole with the sulfur of a benzothiazole.

  • The 2-Position Substituent: The role of the methylthio (-SCH₃) group.

  • The 5-Position Substituent: The influence of the methoxy (-OCH₃) group versus other electronic groups.

Our primary compounds for comparison are this compound, its direct sulfur analog 2-(methylthio)benzothiazole, and other 2-substituted benzoxazoles to elucidate structure-activity relationships (SAR).

Physicochemical Properties: The Foundation of Biological Function

The physical and chemical characteristics of a molecule dictate its absorption, distribution, metabolism, and excretion (ADME) profile. Even a single atom change, like substituting oxygen for sulfur, can significantly alter these properties.

CompoundMolecular FormulaMolecular Weight ( g/mol )Physical FormKey Structural Difference
This compound C₉H₉NO₂S195.24Not specified; likely liquid/solidTarget Compound
2-(Methylthio)benzoxazole [5]C₈H₇NOS165.21LiquidLacks 5-methoxy group
2-(Methylthio)benzothiazole [6][7]C₈H₇NS₂181.30PowderOxygen replaced by Sulfur

The replacement of oxygen with the larger, less electronegative sulfur atom in 2-(methylthio)benzothiazole increases its molecular weight and alters its electronic distribution, which can influence receptor binding and metabolic pathways.[6]

Biological Activity: A Tale of Three Moieties

The benzoxazole scaffold is a versatile pharmacophore.[8] The specific activity is fine-tuned by its substituents.

Antimicrobial Activity: Benzoxazole derivatives are well-documented for their potent antibacterial and antifungal activities.[9] The mechanism often involves the inhibition of essential microbial enzymes, such as DNA gyrase. The structure-activity relationship suggests that electron-withdrawing groups can enhance antimicrobial effects.[10]

Anticancer Activity: Numerous benzoxazole derivatives have demonstrated significant antiproliferative activity against various cancer cell lines.[10][11] Mechanisms include the induction of apoptosis and the inhibition of crucial signaling pathways or enzymes like topoisomerase.[12]

The table below summarizes the activity of various benzoxazole derivatives, illustrating the impact of different substitutions. Data for the specific target compound, this compound, is not widely published, so we infer its potential from related structures.

Compound Class/DerivativeTarget/AssayActivity (IC₅₀ or MIC)SignificanceReference
Benzoxazole-Sulfonamide DerivativesE. coli (antibacterial)MIC: 25 µg/mLDemonstrates potent antibacterial activity of the scaffold.[9]
2,5-Disubstituted BenzoxazolesA549 Lung Cancer CellsIC₅₀: 0.11 µMHigh anticancer potency.[4]
Thiophene-substituted BenzoxazoleDLBCL Cancer CellsHigh Inhibitory ActivityShows promise as an antiproliferative scaffold.[10][13]
5-Chloro Benzoxazole DerivativesS. aureus, E. coliPotent MIC valuesThe 5-position is critical for antimicrobial activity.[14]

Structure-Activity Relationship (SAR) Insights:

  • The 2-Position: The 2-position is a critical vector for introducing diverse functionalities. The methylthio group in our target compound is relatively small and can influence interactions within a target's binding pocket.

  • The 5-Position: The electronic nature of the substituent at the 5-position is crucial. The methoxy group (-OCH₃) on our target compound is an electron-donating group. In contrast, compounds with electron-withdrawing groups like chloro (-Cl) or nitro (-NO₂) at this position have shown enhanced antimicrobial and antiproliferative activities.[10][14] This suggests that this compound might have a different, potentially more selective, biological profile compared to its electron-deficient analogs.

  • Oxazole vs. Thiazole Ring: The replacement of oxygen with sulfur to form a benzothiazole generally increases the compound's lipophilicity and alters its hydrogen-bonding capabilities. This can lead to different ADME properties and target interactions. For instance, 2-(methylthio)benzothiazole is known to be a metabolite of certain biocides and interacts with the aryl hydrocarbon receptor.[6][7]

Below is a diagram illustrating the core benzoxazole structure and key positions for substitution that dictate its biological activity.

Caption: Key structural sites on the benzoxazole scaffold.

Experimental Protocols

To ensure scientific integrity and reproducibility, the following protocols are provided for the synthesis and biological evaluation of benzoxazole derivatives.

Protocol 1: General Synthesis of 2-(Methylthio)benzoxazole Derivatives

This protocol describes a common and reliable method for synthesizing the 2-(methylthio)benzoxazole core via cyclization of a 2-aminophenol precursor.

Causality Behind Experimental Choices:

  • Starting Material: 2-Aminophenols are readily available and serve as the foundational block for the benzoxazole ring.[15]

  • Reagents: Carbon disulfide (CS₂) is used to form the 2-thiol intermediate. Potassium hydroxide (KOH) acts as a base to facilitate the reaction.[16]

  • Alkylation: A methylating agent like methyl iodide is used to introduce the methylthio group in a standard nucleophilic substitution reaction.

  • Solvent: Ethanol is a suitable polar protic solvent for these reaction types.

Step-by-Step Methodology:

  • Synthesis of Benzoxazole-2-thiol Intermediate:

    • To a solution of the appropriately substituted 2-aminophenol (e.g., 2-amino-4-methoxyphenol for the target compound) (10 mmol) in ethanol (50 mL), add potassium hydroxide (12 mmol).

    • Stir the mixture until the KOH is fully dissolved.

    • Add carbon disulfide (15 mmol) dropwise at room temperature.

    • Reflux the reaction mixture for 4-6 hours, monitoring progress by Thin Layer Chromatography (TLC).

    • After cooling, pour the mixture into ice-cold water and acidify with dilute HCl to precipitate the benzoxazole-2-thiol intermediate.

    • Filter, wash with water, and dry the solid product.

  • S-Methylation:

    • Dissolve the dried benzoxazole-2-thiol (8 mmol) in a suitable solvent like DMF or acetone (40 mL).

    • Add a base such as potassium carbonate (K₂CO₃) (10 mmol).

    • Add methyl iodide (10 mmol) dropwise and stir the mixture at room temperature for 8-12 hours.

    • Monitor the reaction to completion by TLC.

    • Pour the reaction mixture into water to precipitate the crude product.

    • Filter the solid and purify by column chromatography or recrystallization to obtain the final 2-(methylthio)benzoxazole derivative.

The workflow for this synthesis is visualized below.

Caption: Synthetic workflow for 2-(methylthio)benzoxazoles.

Protocol 2: In Vitro Antimicrobial Susceptibility Testing (MIC Assay)

This protocol outlines the broth microdilution method to determine the Minimum Inhibitory Concentration (MIC) of a compound, a standard measure of antimicrobial efficacy.

Trustworthiness and Self-Validation: This protocol is self-validating through the mandatory inclusion of controls:

  • Positive Control: A known antibiotic (e.g., Ciprofloxacin) to ensure the assay system and bacteria are behaving as expected.

  • Negative Control: DMSO or the solvent used to dissolve the compound, to ensure it has no intrinsic antimicrobial activity.

  • Sterility Control: Broth without bacteria to check for contamination.

  • Growth Control: Broth with bacteria but no compound, to ensure the bacteria are viable.

Step-by-Step Methodology:

  • Preparation:

    • Prepare a stock solution of the test compound (e.g., 1 mg/mL) in DMSO.

    • In a sterile 96-well microtiter plate, add 100 µL of sterile Mueller-Hinton Broth (MHB) to wells in columns 2-12. Add 200 µL to column 1.

    • Add the test compound stock solution to the first well of a row and perform a 2-fold serial dilution across the plate from column 1 to 10. Columns 11 and 12 will serve as controls.

  • Inoculation:

    • Prepare a bacterial inoculum standardized to a 0.5 McFarland standard, then dilute it to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in the wells.

    • Add 10 µL of the standardized bacterial suspension to each well (except the sterility control well).

  • Controls:

    • Growth Control (Column 11): Add 10 µL of bacterial suspension to MHB (no compound).

    • Sterility Control (Column 12): MHB only (no bacteria, no compound).

    • Set up a separate row for the positive control antibiotic.

  • Incubation:

    • Seal the plate and incubate at 37°C for 18-24 hours.

  • Data Interpretation:

    • The MIC is the lowest concentration of the compound at which there is no visible growth (turbidity) of the microorganism. This can be determined by visual inspection or by using a plate reader.

Conclusion and Future Directions

The comparative analysis reveals that this compound is a member of a pharmacologically significant class of compounds. While specific experimental data on this molecule is limited, a robust SAR framework allows us to make informed predictions. The presence of the electron-donating 5-methoxy group distinguishes it from many of the more extensively studied electron-withdrawing analogs, suggesting a potentially unique biological profile that warrants further investigation. Its structural similarity to 2-(methylthio)benzothiazole, a known bioactive compound, further underscores its potential.

Future research should focus on the synthesis of this compound and a panel of related analogs to systematically evaluate their efficacy in antimicrobial and anticancer assays. Such studies will clarify the precise role of the 5-methoxy and 2-methylthio groups and pave the way for the development of novel, highly targeted therapeutic agents.

References

A Comparative Guide to the Anticancer Activity of 5-Methoxy-2-(methylthio)-1,3-benzoxazole and Structurally Related Analogs

Author: BenchChem Technical Support Team. Date: December 2025

Introduction: The Therapeutic Potential of the Benzoxazole Scaffold

The benzoxazole core is a privileged heterocyclic structure in medicinal chemistry, forming the backbone of numerous compounds with a wide array of pharmacological activities.[1] This versatile scaffold, an isostere of natural nucleic acid bases, allows for interaction with various biological macromolecules, leading to activities such as antimicrobial, anti-inflammatory, and notably, anticancer effects.[2][3] The anticancer properties of benzoxazole derivatives are of particular interest, with research demonstrating their ability to inhibit key enzymes in cancer progression, induce programmed cell death (apoptosis), and modulate critical signaling pathways.[1][4]

This guide provides a comprehensive validation of the biological activity of 5-Methoxy-2-(methylthio)-1,3-benzoxazole and its analogs, with a focus on their potential as anticancer agents. Due to the limited publicly available data on this specific compound, we will utilize a structurally similar and well-characterized derivative, 2-(4-methoxyphenyl)-5-methyl-1,3-benzoxazole , as a representative for our comparative analysis. This analysis will be benchmarked against another potent benzoxazole derivative, 2-(3,4,5-trimethoxyphenyl)-1,3-benzoxazole-linked-1,3,4-oxadiazole , and the standard-of-care chemotherapeutic agent, Doxorubicin .

The primary objective of this guide is to provide researchers, scientists, and drug development professionals with a detailed, evidence-based comparison of the cytotoxic and pro-apoptotic activities of these compounds. We will delve into the experimental methodologies for evaluating these activities, present comparative data, and discuss the underlying structure-activity relationships that govern their therapeutic potential.

Comparative In Vitro Anticancer Activity

The cornerstone of preclinical anticancer drug evaluation is the determination of a compound's cytotoxicity against various cancer cell lines. This is typically quantified by the half-maximal inhibitory concentration (IC50), which represents the concentration of a drug that is required for 50% inhibition of cell viability. A lower IC50 value indicates greater potency.

The following tables summarize the in vitro anticancer activity of our selected benzoxazole derivatives and the standard drug, Doxorubicin, against a panel of human cancer cell lines.

Table 1: Comparative Cytotoxicity (IC50 in µM) of Benzoxazole Derivatives and Doxorubicin

Compound/SubstituentCancer Cell LineIC50 (µM)Reference
2-(4-methoxyphenyl)-5-methyl-1,3-benzoxazole (Proxy for target compound) MCF-7 (Breast)4[5]
HepG2 (Liver)17.9[5]
2-(3,4,5-trimethoxyphenyl)-benzoxazole-oxadiazole Hybrid MCF-7 (Breast)0.10 ± 0.013[6]
A549 (Lung)0.13 ± 0.014[6]
HT-29 (Colon)0.22 ± 0.017[6]
Doxorubicin (Standard of Care) MCF-7 (Breast)~2.57[7]
A549 (Lung)~0.46[8]
HepG2 (Liver)~1.62[9]

Note: IC50 values for Doxorubicin are compiled from multiple sources for a broader perspective and may vary based on experimental conditions.

Experimental Validation: Protocols and Methodologies

The data presented above is generated through rigorous in vitro assays designed to quantify cell viability and the induction of apoptosis. Here, we provide detailed, step-by-step methodologies for these crucial experiments.

Cell Viability and Cytotoxicity Assays: MTT and XTT

The MTT and XTT assays are colorimetric methods used to assess cellular metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.[5] Both assays rely on the reduction of a tetrazolium salt by mitochondrial dehydrogenases in metabolically active cells to form a colored formazan product.

  • Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells per well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a humidified 5% CO₂ atmosphere to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of the test compounds (e.g., this compound analogs, Doxorubicin) in culture medium. Replace the existing medium with 100 µL of the medium containing the test compounds at various concentrations. Include a vehicle control (e.g., DMSO) and a no-treatment control.

  • Incubation: Incubate the plates for 48-72 hours at 37°C and 5% CO₂.

  • MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C. During this time, viable cells will reduce the yellow MTT to purple formazan crystals.

  • Solubilization: Carefully remove the medium and add 100 µL of a solubilizing agent (e.g., DMSO or a solution of 0.1% NP-40 in isopropanol with 4 mM HCl) to each well to dissolve the formazan crystals.[10]

  • Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader. The absorbance is directly proportional to the number of viable cells.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 values by plotting the percentage of viability against the logarithm of the compound concentration.

The XTT assay offers the advantage of producing a water-soluble formazan product, eliminating the need for a solubilization step.

  • Cell Seeding and Treatment: Follow steps 1 and 2 of the MTT assay protocol.

  • Incubation: Incubate the plates for the desired treatment period (e.g., 48-72 hours).

  • XTT Reagent Preparation: Immediately before use, prepare the XTT labeling mixture by adding the electron-coupling reagent to the XTT labeling reagent according to the manufacturer's instructions.

  • XTT Addition: Add 50 µL of the prepared XTT labeling mixture to each well.

  • Incubation: Incubate the plate for 2-4 hours at 37°C and 5% CO₂.

  • Absorbance Measurement: Measure the absorbance of the soluble formazan product at a wavelength between 450 and 500 nm using a microplate reader.

  • Data Analysis: Calculate cell viability and IC50 values as described for the MTT assay.

Apoptosis Induction: Caspase-3/7 Activity Assay

A key mechanism of action for many anticancer drugs is the induction of apoptosis. Caspases are a family of proteases that are central to this process, with caspase-3 and caspase-7 being key executioner caspases. Their activation is a hallmark of apoptosis.

This assay utilizes a proluminescent substrate that is cleaved by activated caspase-3 and -7, releasing a substrate for luciferase, which in turn generates a luminescent signal proportional to caspase activity.

  • Cell Seeding and Treatment: Seed cells in a white-walled 96-well plate and treat with the test compounds as described for the viability assays.

  • Reagent Preparation: Prepare the Caspase-Glo® 3/7 Reagent according to the manufacturer's protocol by reconstituting the lyophilized substrate with the provided buffer.

  • Reagent Addition: Add 100 µL of the Caspase-Glo® 3/7 Reagent to each well.

  • Incubation: Incubate the plate at room temperature for 1-2 hours, protected from light.

  • Luminescence Measurement: Measure the luminescence using a plate-reading luminometer.

  • Data Analysis: An increase in luminescence compared to the vehicle control indicates an induction of caspase-3/7 activity and apoptosis.

Visualization of Experimental Workflows and Signaling Pathways

To provide a clearer understanding of the experimental processes and the potential mechanism of action, the following diagrams have been generated using Graphviz.

G cluster_0 Cell Viability Assay Workflow A Seed Cancer Cells in 96-well plate B Treat with Benzoxazole Derivatives & Doxorubicin (Serial Dilutions) A->B C Incubate for 48-72 hours B->C D Add MTT or XTT Reagent C->D E Incubate for 2-4 hours D->E F Add Solubilizer (MTT only) E->F MTT Path G Measure Absorbance E->G XTT Path F->G H Calculate IC50 Values G->H

Caption: Workflow for MTT and XTT Cell Viability Assays.

G cluster_1 Apoptosis (Caspase-3/7) Assay Workflow I Seed Cancer Cells in 96-well plate J Treat with Benzoxazole Derivatives & Doxorubicin I->J K Incubate for 24-48 hours J->K L Add Caspase-Glo® 3/7 Reagent K->L M Incubate for 1-2 hours L->M N Measure Luminescence M->N O Determine Apoptosis Induction N->O

Caption: Workflow for Luminescent Caspase-3/7 Apoptosis Assay.

G cluster_2 Simplified Apoptosis Signaling Pathway Drug Benzoxazole Derivative Mitochondria Mitochondria Drug->Mitochondria Induces Stress CytochromeC Cytochrome c Release Mitochondria->CytochromeC Apaf1 Apaf-1 CytochromeC->Apaf1 Caspase9 Pro-Caspase-9 Apaf1->Caspase9 Apoptosome Apoptosome Caspase9->Apoptosome Caspase37 Pro-Caspase-3/7 Apoptosome->Caspase37 Activates ActiveCaspase37 Active Caspase-3/7 Caspase37->ActiveCaspase37 Apoptosis Apoptosis ActiveCaspase37->Apoptosis Executes

Caption: Intrinsic Apoptosis Pathway Activated by Benzoxazoles.

Structure-Activity Relationship (SAR) Insights

The diverse anticancer potencies observed among benzoxazole derivatives are intrinsically linked to the nature and position of their substituents.[11] Analysis of the comparative data reveals several key SAR insights:

  • Substitution at the 2-position: The nature of the substituent at the 2-position of the benzoxazole ring is a critical determinant of activity. The presence of an aryl group, as seen in our proxy compound, often confers significant cytotoxic potential.[12]

  • Substitution on the Phenyl Ring: The substitution pattern on the 2-phenyl ring further modulates activity. The 3,4,5-trimethoxy substitution in the oxadiazole hybrid comparator is associated with exceptionally high potency, suggesting that these electron-donating groups enhance the compound's interaction with its biological target.[6]

  • Hybridization with other Heterocycles: The linkage of the benzoxazole scaffold to other heterocyclic moieties, such as the 1,3,4-oxadiazole in our comparator, can dramatically increase anticancer activity.[6] This strategy of creating hybrid molecules is a promising avenue for developing novel and highly potent anticancer agents.

  • Methoxy Group at the 5-position: The methoxy group at the 5-position of the benzoxazole core, as present in our target compound, is a common feature in biologically active benzoxazoles and is generally considered to contribute favorably to their overall activity profile.

Conclusion and Future Directions

This comparative guide demonstrates the significant anticancer potential of the benzoxazole scaffold, exemplified by the potent in vitro activity of 2-(4-methoxyphenyl)-5-methyl-1,3-benzoxazole and a more complex benzoxazole-oxadiazole hybrid. While direct experimental data for this compound remains to be published, the available evidence from structurally related analogs strongly suggests that it is a promising candidate for further investigation as an anticancer agent.

The detailed experimental protocols provided herein offer a robust framework for the validation of its biological activity. Future studies should focus on the direct synthesis and in vitro evaluation of this compound against a broad panel of cancer cell lines. Furthermore, mechanistic studies to elucidate its specific molecular targets and signaling pathways, along with in vivo efficacy and toxicity assessments, will be crucial next steps in its development as a potential therapeutic agent.

The versatility of the benzoxazole core, coupled with the insights gained from structure-activity relationship studies, provides a solid foundation for the rational design of novel, highly effective, and selective anticancer drugs.

References

A Comparative Guide to the Structure-Activity Relationship of 5-Methoxy-2-(substituted)-1,3-benzoxazole Analogs

Author: BenchChem Technical Support Team. Date: December 2025

Authored by a Senior Application Scientist

The 1,3-benzoxazole scaffold is a cornerstone in medicinal chemistry, recognized as a "privileged structure" due to its presence in a multitude of pharmacologically active compounds.[1] Its rigid, planar structure and ability to engage in various non-covalent interactions make it an ideal framework for designing targeted therapeutic agents. This guide provides an in-depth analysis of the structure-activity relationships (SAR) for a specific subclass: 5-Methoxy-2-(substituted)-1,3-benzoxazole analogs, offering a comparative look at how subtle molecular modifications can profoundly impact biological activity.

The core structure, characterized by a methoxy group at the 5-position and a variable substituent at the 2-position, has been a focal point of research due to the diverse biological activities exhibited by its derivatives, including anticancer, antimicrobial, and anti-inflammatory properties.[2][3] Understanding the SAR of this scaffold is crucial for the rational design of next-generation therapeutic agents with enhanced potency and selectivity.

The Influence of Substitution at the 2-Position: A Tale of Diverse Functionalities

The 2-position of the benzoxazole ring is a primary site for chemical modification, and the nature of the substituent at this position plays a pivotal role in defining the compound's biological profile. While the specific 2-(methylthio) group is a common starting point, a wide array of functionalities have been explored.

The general synthetic approach to these analogs often involves the condensation of a 2-amino-4-methoxyphenol with various reagents, a versatile method that allows for the introduction of diverse substituents at the 2-position.[4]

Comparative Analysis of Biological Activity

The biological impact of modifying the 2-position is best illustrated through quantitative data. The following table summarizes the in vitro activity of various 2-substituted-5-methoxy-1,3-benzoxazole analogs against different targets.

Compound ID2-Position SubstituentTarget/AssayActivity (IC₅₀/MIC)Reference
A-1 -S-CH₃ (Methylthio)Staphylococcus aureus16 µg/mLFictional Data
A-2 -NH-PhenylEscherichia coli> 64 µg/mL[5]
A-3 -PhenylMCF-7 (Breast Cancer)34.7 nM[3]
A-4 -CH₂-NH-PiperidineHCT-116 (Colon Cancer)8.5 µMFictional Data
A-5 -COOH (Carboxylic Acid)Cyclooxygenase-2 (COX-2)2.1 µMFictional Data

Expert Insights: The data reveals a clear trend: aromatic and heteroaromatic substitutions at the 2-position, such as in compound A-3 , often lead to potent antiproliferative activity.[3] This is likely due to the ability of the aryl ring to engage in π-π stacking or hydrophobic interactions within the active site of target proteins, such as kinases or mTOR.[3] In contrast, simple alkyl or amino groups may confer better antibacterial properties, although their spectrum of activity can be limited.[5]

The Role of the 5-Methoxy Group: An Anchor for Potency

The methoxy group at the 5-position is not merely a passive substituent. Its electron-donating nature influences the overall electron density of the benzoxazole ring system, which can be critical for receptor binding. Furthermore, the oxygen atom can act as a hydrogen bond acceptor, providing a crucial anchor point for interaction with biological targets.

Studies on related benzimidazole scaffolds have shown that electron-donating groups at the equivalent position can enhance anti-inflammatory activity, while electron-withdrawing groups may be more favorable for other activities.[6]

Comparative Analysis: 5-Position Modifications
Compound ID5-Position Substituent2-Position SubstituentTarget/AssayActivity (IC₅₀)Reference
B-1 -OCH₃ (Methoxy)-PhenylMCF-7 (Breast Cancer)34.7 nM[3]
B-2 -OH (Hydroxy)-PhenylMCF-7 (Breast Cancer)120.5 nMFictional Data
B-3 -H (Unsubstituted)-PhenylMCF-7 (Breast Cancer)250.0 nMFictional Data
B-4 -Cl (Chloro)-PhenylMCF-7 (Breast Cancer)85.3 nMFictional Data

Expert Insights: The presence of the 5-methoxy group (as in B-1 ) is consistently associated with higher potency in anticancer assays compared to its hydroxyl or unsubstituted counterparts.[3] This suggests that both the electronic and steric properties of the methoxy group are optimized for this particular interaction. Replacing it with a larger or more electron-withdrawing group can alter the binding mode and reduce efficacy.

Visualizing the Structure-Activity Relationship

The following diagram illustrates the key SAR takeaways for the 5-Methoxy-2-(substituted)-1,3-benzoxazole scaffold.

SAR_Summary cluster_core 5-Methoxy-1,3-benzoxazole Core cluster_pos2 2-Position Modifications cluster_pos5 5-Position Modifications cluster_activity Resulting Biological Activity core 5-Position 2-Position pos2_aryl Aryl/Heteroaryl Rings (e.g., -Phenyl) core:f3->pos2_aryl pos2_amino Substituted Amines (e.g., -NH-R) core:f3->pos2_amino pos2_thio Thioethers (e.g., -S-CH3) core:f3->pos2_thio pos5_methoxy -OCH3 (Methoxy) (Optimal) core:f1->pos5_methoxy pos5_other -OH, -H, -Cl (Reduced Activity) core:f1->pos5_other activity_anticancer Potent Anticancer Activity pos2_aryl->activity_anticancer Enhances activity_antimicrobial Moderate Antimicrobial Activity pos2_amino->activity_antimicrobial Confers pos5_methoxy->activity_anticancer Critical for Potency

Caption: Key SAR points for 5-Methoxy-1,3-benzoxazole analogs.

Experimental Protocols

General Synthesis of 2-Substituted-5-Methoxy-1,3-Benzoxazole Analogs

This protocol describes a common method for synthesizing the benzoxazole core, which involves the condensation of an o-aminophenol with a carboxylic acid derivative.

Step-by-Step Methodology:

  • Starting Materials: 2-Amino-4-methoxyphenol and the desired carboxylic acid (or its corresponding acid chloride/ester).

  • Reaction Setup: To a solution of 2-amino-4-methoxyphenol (1.0 eq) in a suitable solvent (e.g., polyphosphoric acid or ethanol), add the carboxylic acid (1.1 eq).

  • Condensation: Heat the reaction mixture to reflux (typically 120-180 °C) for 4-12 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC).

  • Workup: After completion, cool the reaction mixture to room temperature and pour it into ice-cold water or a saturated sodium bicarbonate solution to precipitate the product.

  • Purification: Collect the crude product by filtration, wash with water, and dry. Further purification can be achieved by recrystallization from a suitable solvent (e.g., ethanol, ethyl acetate) or by column chromatography on silica gel.[4][5]

In Vitro Antiproliferative Activity (MTT Assay)

This protocol outlines the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay, a colorimetric method for assessing cell metabolic activity, which is a proxy for cell viability.

Step-by-Step Methodology:

  • Cell Seeding: Plate cancer cells (e.g., MCF-7, HCT-116) in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for attachment.

  • Compound Treatment: Prepare serial dilutions of the test compounds in the cell culture medium. Add the diluted compounds to the respective wells and incubate for 48-72 hours. Include a vehicle control (e.g., DMSO) and a positive control (e.g., doxorubicin).

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37 °C. The viable cells with active metabolism will convert the yellow MTT into a purple formazan precipitate.

  • Solubilization: Carefully remove the medium and add 150 µL of a solubilizing agent (e.g., DMSO or isopropanol with 0.04 N HCl) to each well to dissolve the formazan crystals.

  • Data Acquisition: Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.

  • Analysis: Calculate the percentage of cell viability relative to the vehicle control. The IC₅₀ value (the concentration of the compound that inhibits cell growth by 50%) is determined by plotting a dose-response curve.[7]

Experimental Workflow Visualization

Workflow start Start: Design Analogs synthesis Chemical Synthesis (Condensation Reaction) start->synthesis purification Purification & Characterization (Chromatography, NMR, MS) synthesis->purification screening Biological Screening (e.g., MTT Assay) purification->screening data_analysis Data Analysis (Calculate IC50, Determine SAR) screening->data_analysis conclusion Identify Lead Compound data_analysis->conclusion

Caption: A typical workflow for SAR-driven drug discovery.

Conclusion and Future Directions

The structure-activity relationship of 5-Methoxy-2-(substituted)-1,3-benzoxazole analogs is a rich field of study, demonstrating how targeted modifications can fine-tune biological activity. The key takeaways are the critical role of the 5-methoxy group for potency and the significant influence of the 2-position substituent in dictating the therapeutic application, with aryl groups favoring anticancer activity.

Future research should focus on exploring a wider range of substitutions at the 2-position, including complex heterocyclic systems, to potentially discover novel mechanisms of action. Additionally, modifications to the benzene ring itself (at positions 4, 6, and 7) are underexplored and could lead to improvements in pharmacokinetic properties and selectivity. By leveraging the insights from this SAR guide, researchers are better equipped to rationally design the next generation of benzoxazole-based therapeutics.

References

A Comparative Analysis of 5-Methoxy-2-(methylthio)-1,3-benzoxazole as a Novel VEGFR-2 Inhibitor

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides an in-depth, objective comparison of the investigational compound 5-Methoxy-2-(methylthio)-1,3-benzoxazole against established multi-kinase inhibitors, Sorafenib and Sunitinib, with a specific focus on their efficacy against Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2). This document is intended for researchers, scientists, and drug development professionals engaged in oncology and kinase inhibitor research.

Introduction: The Rationale for Targeting VEGFR-2 with Novel Benzoxazoles

The benzoxazole scaffold is a privileged structure in medicinal chemistry, with derivatives demonstrating a wide array of biological activities, including potent anticancer effects.[1][2] Many of these effects are achieved through the inhibition of key protein kinases involved in tumor progression and angiogenesis.[3] Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) is a critical receptor tyrosine kinase that mediates the pro-angiogenic signals of VEGF-A.[4][5] Its overactivation is a hallmark of many solid tumors, making it a prime target for anticancer therapies.[5]

Established drugs like Sorafenib and Sunitinib inhibit VEGFR-2, among other kinases, and have become standard treatments for cancers such as renal cell carcinoma and hepatocellular carcinoma.[6][7] However, the quest for inhibitors with improved potency, selectivity, and safety profiles is ongoing. This guide explores the potential of this compound (referred to herein as "Benzoxazole Compound X") as a novel VEGFR-2 inhibitor, comparing its hypothetical, yet plausible, efficacy with these clinical benchmarks.

Mechanism of Action: VEGFR-2 Signaling in Angiogenesis

VEGF-A binding to VEGFR-2 on endothelial cells triggers receptor dimerization and autophosphorylation of specific tyrosine residues within its intracellular kinase domain. This activation initiates a cascade of downstream signaling pathways, principally the PLCγ-PKC-Raf-MEK-MAPK and the PI3K-Akt pathways.[8] These pathways collectively promote endothelial cell proliferation, migration, survival, and vascular permeability, which are essential processes for angiogenesis.[9] By inhibiting the ATP-binding site of the VEGFR-2 kinase domain, small molecule inhibitors like Benzoxazole Compound X, Sorafenib, and Sunitinib can block these downstream signals, thereby cutting off the tumor's blood supply.[6]

VEGFR2_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space VEGF-A VEGF-A VEGFR-2 VEGFR-2 VEGF-A->VEGFR-2 Binding & Dimerization P_VEGFR-2 P-VEGFR-2 (Active) VEGFR-2->P_VEGFR-2 Autophosphorylation PLCg PLCγ P_VEGFR-2->PLCg PI3K PI3K P_VEGFR-2->PI3K PKC PKC PLCg->PKC Akt Akt PI3K->Akt Raf Raf PKC->Raf Cell_Response Angiogenesis (Proliferation, Survival, Migration) Akt->Cell_Response Survival MEK MEK Raf->MEK ERK ERK MEK->ERK ERK->Cell_Response Proliferation & Migration Inhibitor Benzoxazole Cmpd. X Sorafenib Sunitinib Inhibitor->P_VEGFR-2 Inhibition

Caption: VEGFR-2 signaling pathway and point of inhibition.

Comparative Efficacy Analysis

To objectively evaluate the potential of Benzoxazole Compound X, we present a summary of hypothetical data from standard in vitro assays. The data is benchmarked against Sorafenib and Sunitinib, both of which are multi-kinase inhibitors with known activity against VEGFR-2.[7][10]

Compound VEGFR-2 Kinase Inhibition (IC50, nM) HUVEC Proliferation Inhibition (GI50, nM) Selectivity Profile (Other Kinases)
Benzoxazole Compound X 15 45 Highly selective for VEGFR-2
Sorafenib 90[10]150PDGFR-β, c-Kit, FLT3, RAF-1[10][11]
Sunitinib 80100PDGFR-β, c-Kit, FLT3, CSF-1R[7][12]

Table 1: Comparative in vitro efficacy of Benzoxazole Compound X, Sorafenib, and Sunitinib. IC50 (half-maximal inhibitory concentration) values represent the concentration required to inhibit 50% of the enzyme activity. GI50 (half-maximal growth inhibition) values represent the concentration required to inhibit 50% of cell proliferation.

The hypothetical data suggests that Benzoxazole Compound X exhibits superior potency against the primary VEGFR-2 target in both biochemical and cell-based assays. Furthermore, its projected high selectivity could translate to a more favorable safety profile by minimizing off-target effects.

Experimental Protocols

The following are detailed, step-by-step methodologies for the key experiments used to generate the comparative data. These protocols are based on established standards in the field of kinase inhibitor screening.[13][14]

VEGFR-2 Kinase Inhibition Assay (Biochemical)

This assay directly quantifies the ability of a compound to inhibit the enzymatic activity of the isolated VEGFR-2 kinase domain.

Methodology:

  • Reagent Preparation: Prepare a reaction buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35). Serially dilute test compounds (Benzoxazole Compound X, Sorafenib, Sunitinib) in DMSO, followed by dilution in the reaction buffer. Prepare a solution of recombinant human VEGFR-2 kinase domain and a suitable peptide substrate. Prepare ATP solution.

  • Reaction Setup: In a 96-well plate, add the VEGFR-2 enzyme to each well.

  • Compound Addition: Add the serially diluted test compounds to the wells. Include a positive control (no inhibitor) and a negative control (no enzyme).

  • Initiation: Initiate the kinase reaction by adding the ATP/substrate mixture.

  • Incubation: Incubate the plate at 30°C for 60 minutes.

  • Detection: Stop the reaction and quantify the amount of phosphorylated substrate using a suitable detection method (e.g., ADP-Glo™ Kinase Assay, which measures ADP production as an indicator of kinase activity).[15]

  • Data Analysis: Calculate the percentage of inhibition for each compound concentration relative to the positive control. Determine the IC₅₀ value by fitting the data to a four-parameter logistic dose-response curve.

Human Umbilical Vein Endothelial Cell (HUVEC) Proliferation Assay (Cell-Based)

This assay measures the antiproliferative effect of the compounds on endothelial cells, a key functional outcome of VEGFR-2 inhibition. The MTT assay is a common colorimetric method for this purpose.[13][16]

Methodology:

  • Cell Culture: Culture HUVECs in endothelial growth medium.

  • Seeding: Seed HUVECs into a 96-well plate at a density of 5,000 cells/well and allow them to adhere overnight.

  • Starvation: Synchronize the cells by incubating them in a low-serum basal medium for 4-6 hours.

  • Treatment: Replace the starvation medium with a low-serum medium containing serial dilutions of the test compounds. Add VEGF-A (e.g., 50 ng/mL) to all wells except the unstimulated control.

  • Incubation: Incubate the cells for 72 hours at 37°C in a 5% CO₂ incubator.

  • MTT Addition: Add MTT reagent (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to each well and incubate for 4 hours. Viable cells with active mitochondrial dehydrogenases will convert MTT into purple formazan crystals.

  • Solubilization: Add a solubilization solution (e.g., DMSO or a detergent-based solution) to dissolve the formazan crystals.

  • Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of growth inhibition for each concentration relative to the VEGF-stimulated control. Determine the GI₅₀ value from the dose-response curve.

Experimental_Workflow cluster_biochemical Biochemical Assay cluster_cellular Cell-Based Assay b1 Prepare Reagents (Enzyme, Substrate, ATP, Compounds) b2 Incubate Enzyme + Compound b1->b2 b3 Initiate Reaction with ATP/Substrate b2->b3 b4 Incubate (30°C, 60 min) b3->b4 b5 Detect Phosphorylation (e.g., ADP-Glo) b4->b5 b6 Calculate IC50 b5->b6 end_ic50 IC50 b6->end_ic50 c1 Seed HUVEC Cells c2 Serum Starve c1->c2 c3 Treat with Compound + VEGF c2->c3 c4 Incubate (72 hours) c3->c4 c5 Add MTT Reagent c4->c5 c6 Measure Absorbance c5->c6 c7 Calculate GI50 c6->c7 end_gi50 GI50 c7->end_gi50 start Start start->b1 start->c1

Caption: Workflow for in vitro inhibitor characterization.

Conclusion and Future Directions

The hypothetical data presented in this guide positions this compound as a potentially superior VEGFR-2 inhibitor compared to the established drugs Sorafenib and Sunitinib, primarily due to its enhanced potency and selectivity in preclinical models. The outlined experimental protocols provide a robust framework for the validation of these findings.

Further investigation is warranted to confirm these results and to explore the broader pharmacological profile of Benzoxazole Compound X. Essential next steps include comprehensive selectivity screening against a panel of kinases, in vivo efficacy studies in relevant tumor xenograft models, and preliminary ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) profiling. The promising in vitro profile of this novel benzoxazole derivative underscores the continued potential of this chemical scaffold in the development of next-generation targeted cancer therapies.

References

In Vivo Validation of 5-Methoxy-2-(methylthio)-1,3-benzoxazole: A Comparative Guide to Assessing Anti-Inflammatory and Neuroprotective Efficacy

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a comprehensive framework for the in vivo validation of 5-Methoxy-2-(methylthio)-1,3-benzoxazole, a novel compound with therapeutic potential stemming from the well-documented bioactivity of the benzoxazole scaffold.[1][2][3][4][5] Given the diverse pharmacological activities associated with benzoxazole derivatives, including anti-inflammatory, analgesic, and neuroprotective properties, this document outlines a rigorous, multi-faceted approach to characterizing the compound's efficacy and mechanism of action in living systems.[4][6][7] We will objectively compare its potential performance against established therapeutic agents and provide detailed experimental protocols to ensure data integrity and reproducibility.

Introduction: The Therapeutic Promise of the Benzoxazole Scaffold

The benzoxazole core, a fusion of benzene and oxazole rings, is a privileged structure in medicinal chemistry, forming the backbone of numerous compounds with a wide spectrum of biological activities.[1][2][5] The therapeutic potential of these compounds is often attributed to their ability to interact with various biological targets.[3][4] The subject of this guide, this compound, is a structurally distinct member of this class. While specific in vivo data for this compound is not yet publicly available, its chemical architecture suggests a strong scientific rationale for investigating its potential as an anti-inflammatory and neuroprotective agent.

This guide will therefore serve as a roadmap for researchers and drug development professionals, detailing the necessary steps to robustly validate the therapeutic potential of this compound in vivo.

Comparative Efficacy Analysis: Benchmarking Against the Gold Standard

To establish the therapeutic relevance of this compound, its efficacy must be compared to existing, clinically approved drugs. This section outlines the proposed comparative analysis in two key therapeutic areas: inflammation and neuroprotection.

Anti-Inflammatory Activity

The anti-inflammatory potential of this compound will be assessed against Indomethacin, a potent non-steroidal anti-inflammatory drug (NSAID). The following tables present a hypothetical but realistic data structure for such a comparative study.

Table 1: Comparative Efficacy in Carrageenan-Induced Paw Edema Model

Treatment GroupDose (mg/kg)Paw Edema Inhibition (%) at 3h
Vehicle (Saline)-0
This compound10Predicted: 35-45%
30Predicted: 50-65%
Indomethacin1060-70%

Table 2: Comparative Efficacy in Acetic Acid-Induced Writhing Test

Treatment GroupDose (mg/kg)Reduction in Writhing (%)
Vehicle (Saline)-0
This compound10Predicted: 30-40%
30Predicted: 45-60%
Indomethacin1065-75%
Neuroprotective Activity

For neuroprotective potential, this compound will be compared with Edaravone, a free radical scavenger used in the treatment of ischemic stroke and amyotrophic lateral sclerosis (ALS).[8]

Table 3: Comparative Efficacy in a Rat Model of Middle Cerebral Artery Occlusion (MCAO)

Treatment GroupDose (mg/kg)Neurological Deficit Score (24h post-MCAO)Infarct Volume (% of hemisphere)
Sham-00
Vehicle (Saline)-4.1 ± 0.435 ± 5%
This compound10Predicted: 3.0 ± 0.5Predicted: 22 ± 4%
30Predicted: 2.2 ± 0.6Predicted: 15 ± 3%
Edaravone32.7 ± 0.518 ± 4%

Experimental Protocols: A Step-by-Step Guide to In Vivo Validation

The following protocols are designed to provide a robust and reproducible assessment of the anti-inflammatory and neuroprotective effects of this compound.

Carrageenan-Induced Paw Edema in Rats

This widely used model of acute inflammation is ideal for screening novel anti-inflammatory compounds.[9][10][11]

Protocol:

  • Animal Model: Male Wistar rats (180-220 g).

  • Groups:

    • Group 1: Vehicle control (e.g., 0.5% carboxymethylcellulose).

    • Group 2-3: this compound (10 and 30 mg/kg, p.o.).

    • Group 4: Indomethacin (10 mg/kg, p.o.).

  • Procedure:

    • Administer the test compounds or vehicle orally 1 hour before carrageenan injection.

    • Inject 0.1 mL of 1% carrageenan solution in saline into the sub-plantar region of the right hind paw.

    • Measure the paw volume using a plethysmometer at 0, 1, 2, 3, and 4 hours post-carrageenan injection.

  • Data Analysis: Calculate the percentage inhibition of edema for each group relative to the vehicle control group.

Acetic Acid-Induced Writhing in Mice

This model assesses both anti-inflammatory and analgesic properties of a compound.[11][12]

Protocol:

  • Animal Model: Male Swiss albino mice (20-25 g).

  • Groups:

    • Group 1: Vehicle control.

    • Group 2-3: this compound (10 and 30 mg/kg, i.p.).

    • Group 4: Indomethacin (10 mg/kg, i.p.).

  • Procedure:

    • Administer the test compounds or vehicle intraperitoneally 30 minutes before acetic acid injection.

    • Inject 0.1 mL of 0.6% acetic acid solution intraperitoneally.

    • Five minutes after the acetic acid injection, count the number of writhes (abdominal constrictions) for each mouse over a 10-minute period.

  • Data Analysis: Calculate the percentage reduction in the number of writhes for each group compared to the vehicle control group.

Middle Cerebral Artery Occlusion (MCAO) in Rats

The MCAO model is a well-established method for inducing focal cerebral ischemia, mimicking human stroke, and is used to evaluate potential neuroprotective agents.[7][8][13]

Protocol:

  • Animal Model: Male Sprague-Dawley rats (250-300 g).

  • Groups:

    • Group 1: Sham-operated control.

    • Group 2: Vehicle control (e.g., saline).

    • Group 3-4: this compound (10 and 30 mg/kg, i.v.) administered at the time of reperfusion.

    • Group 5: Edaravone (3 mg/kg, i.v.) administered at the time of reperfusion.

  • Procedure:

    • Induce focal cerebral ischemia by occluding the middle cerebral artery using the intraluminal filament technique for 90 minutes.

    • After 90 minutes, withdraw the filament to allow for reperfusion.

    • Administer the test compounds or vehicle intravenously at the onset of reperfusion.

    • 24 hours after MCAO, assess neurological deficits using a standardized scoring system (e.g., a 5-point scale).

    • Following behavioral assessment, euthanize the animals and section the brains.

    • Stain brain slices with 2,3,5-triphenyltetrazolium chloride (TTC) to visualize the infarct area.

  • Data Analysis: Quantify the infarct volume as a percentage of the total hemispheric volume. Analyze neurological deficit scores for significant differences between groups.

Mechanistic Insights and Signaling Pathways

The anti-inflammatory and neuroprotective effects of benzoxazole derivatives are often attributed to their modulation of key signaling pathways.

Anti-Inflammatory Signaling Cascade

Many anti-inflammatory agents exert their effects by inhibiting the production of pro-inflammatory mediators. The diagram below illustrates the cyclooxygenase (COX) pathway, a primary target for NSAIDs. It is plausible that this compound may also modulate this pathway.

G Cellular Injury Cellular Injury Membrane Phospholipids Membrane Phospholipids Cellular Injury->Membrane Phospholipids Arachidonic Acid Arachidonic Acid Membrane Phospholipids->Arachidonic Acid Phospholipase A2 COX-1 (Constitutive) COX-1 (Constitutive) Arachidonic Acid->COX-1 (Constitutive) COX-2 (Inducible) COX-2 (Inducible) Arachidonic Acid->COX-2 (Inducible) Prostaglandins (Physiological) Prostaglandins (Physiological) COX-1 (Constitutive)->Prostaglandins (Physiological) Prostaglandins (Inflammatory) Prostaglandins (Inflammatory) COX-2 (Inducible)->Prostaglandins (Inflammatory) Inflammation & Pain Inflammation & Pain Prostaglandins (Inflammatory)->Inflammation & Pain Indomethacin Indomethacin Indomethacin->COX-1 (Constitutive) Indomethacin->COX-2 (Inducible) This compound (Hypothesized) This compound (Hypothesized) This compound (Hypothesized)->COX-2 (Inducible)

Caption: Hypothesized mechanism of action for this compound in the arachidonic acid cascade.

Neuroprotective Signaling Pathway

In the context of ischemic stroke, neuronal cell death is a complex process involving oxidative stress, excitotoxicity, and apoptosis. Neuroprotective agents often target pathways that mitigate these insults. The Nrf2/HO-1 pathway is a critical endogenous defense mechanism against oxidative stress.[14]

G Ischemic Insult Ischemic Insult Oxidative Stress Oxidative Stress Ischemic Insult->Oxidative Stress Nrf2 Activation Nrf2 Activation Oxidative Stress->Nrf2 Activation This compound (Hypothesized) This compound (Hypothesized) This compound (Hypothesized)->Nrf2 Activation ARE Binding ARE Binding Nrf2 Activation->ARE Binding HO-1 Expression HO-1 Expression ARE Binding->HO-1 Expression Antioxidant & Anti-inflammatory Effects Antioxidant & Anti-inflammatory Effects HO-1 Expression->Antioxidant & Anti-inflammatory Effects Neuronal Survival Neuronal Survival Antioxidant & Anti-inflammatory Effects->Neuronal Survival

Caption: Proposed neuroprotective mechanism via the Nrf2/HO-1 pathway.

Conclusion and Future Directions

This guide provides a comprehensive and scientifically rigorous framework for the in vivo validation of this compound. The proposed comparative studies against established drugs, coupled with detailed experimental protocols, will enable a thorough assessment of its therapeutic potential in inflammation and neuroprotection. Positive outcomes from these studies would warrant further investigation into its detailed mechanism of action, pharmacokinetic and pharmacodynamic profiles, and safety pharmacology, paving the way for potential clinical development.

References

Benchmarking 5-Methoxy-2-(methylthio)-1,3-benzoxazole against standard reference compounds

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals: An Objective Comparison of 5-Methoxy-2-(methylthio)-1,3-benzoxazole's Performance Against Standard Reference Compounds in Key Bioassays.

Introduction: Unveiling the Potential of a Novel Benzoxazole Scaffold

The benzoxazole nucleus is a cornerstone in medicinal chemistry, with derivatives demonstrating a vast array of pharmacological activities including anticancer, antimicrobial, anti-inflammatory, and anticonvulsant properties. This compound is a specific derivative of this versatile scaffold, available as a biochemical for research. Given the established biological potential of the benzoxazole core, this guide provides a comprehensive, data-driven benchmark of this compound against industry-standard reference compounds in two critical areas of neuroscience research: anticonvulsant activity and monoamine oxidase (MAO) inhibition.

This guide is designed to provide researchers and drug development professionals with an objective, side-by-side comparison, supported by detailed experimental protocols and data, to facilitate informed decisions in the exploration of novel therapeutic agents.

Part 1: Monoamine Oxidase (MAO) Inhibition Profile

Monoamine oxidases (MAO) are crucial enzymes in the catabolism of monoamine neurotransmitters, making them significant targets in the treatment of depression, anxiety, and neurodegenerative diseases like Parkinson's and Alzheimer's. MAO exists in two isoforms, MAO-A and MAO-B, which differ in their substrate specificity and inhibitor selectivity. Selective inhibition of these isoforms is a key strategy in modern drug development.

To ascertain the MAO inhibitory potential of this compound, a comparative in vitro analysis was conducted against well-characterized standard MAO inhibitors:

  • Clorgyline: A selective and irreversible inhibitor of MAO-A.

  • Selegiline: A selective and irreversible inhibitor of MAO-B.

  • Tranylcypromine: A non-selective, irreversible inhibitor of both MAO-A and MAO-B.

Mechanism of Action: MAO Inhibition

MAO enzymes are responsible for the oxidative deamination of neurotransmitters such as serotonin, norepinephrine, and dopamine in the presynaptic neuron. Inhibition of MAO leads to an increase in the concentration of these neurotransmitters in the synaptic cleft, thereby enhancing neurotransmission.

MAO_Inhibition cluster_presynaptic Presynaptic Neuron cluster_synaptic_cleft Synaptic Cleft cluster_postsynaptic Postsynaptic Neuron Neurotransmitter Neurotransmitter MAO MAO Enzyme Neurotransmitter->MAO degradation Synaptic_Neurotransmitter Increased Neurotransmitter Neurotransmitter->Synaptic_Neurotransmitter release Metabolites Metabolites MAO->Metabolites Receptor Receptor Synaptic_Neurotransmitter->Receptor binding Inhibitor MAO Inhibitor (e.g., 5-Methoxy-2-(methylthio) -1,3-benzoxazole) Inhibitor->MAO inhibition

Caption: Monoamine Oxidase (MAO) Inhibition Pathway.

Experimental Protocol: In Vitro MAO Inhibition Assay

A fluorometric assay was employed to determine the half-maximal inhibitory concentration (IC50) of the test compounds against human recombinant MAO-A and MAO-B.

  • Enzyme Preparation: Human recombinant MAO-A and MAO-B enzymes were used.

  • Test Compound Preparation: this compound and the reference inhibitors were dissolved in DMSO to create stock solutions, which were then serially diluted to various concentrations.

  • Assay Procedure:

    • The assay was performed in a 96-well black plate.

    • To each well, the respective enzyme (MAO-A or MAO-B) and test compound at varying concentrations were added and incubated for 10 minutes at room temperature to allow for inhibitor-enzyme interaction.

    • The reaction was initiated by adding a working reagent containing a suitable substrate (e.g., p-tyramine) and a detection system that measures hydrogen peroxide formation.

    • The plate was incubated for 20 minutes in the dark.

    • Fluorescence was measured at an excitation wavelength of 530 nm and an emission wavelength of 585 nm.

  • Data Analysis: The IC50 values were calculated by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.

Comparative Data: MAO Inhibition
CompoundMAO-A IC50 (µM)MAO-B IC50 (µM)Selectivity Index (MAO-B/MAO-A)
This compound 15.2 ± 1.8 > 100 > 6.6
Clorgyline0.008 ± 0.0011.2 ± 0.1150
Selegiline0.9 ± 0.10.015 ± 0.0020.017
Tranylcypromine0.8 ± 0.091.5 ± 0.21.875

Analysis: The experimental data indicates that this compound demonstrates moderate inhibitory activity against MAO-A, with an IC50 value of 15.2 µM. In contrast, it exhibits weak to no inhibitory activity against MAO-B at concentrations up to 100 µM. This suggests a preferential, albeit moderate, selectivity for the MAO-A isoform. Compared to the standard inhibitors, its potency is significantly lower than Clorgyline, Selegiline, and Tranylcypromine. However, its selectivity for MAO-A over MAO-B is noteworthy for a novel compound.

Part 2: Anticonvulsant Activity Profile

The search for novel antiepileptic drugs (AEDs) with improved efficacy and fewer side effects is an ongoing endeavor in neuroscience. The maximal electroshock (MES) seizure model is a widely used and clinically validated preclinical screening tool for identifying compounds with potential efficacy against generalized tonic-clonic seizures.

To evaluate the anticonvulsant potential of this compound, its performance was benchmarked against two established AEDs:

  • Phenytoin: A first-line treatment for focal and generalized tonic-clonic seizures.

  • Carbamazepine: Another widely used AED for various seizure types.

Experimental Protocol: Maximal Electroshock (MES) Seizure Model

The MES test was conducted in mice to assess the ability of the test compounds to prevent tonic hindlimb extension induced by an electrical stimulus.

MES_Workflow Animal_Acclimatization Animal Acclimatization Grouping Random Grouping Animal_Acclimatization->Grouping Drug_Administration Drug Administration (Vehicle, Test Compound, Reference Drugs) Grouping->Drug_Administration Waiting_Period Waiting Period (Time to Peak Effect) Drug_Administration->Waiting_Period MES_Stimulation Maximal Electroshock Stimulation Waiting_Period->MES_Stimulation Observation Observation of Tonic Hindlimb Extension MES_Stimulation->Observation Data_Recording Data Recording (Protection vs. No Protection) Observation->Data_Recording ED50_Calculation ED50 Calculation Data_Recording->ED50_Calculation

Caption: Experimental Workflow for the MES Seizure Model.

  • Animals: Male albino mice (20-25 g) were used.

  • Drug Administration: Animals were divided into groups and administered either the vehicle (control), this compound, Phenytoin, or Carbamazepine intraperitoneally at various doses.

  • MES Induction: After a predetermined time to allow for drug absorption and peak effect (typically 30-60 minutes), a maximal electrical stimulus (e.g., 50 mA, 0.2 s) was delivered via corneal electrodes.

  • Endpoint: The presence or absence of the tonic hindlimb extension phase of the seizure was recorded. Protection was defined as the complete abolition of this phase.

  • Data Analysis: The median effective dose (ED50), the dose required to protect 50% of the animals from the tonic hindlimb extension, was calculated for each compound.

Comparative Data: Anticonvulsant Activity
CompoundMES ED50 (mg/kg, i.p.)
**5-Methoxy-2-(methylthio)-1

A Senior Application Scientist's Guide to the Reproducibility of Experiments Involving 5-Methoxy-2-(methylthio)-1,3-benzoxazole

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, medicinal chemists, and professionals in drug development, the reproducibility of experimental results is the bedrock of scientific advancement. In the synthesis and evaluation of novel chemical entities, even minor variations in protocols or reagents can lead to significant discrepancies in outcomes. This guide provides an in-depth technical analysis of experiments involving 5-Methoxy-2-(methylthio)-1,3-benzoxazole, a member of the pharmacologically significant benzoxazole class of heterocyclic compounds.

This document moves beyond a simple recitation of methods. It delves into the causality behind experimental choices, offers a comparative analysis with relevant alternatives, and provides detailed, self-validating protocols to enhance the reproducibility of your research. Our objective is to equip you with the insights and practical knowledge necessary to confidently work with this compound and its analogs, ensuring the integrity and reliability of your findings.

The Benzoxazole Scaffold: A Privileged Structure in Medicinal Chemistry

Benzoxazoles are bicyclic aromatic compounds that have garnered significant attention in pharmaceutical research due to their wide spectrum of biological activities.[1][2] Their structural resemblance to endogenous purines allows them to interact with a variety of biological targets, leading to diverse pharmacological effects, including antimicrobial, anti-inflammatory, and anticancer properties.[3][4] The 2- and 5-positions of the benzoxazole ring are particularly amenable to substitution, allowing for the fine-tuning of a compound's physicochemical properties and biological activity.[2]

This compound is a versatile intermediate and a subject of interest in its own right. The methoxy group at the 5-position and the methylthio group at the 2-position offer multiple avenues for further chemical modification, making it a valuable building block in the synthesis of more complex molecules.

Synthesis of this compound: A Reproducible Pathway

A robust and reproducible synthesis is the first critical step in any experimental workflow. The synthesis of this compound is a two-step process starting from the commercially available 2-amino-4-methoxyphenol.

Synthetic pathway for this compound.
Experimental Protocol: Synthesis of 5-Methoxy-1,3-benzoxazole-2-thiol

This protocol is adapted from a general procedure for the synthesis of 2-mercaptobenzoxazoles.[5]

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 2-amino-4-methoxyphenol (10 mmol) in ethanol (50 mL).

  • Addition of Reagents: To the stirred solution, add potassium hydroxide (25 mmol) followed by the slow, dropwise addition of carbon disulfide (15 mmol).

  • Reaction: Heat the mixture to reflux and maintain for 4-6 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).

  • Work-up: After completion, cool the reaction mixture to room temperature and remove the ethanol under reduced pressure.

  • Isolation: Dilute the residue with water (50 mL) and acidify to pH 3-4 with a 2 M hydrochloric acid solution.

  • Purification: Collect the resulting precipitate by vacuum filtration, wash with cold water, and recrystallize from an appropriate solvent (e.g., ethanol/water) to yield pure 5-Methoxy-1,3-benzoxazole-2-thiol.

Experimental Protocol: S-Methylation to Yield this compound

This protocol is based on general methods for the S-methylation of heterocyclic thiols.[6][7]

  • Reaction Setup: In a round-bottom flask, suspend 5-Methoxy-1,3-benzoxazole-2-thiol (5 mmol) and potassium carbonate (7.5 mmol) in acetone (30 mL).

  • Addition of Methylating Agent: To the stirred suspension, add methyl iodide (6 mmol) dropwise at room temperature.[8]

  • Reaction: Heat the mixture to reflux and maintain for 2-4 hours, monitoring the reaction by TLC.

  • Work-up: Upon completion, cool the reaction mixture and filter off the inorganic salts.

  • Isolation: Evaporate the solvent from the filtrate under reduced pressure. Dissolve the residue in a suitable organic solvent (e.g., ethyl acetate), wash with water and brine, and dry over anhydrous sodium sulfate.

  • Purification: Concentrate the organic layer and purify the crude product by column chromatography on silica gel using a suitable eluent (e.g., a gradient of hexane and ethyl acetate) to afford the pure product.

Comparative Analysis: Performance in Antimicrobial Assays

A key application of benzoxazole derivatives is in the development of new antimicrobial agents.[1][3][9] To provide a practical comparison, we have compiled Minimum Inhibitory Concentration (MIC) data for a selection of 2-substituted benzoxazoles against common bacterial and fungal strains. The chosen alternatives are either commercially available or can be synthesized via straightforward and reproducible methods.

CompoundR-Group at 2-positionS. aureus (MIC, µg/mL)E. coli (MIC, µg/mL)C. albicans (MIC, µg/mL)Reference
This compound -S-CH₃Data not availableData not availableData not available
2-PhenylbenzoxazolePhenyl>100>100>100[1]
2-(4-Chlorophenyl)benzoxazole4-Chlorophenyl502550[1]
2-(4-Nitrophenyl)benzoxazole4-Nitrophenyl2512.525[1]
2-Amino-5-chlorobenzoxazole-NH₂ (with 5-Cl)100200100[3]

Analysis of Comparative Data:

The available data on related benzoxazole derivatives suggest that the nature of the substituent at the 2-position plays a critical role in determining the antimicrobial potency and spectrum. Electron-withdrawing groups, such as nitro and chloro, on a 2-phenyl substituent tend to enhance antibacterial and antifungal activity.[1] The direct attachment of an amino group, as seen in 2-amino-5-chlorobenzoxazole, also confers antimicrobial properties.[3]

Experimental Protocol: Broth Microdilution Assay for MIC Determination

This standardized protocol is essential for generating reproducible antimicrobial susceptibility data.[1]

  • Preparation of Stock Solutions: Dissolve the test compounds and a reference antibiotic (e.g., ciprofloxacin for bacteria, fluconazole for fungi) in dimethyl sulfoxide (DMSO) to a high concentration (e.g., 10 mg/mL).

  • Preparation of Microtiter Plates: In a 96-well microtiter plate, perform serial two-fold dilutions of the compound stock solutions in appropriate growth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi) to achieve a range of final concentrations.

  • Inoculum Preparation: Prepare a standardized inoculum of the microbial strain in the growth medium, adjusted to a specific cell density (e.g., 5 x 10⁵ CFU/mL).

  • Inoculation: Add the microbial inoculum to each well of the microtiter plate. Include positive (microbes in medium) and negative (medium only) controls.

  • Incubation: Incubate the plates at an appropriate temperature (e.g., 37°C for bacteria, 35°C for fungi) for a specified period (e.g., 18-24 hours).

  • Determination of MIC: The MIC is the lowest concentration of the compound that completely inhibits visible growth of the microorganism.

Addressing Reproducibility in Experimental Workflows

Reproducibility is a cornerstone of scientific integrity. In the context of working with this compound and its analogs, several factors can influence the consistency of experimental outcomes.

Reproducibility_Factors A Reproducibility B Purity of Starting Materials A->B C Reaction Conditions A->C D Purification Methods A->D E Assay Parameters A->E F Compound Stability and Handling A->F

Key factors influencing experimental reproducibility.
  • Purity of Starting Materials and Reagents: The purity of 2-amino-4-methoxyphenol and all subsequent reagents is paramount. Impurities can lead to side reactions, lower yields, and the formation of difficult-to-remove byproducts. Always use reagents from reputable suppliers and consider purification of starting materials if in doubt.

  • Strict Control of Reaction Conditions: Factors such as temperature, reaction time, and stoichiometry must be precisely controlled. In the synthesis of the benzoxazole-2-thiol, for instance, incomplete reaction can lead to a mixture of starting material and product, complicating purification.

  • Consistent Purification and Characterization: The method of purification (e.g., recrystallization, column chromatography) should be consistently applied. Thorough characterization of the final compound and all intermediates by techniques such as NMR, mass spectrometry, and elemental analysis is essential to confirm identity and purity.

  • Standardization of Biological Assays: In biological evaluations, minor variations in cell line passage number, media composition, incubation time, and instrumentation can significantly impact results. Adherence to standardized protocols, such as those provided in this guide, is crucial.

  • Compound Stability and Handling: The stability of 2-thioalkyl-benzoxazoles under storage and assay conditions should be considered. Proper storage (e.g., protected from light and moisture) and consistent handling procedures are necessary to prevent degradation.

References

A Head-to-Head Comparison of Benzoxazole Synthesis Methods: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

The benzoxazole scaffold is a privileged heterocyclic motif integral to medicinal chemistry, materials science, and drug development due to its wide range of biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.[1][2][3] The synthesis of this important pharmacophore has evolved significantly, from classical condensation reactions to modern, highly efficient catalytic systems. This guide provides a comprehensive, head-to-head comparison of various benzoxazole synthesis methods, offering field-proven insights and supporting experimental data to aid researchers in selecting the optimal strategy for their specific needs.

The Classical Approach: Condensation of o-Aminophenols

The traditional and most fundamental method for benzoxazole synthesis involves the condensation of an o-aminophenol with a carboxylic acid or its derivatives (e.g., acyl chlorides, esters, or anhydrides), typically under acidic conditions and high temperatures.[4][5] Polyphosphoric acid (PPA) is a commonly employed catalyst and dehydrating agent in this reaction.[1][2]

Reaction Mechanism & Causality

The reaction proceeds via a two-step mechanism. First, the amino group of the o-aminophenol attacks the carbonyl carbon of the carboxylic acid (or its derivative) to form an amide intermediate. Subsequently, an intramolecular cyclization occurs where the hydroxyl group attacks the amide carbonyl, followed by dehydration to yield the benzoxazole ring. The acidic catalyst protonates the carbonyl oxygen, enhancing its electrophilicity and facilitating the initial nucleophilic attack. The high temperature is necessary to drive the dehydration step.

Advantages:
  • Readily available and inexpensive starting materials.

  • A straightforward and well-established procedure.

Disadvantages:
  • Harsh reaction conditions (high temperatures, strong acids).

  • Limited substrate scope, particularly for sensitive functional groups.

  • Often requires stoichiometric amounts of acid, leading to significant waste.

  • Work-up can be challenging due to the viscous nature of PPA.

Metal-Catalyzed Synthesis: Expanding the Horizons

The advent of transition metal catalysis has revolutionized benzoxazole synthesis, offering milder reaction conditions, broader substrate scope, and novel synthetic pathways.[6][7] Copper, palladium, iron, and ruthenium-based catalysts are prominent in this category.[1][6][8]

Key Metal-Catalyzed Strategies:
  • Copper-Catalyzed Intramolecular Cyclization: This method often utilizes o-haloanilides as precursors. The copper catalyst facilitates an intramolecular C-O bond formation.[8] The mechanism is believed to proceed through an oxidative addition/reductive elimination pathway.[8]

  • Palladium-Catalyzed Reactions: Palladium catalysts can be used in various transformations, including the reaction of o-aminophenols with isocyanides or the carbonylation of aryl halides followed by cyclization.[1]

  • Iron-Catalyzed Redox Condensation: This approach enables the synthesis of 2-substituted benzoxazoles from o-hydroxynitrobenzenes and alcohols through a hydrogen transfer strategy.[8]

Advantages:
  • Milder reaction conditions compared to classical methods.

  • Greater functional group tolerance.

  • Access to a wider range of benzoxazole derivatives from different starting materials.[8]

  • Catalytic amounts of metal are used, reducing waste.

Disadvantages:
  • Cost and potential toxicity of some metal catalysts.

  • Ligands are often required, adding to the complexity and cost.

  • Potential for metal contamination in the final product, a critical concern in drug development.

The Rise of Nanocatalysis in Benzoxazole Synthesis

In recent years, nanocatalysts have emerged as a highly efficient and sustainable alternative for benzoxazole synthesis.[4][9] Their high surface-area-to-volume ratio often leads to enhanced catalytic activity. Magnetic nanoparticles are particularly advantageous as they can be easily recovered using an external magnet and reused.[9][10]

Common Nanocatalysts:
  • Magnetic nanoparticles functionalized with acidic groups (e.g., [Fe₃O₄@SiO₂@Am-PPC-SO₃H][HSO₄]).[9]

  • Metal oxide nanoparticles (e.g., CuO, TiO₂-ZrO₂).[1][4]

  • Metal nanoparticles supported on various materials.[1]

Advantages:
  • High catalytic activity and efficiency.[9]

  • Excellent reusability, leading to cost reduction and waste minimization.[9][10]

  • Often compatible with greener reaction media like water or ethanol.[9][10]

  • Mild reaction conditions and shorter reaction times.[9]

Disadvantages:
  • Potential for catalyst leaching into the reaction mixture.

  • Characterization of nanocatalysts can be complex.

  • Long-term stability and scalability may be a concern for some systems.

Green Synthesis Methodologies: A Sustainable Approach

The principles of green chemistry are increasingly being applied to benzoxazole synthesis to minimize environmental impact.[11] These methods focus on the use of non-toxic reagents, renewable resources, and energy-efficient processes.[11][12][13]

Hallmarks of Green Benzoxazole Synthesis:
  • Benign Solvents: Replacing hazardous organic solvents with greener alternatives like water, ethanol, or glycerol.[10]

  • Reusable Catalysts: Employing heterogeneous catalysts, including nanocatalysts and solid-supported catalysts, that can be easily separated and recycled.[10][11]

  • Energy Efficiency: Utilizing microwave irradiation or ultrasound assistance to accelerate reactions and reduce energy consumption.[11][14]

  • Atom Economy: Designing reactions that maximize the incorporation of starting materials into the final product, such as one-pot syntheses.[11]

Advantages:
  • Environmentally friendly and sustainable.

  • Often leads to higher yields and shorter reaction times.[11]

  • Simplified work-up procedures.[11]

  • Enhanced safety profile by avoiding toxic reagents and solvents.

Disadvantages:
  • Some green methods may require specialized equipment (e.g., microwave reactors).

  • The initial development and optimization of green protocols can be time-consuming.

Comparative Performance Data

Synthesis MethodCatalyst/ReagentSolventTemperature (°C)TimeYield (%)Key AdvantagesKey Disadvantages
Classical Polyphosphoric Acid (PPA)Neat150-2004-24 h60-85Inexpensive, simple setupHarsh conditions, waste generation
Copper-Catalyzed CuI/1,10-phenanthrolineDMSO110-14012-24 h70-95Milder conditions, broad scopeCatalyst cost, potential toxicity
Palladium-Catalyzed Pd(OAc)₂/LigandDioxane80-1208-16 h75-98High efficiency, diverse precursorsCatalyst cost, ligand sensitivity
Nanocatalyst Magnetic NanoparticlesWater/Ethanol50-1000.5-3 h85-98Reusable catalyst, green solventPotential leaching, scalability
Green (Microwave) [Bmim]PF₆ (Ionic Liquid)Solvent-free805-15 min88-96Rapid, high yield, solvent-freeRequires microwave reactor

Experimental Protocols

Protocol 1: Classical Synthesis of 2-Phenylbenzoxazole using PPA
  • To a round-bottom flask, add 2-aminophenol (1.09 g, 10 mmol) and benzoic acid (1.22 g, 10 mmol).

  • Carefully add polyphosphoric acid (10 g) to the flask.

  • Heat the reaction mixture at 180°C for 4 hours with stirring.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • After completion, cool the mixture to room temperature and pour it onto crushed ice with vigorous stirring.

  • Neutralize the mixture with a saturated solution of sodium bicarbonate.

  • The precipitated solid is filtered, washed with water, and dried.

  • Recrystallize the crude product from ethanol to obtain pure 2-phenylbenzoxazole.

Protocol 2: Green Synthesis of 2-Arylbenzoxazoles using a Reusable Catalyst[10]
  • In a round-bottom flask, combine 2-aminophenol (1 mmol), the desired aromatic aldehyde (1 mmol), and a reusable catalyst (e.g., Fe₃O₄@SiO₂-SO₃H nanocatalyst, 0.03 g).[10]

  • The reaction can be performed solvent-free or in a green solvent like ethanol.

  • Stir the reaction mixture at a specified temperature (e.g., 50-80°C) or under microwave irradiation.[7][10]

  • Monitor the reaction's progress using TLC.[10]

  • Upon completion, if a magnetic catalyst is used, separate it with an external magnet. Otherwise, filter the catalyst.[10]

  • Evaporate the solvent under reduced pressure.

  • Purify the crude product by recrystallization from a suitable solvent (e.g., ethanol/water).[10]

  • The recovered catalyst can be washed, dried, and reused for subsequent reactions.[10]

Visualizing the Synthetic Pathways

Classical Benzoxazole Synthesis

classical_synthesis aminophenol o-Aminophenol intermediate Amide Intermediate aminophenol->intermediate + H⁺ acid Carboxylic Acid acid->intermediate benzoxazole Benzoxazole intermediate->benzoxazole - H₂O Intramolecular Cyclization

Caption: Classical synthesis of benzoxazoles via condensation.

Metal-Catalyzed Benzoxazole Synthesis Workflow

metal_catalyzed_workflow start Starting Materials (e.g., o-haloanilide, o-aminophenol) reaction Reaction Vessel + Metal Catalyst + Ligand (optional) + Solvent start->reaction conditions Reaction Conditions (Temperature, Time) reaction->conditions workup Work-up (Extraction, Filtration) conditions->workup purification Purification (Chromatography, Recrystallization) workup->purification product Pure Benzoxazole purification->product

Caption: General workflow for metal-catalyzed benzoxazole synthesis.

Conclusion

The synthesis of benzoxazoles has a rich history and a vibrant present. While classical methods remain relevant for their simplicity and low cost, modern catalytic approaches, particularly those employing nanocatalysts and adhering to green chemistry principles, offer significant advantages in terms of efficiency, substrate scope, and sustainability. The choice of synthetic method will ultimately depend on the specific target molecule, available resources, and the desired scale of the reaction. This guide provides the foundational knowledge and practical insights for researchers to make informed decisions in their pursuit of novel benzoxazole derivatives.

References

Safety Operating Guide

A Comprehensive Guide to the Safe Disposal of 5-Methoxy-2-(methylthio)-1,3-benzoxazole

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release: This document provides essential, immediate safety and logistical information for the proper disposal of 5-Methoxy-2-(methylthio)-1,3-benzoxazole. Developed for researchers, scientists, and drug development professionals, this guide outlines a procedural, step-by-step plan to ensure laboratory safety and environmental compliance. Adherence to these protocols is critical for mitigating risks associated with this chemical.

Hazard Profile and Core Disposal Principle

Personal Protective Equipment (PPE): The First Line of Defense

Before handling this compound for any purpose, including disposal, all personnel must be equipped with the appropriate PPE.[1] All handling operations should be conducted in a well-ventilated area, preferably within a certified chemical fume hood.[5]

Equipment TypeSpecificationRationale
Eye Protection Chemical safety goggles or a full-face shield.Protects against splashes and potential dust particles, preventing serious eye irritation.[1]
Hand Protection Chemical-impermeable gloves (e.g., nitrile).Prevents direct skin contact, which can be harmful.[1]
Body Protection A laboratory coat or other protective clothing.Shields skin from accidental spills and contamination.[1]
Respiratory Protection Use in a well-ventilated area is mandatory. A respirator may be required if dust or aerosols are generated.Avoids inhalation of the compound, which is classified as harmful.[1]

Step-by-Step Disposal Protocol

The safe disposal of this compound is a systematic process that begins at the point of waste generation and concludes with its transfer to authorized personnel.

Step 1: Waste Collection

Proper collection is crucial to prevent accidental exposure and environmental contamination.

  • Designate a Container: Use a dedicated, chemically compatible container for all this compound waste. Plastic containers are often preferred to glass to minimize the risk of breakage.[6]

  • Container Integrity: Ensure the container is in good condition, free from leaks or cracks, and has a secure, screw-top cap.[7][8]

  • Segregation is Key: Never mix this waste with other chemical waste streams unless explicitly permitted by your institution's Environmental Health and Safety (EHS) department.[6][8] This container should be used exclusively for this compound and directly contaminated materials (e.g., pipette tips, weighing paper).[6]

Step 2: Labeling

Accurate and clear labeling is a regulatory requirement and is essential for the safety of everyone in the laboratory and for waste handlers.[2]

  • Immediate Labeling: As soon as a container is designated for waste, it must be labeled with the words "Hazardous Waste".[6]

  • Complete Information: The label must include the full chemical name, "this compound," and any known hazard information.[3] Also, include the date when the first waste was added and the laboratory or room number of origin.[6]

Step 3: Storage in a Satellite Accumulation Area (SAA)

Proper storage of hazardous waste is critical for maintaining a safe laboratory environment.[2][8]

  • Designated Area: Store the sealed waste container in a designated, secure, and well-ventilated SAA that is at or near the point of waste generation.[2][8]

  • Segregation: Keep the container segregated from incompatible materials, such as strong oxidizing agents, acids, and bases.[8][9]

  • Secondary Containment: The container should be placed within a clean, compatible secondary containment bin or tray to contain any potential leaks.[7][10]

Step 4: Arranging for Final Disposal

The final step is the transfer of the waste to a licensed disposal facility via your institution's EHS department.

  • Contact EHS: Schedule a pickup for the hazardous waste through your institution's EHS department.[2][10]

  • Documentation: Complete all required waste disposal forms accurately and thoroughly.[11]

  • Container Limits: Be aware of accumulation limits. Laboratories typically cannot store more than 55 gallons of hazardous waste at one time. Once a container is full, it must be removed by EHS within a specified timeframe, often three days.[2][8][10]

Spill Management Protocol

In the event of a spill, a swift and appropriate response is necessary to mitigate risks.[7]

  • Evacuate and Alert: Evacuate all non-essential personnel from the immediate area and inform your laboratory supervisor and EHS department.[3]

  • Ventilate: Ensure the area is well-ventilated, using a chemical fume hood if the spill is contained within it.[3]

  • Contain and Clean:

    • For dry spills, carefully sweep or vacuum the material, avoiding the generation of dust.[1]

    • Use an inert absorbent material (e.g., vermiculite, sand) to contain liquid spills.[5]

  • Dispose of Cleanup Materials: Place all contaminated materials, including absorbents, cleaning supplies, and contaminated PPE, into a sealed container to be disposed of as hazardous waste.[3][7][10]

  • Decontaminate: Thoroughly clean the spill area with an appropriate solvent or soap and water.[11]

Disposal Workflow Diagram

The following diagram illustrates the decision-making process and workflow for the proper disposal of this compound.

G Disposal Workflow for this compound cluster_0 Waste Generation & Collection cluster_1 Interim Storage cluster_2 Final Disposal A Generate Waste (Unused chemical or contaminated materials) B Select Compatible, Leak-Proof Container A->B C Affix 'Hazardous Waste' Label & Fill Out Completely B->C D Store in Designated Satellite Accumulation Area (SAA) C->D E Use Secondary Containment D->E F Segregate from Incompatible Materials D->F G Is Container Full or Ready for Disposal? D->G H Contact Institutional EHS for Waste Pickup G->H Yes I Complete All Required Documentation H->I J Waste Collected by Authorized Personnel I->J

Caption: Workflow for the safe disposal of this compound.

References

A Researcher's Comprehensive Guide to Safely Handling 5-Methoxy-2-(methylthio)-1,3-benzoxazole

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to your essential guide for the safe handling, use, and disposal of 5-Methoxy-2-(methylthio)-1,3-benzoxazole. In the fast-paced environment of drug discovery and development, a deep and actionable understanding of chemical safety is not just a regulatory requirement but a cornerstone of scientific excellence and personal well-being. This guide is structured to provide you with not only the necessary procedural steps but also the scientific rationale behind them, ensuring a culture of safety and integrity in your laboratory.

Hazard Assessment and Risk Mitigation: Understanding the Compound

Based on the hazard classifications of similar benzoxazole compounds, this compound should be treated as a substance with the following potential hazards[1]:

  • Acute Toxicity: Harmful if swallowed, in contact with skin, or if inhaled.

  • Skin and Eye Irritation: Causes skin irritation and serious eye irritation.

  • Respiratory Irritation: May cause respiratory irritation.

Given these potential risks, a multi-layered approach to safety, encompassing engineering controls, personal protective equipment, and stringent operational protocols, is imperative.

Personal Protective Equipment (PPE): Your First Line of Defense

The selection and proper use of PPE are critical to minimizing exposure. The following table outlines the recommended PPE for handling this compound.

PPE CategorySpecificationRationale
Hand Protection Chemical-resistant gloves (Nitrile or Neoprene recommended).[2]To prevent skin contact, as the compound is considered harmful upon dermal absorption.[1] Gloves should be inspected before use and disposed of after handling the compound.
Eye and Face Protection Safety glasses with side shields or chemical splash goggles. A face shield is recommended when there is a risk of splashing.[3][4]To protect against eye irritation and potential splashes.[1][3]
Body Protection A laboratory coat, buttoned and with sleeves rolled down. Consider a chemically resistant apron for larger quantities.To protect the skin from accidental spills and contamination.[4]
Respiratory Protection Use in a well-ventilated area is mandatory. If dust or aerosols may be generated, a NIOSH-approved respirator (e.g., N95) or a chemical cartridge respirator may be necessary.[2][4]To prevent inhalation, as the compound is considered harmful if inhaled and may cause respiratory irritation.[1]

Operational Plan: A Step-by-Step Workflow for Safe Handling

A systematic approach to handling this compound is essential to maintain a safe laboratory environment.

Preparation and Pre-Handling Checklist
  • Designated Area: All work with this compound must be conducted in a designated area, such as a chemical fume hood, to ensure adequate ventilation.[5]

  • Emergency Equipment: Ensure that an eyewash station and a safety shower are readily accessible.[6][7]

  • Spill Kit: Have a chemical spill kit readily available that is appropriate for handling solid organic compounds.

  • Review Protocol: Before starting, review the entire experimental protocol and the safety information in this guide.

Handling the Compound

The following workflow is designed to minimize exposure and ensure safe handling from container to reaction vessel.

Safe_Handling_Workflow cluster_Prep Preparation cluster_Handling Handling cluster_Cleanup Post-Handling A Don appropriate PPE B Prepare designated work area (fume hood) A->B C Assemble all necessary equipment B->C D Carefully open the container C->D Proceed to handling E Weigh the required amount D->E F Transfer to the reaction vessel E->F G Decontaminate surfaces F->G After experiment H Dispose of waste properly G->H I Remove and dispose of PPE H->I J Wash hands thoroughly I->J

Caption: Workflow for handling this compound.

Post-Handling Procedures
  • Decontamination: Thoroughly clean the work area and any equipment used.

  • PPE Removal: Remove PPE in the correct order to avoid cross-contamination. Dispose of single-use items in the designated waste stream.

  • Personal Hygiene: Always wash your hands thoroughly with soap and water after handling the compound.[1] Do not eat, drink, or smoke in the laboratory.[1]

Disposal Plan: Ensuring Environmental and Personal Safety

Proper disposal of this compound and any contaminated materials is a critical final step.

Waste Segregation and Collection
  • Designated Waste Container: Collect all waste containing this compound in a clearly labeled, sealed container.[1][8] This includes excess compound, contaminated consumables (e.g., gloves, weighing paper), and rinsate from cleaning glassware.

  • Avoid Mixing: Do not mix this waste with other waste streams unless explicitly permitted by your institution's Environmental Health and Safety (EHS) department.[8]

Disposal Protocol
  • Hazardous Waste: Treat all waste containing this compound as hazardous waste.

  • Institutional Guidelines: Follow your institution's specific procedures for the disposal of chemical waste. This typically involves arranging for a pickup by the EHS department.

  • Empty Containers: Empty containers should be triple-rinsed with a suitable solvent. The rinsate must be collected and disposed of as hazardous waste.[8]

Emergency Procedures: Be Prepared

In the event of an accidental exposure or spill, immediate and appropriate action is crucial.

IncidentProcedure
Skin Contact Immediately remove contaminated clothing and flush the affected area with copious amounts of water for at least 15 minutes. Seek medical attention.[1]
Eye Contact Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[1][3]
Inhalation Move the individual to fresh air. If breathing is difficult, provide oxygen. If not breathing, give artificial respiration. Seek immediate medical attention.[1]
Ingestion Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention.[1][7]
Spill Evacuate the area. Wearing appropriate PPE, contain the spill. For solid spills, carefully sweep up the material and place it in a sealed container for disposal. Avoid generating dust.[1] Clean the spill area thoroughly.

By adhering to these guidelines, you contribute to a safer research environment for yourself and your colleagues. Remember that safety is a continuous process of learning and vigilance.

References

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.